3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Description
Properties
IUPAC Name |
3-bromo-1,5-dimethylpyrazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O/c1-4-5(3-10)6(7)8-9(4)2/h3H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFNJTNWZKZESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)Br)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde: Properties, Synthesis, and Reactivity
Abstract: 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive aldehyde, a synthetically malleable carbon-bromine bond, and a stable pyrazole core, makes it a valuable intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, detailed protocols for its synthesis and purification, an in-depth analysis of its chemical reactivity at its key functional sites, and a discussion of its applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this document serves as a practical resource for researchers, chemists, and drug development professionals seeking to leverage this compound in their synthetic endeavors.
Introduction: The Strategic Value of the Pyrazole Scaffold
The pyrazole nucleus is a "biologically privileged" scaffold, forming the core of numerous FDA-approved drugs such as the anti-inflammatory agent Celecoxib and the cannabinoid receptor antagonist Rimonabant.[1] Its prevalence in pharmaceuticals stems from its ability to act as a stable, aromatic linker that can engage in hydrogen bonding and other non-covalent interactions within biological targets.[2] The strategic functionalization of the pyrazole ring allows for the precise tuning of a molecule's steric and electronic properties.
This compound (Figure 1) emerges as a particularly powerful intermediate. The N-methylation prevents tautomerism and simplifies its reactivity profile, while the bromine atom at the C3 position and the carbaldehyde at C4 provide orthogonal synthetic handles for sequential, controlled modifications. This guide aims to provide a deep, practical understanding of this reagent, moving beyond a simple catalog of properties to explain the "why" behind its synthetic applications.
Physicochemical and Spectroscopic Profile
Accurate characterization is the bedrock of reproducible science. The identity and purity of this compound are confirmed through a combination of physical measurements and spectroscopic analysis.
Core Properties
The key physicochemical data for this compound are summarized in Table 1. The compound is a solid at room temperature with a relatively high boiling point, consistent with its polarity and molecular weight.
| Property | Value | Reference(s) |
| CAS Number | 1557804-67-7 | [3][4] |
| Molecular Formula | C₆H₇BrN₂O | [3][5] |
| Molecular Weight | 203.04 g/mol | [3] |
| Appearance | White to light brown solid | [6] |
| Boiling Point | 284.2 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 125.7 ± 25.9 °C | [3] |
Spectroscopic Signature
While specific, peer-reviewed spectral data for this exact isomer is not widely published, its expected spectroscopic signature can be reliably predicted based on analysis of closely related analogues.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show three key signals:
-
A singlet for the aldehyde proton (-CHO) in the downfield region, typically around δ 9.8-10.2 ppm.
-
A singlet for the N-methyl protons (-NCH₃) around δ 3.7-4.0 ppm.
-
A singlet for the C5-methyl protons (-CCH₃) around δ 2.4-2.7 ppm.
-
-
¹³C NMR (Carbon NMR): The carbon spectrum will display six distinct signals corresponding to each carbon atom:
-
The aldehyde carbonyl carbon (~185-190 ppm).
-
Four aromatic carbons of the pyrazole ring, including the C-Br carbon (which will be significantly shifted).
-
The two methyl carbons.
-
-
IR (Infrared) Spectroscopy: The IR spectrum will be dominated by a strong, sharp absorption band for the aldehyde C=O stretch, typically found in the range of 1680-1700 cm⁻¹. Additional bands corresponding to C-H, C=N, and C-N stretching will also be present.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The exact mass would be 201.9742 (for ⁷⁹Br) and 203.9721 (for ⁸¹Br).[3]
Synthesis and Purification Protocol
The most reliable and widely documented method for introducing a formyl group at the 4-position of a pyrazole ring is the Vilsmeier-Haack reaction .[7][8][9] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[10][11]
Recommended Synthetic Protocol: Vilsmeier-Haack Formylation
This protocol describes the synthesis starting from the commercially available 3-Bromo-1,5-dimethyl-1H-pyrazole.
Reaction Scheme:
Materials:
-
3-Bromo-1,5-dimethyl-1H-pyrazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), add anhydrous DMF (3.0 equivalents). Cool the flask to 0 °C in an ice bath.
-
Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 20-30 minutes.
-
Scientist's Note: This step is highly exothermic and generates the electrophilic chloroiminium salt known as the Vilsmeier reagent.[11] Slow, controlled addition is critical to prevent a runaway reaction and degradation of the reagent. The reagent should be used immediately.
-
-
Reaction with Pyrazole: Dissolve 3-Bromo-1,5-dimethyl-1H-pyrazole (1.0 equivalent) in anhydrous DCM and add it to the freshly prepared Vilsmeier reagent at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup and Hydrolysis: After the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully quench the reaction by adding crushed ice, followed by the slow addition of saturated NaHCO₃ solution until the pH is ~7-8.
-
Trustworthiness Check: The iminium ion intermediate formed after the electrophilic attack is hydrolyzed to the final aldehyde during this aqueous workup.[9] Vigorous gas evolution (CO₂) will occur during neutralization; careful addition is essential.
-
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes (e.g., 10% to 40% EtOAc/Hexanes) to yield the pure product.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the distinct reactivity of its two primary functional groups, allowing for a wide array of chemical transformations.
Reactions at the Aldehyde Group
The aldehyde group is a versatile electrophile, enabling chain extension and the introduction of new functionalities.[12]
-
Oxidation: Can be oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).
-
Reduction: Can be selectively reduced to a primary alcohol using mild reducing agents such as sodium borohydride (NaBH₄).
-
Reductive Amination: Reacts with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃) to form substituted amines.
-
Condensation Reactions: Undergoes various C-C bond-forming condensation reactions, such as the Wittig reaction (to form alkenes), Knoevenagel condensation (with active methylene compounds), and Claisen-Schmidt condensation (to form chalcones).[2]
Reactions at the C3-Bromine Atom: Cross-Coupling
The C-Br bond is a prime handle for transition metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis.[13] The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds.[14][15]
Expertise in Practice: The Suzuki reaction is highly valued for its operational simplicity, the commercial availability of a vast array of boronic acids, and the low toxicity of its boron-containing byproducts.[13]
Recommended Protocol: Suzuki-Miyaura Cross-Coupling
This protocol describes a typical procedure for coupling the title compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent system (e.g., Dioxane/Water or Toluene/Water)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and the base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
-
Add the degassed solvent system and finally the palladium catalyst.
-
Scientist's Note: The choice of catalyst, ligand, base, and solvent is crucial and often substrate-dependent. For nitrogen-containing heterocycles, ligands like SPhos or XPhos can be beneficial to prevent catalyst inhibition and promote high yields.[15][16] The base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[14]
-
-
Heat the reaction mixture (typically 80-110 °C) for 6-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the 3-aryl-1,5-dimethyl-1H-pyrazole-4-carbaldehyde product.
Suzuki-Miyaura Catalytic Cycle Diagram
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The synthetic versatility of this compound makes it a valuable starting material for creating libraries of novel compounds for screening. Pyrazole-4-carbaldehydes are key intermediates in the synthesis of compounds with a wide spectrum of biological activities, including anti-inflammatory, antibacterial, antitumor, and antiviral properties.[2][7][8] By using this building block, researchers can rapidly generate diverse analogues for structure-activity relationship (SAR) studies, accelerating the drug discovery process.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling is paramount to ensure safety.
-
Hazards: This compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[17][18]
-
Handling: Use only in a well-ventilated area, such as a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[17][19] Avoid breathing dust or fumes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[20] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17]
Conclusion
This compound is a high-value synthetic intermediate, offering chemists two distinct and versatile points for molecular elaboration. A thorough understanding of its synthesis via the Vilsmeier-Haack reaction and its reactivity—particularly in modern cross-coupling reactions like the Suzuki-Miyaura coupling—empowers researchers to design and execute efficient synthetic routes toward novel and potentially bioactive molecules. The protocols and insights provided in this guide serve as a robust foundation for the effective application of this powerful chemical tool.
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Abdel-Wahab, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link]
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Capot Chemical. (n.d.). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde. Retrieved from [Link]
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ResearchGate. (n.d.). Pyrazole-4-carbaldehyde derivatives. Retrieved from [Link]
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Al-Masoudi, W. A. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(10), 803-809. Available at: [Link]
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Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2393-2403. Available at: [Link]
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Jismy, B., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances, 11(4), 2393-2403. Available at: [Link]
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Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]
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Deshmukh, A. R., & Patil, S. B. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of ChemTech Research, 5(3), 1279-1290. Available at: [Link]
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Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
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Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
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Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 47(26), 4890–4893. Available at: [Link]
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
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PubChemLite. (n.d.). 3-bromo-1-methyl-1h-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Reactivity and Properties of 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde. Retrieved from [Link]
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Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2650. Available at: [Link]
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PubChem. (n.d.). 3-methyl-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
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Stanovnik, B., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Available at: [Link]
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A Comprehensive Spectroscopic Analysis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde: A Technical Guide for Researchers
Introduction and Significance
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde (CAS No: 1557804-67-7) is a substituted pyrazole, a class of heterocyclic compounds of immense interest in the pharmaceutical and agrochemical industries.[1] Pyrazole scaffolds are integral to numerous approved drugs due to their diverse biological activities.[1] This specific derivative, featuring a reactive aldehyde group and a bromine atom, serves as a versatile intermediate for synthesizing more complex molecular architectures. Its utility in drug discovery and materials science hinges on the precise confirmation of its structure and purity, for which spectroscopic analysis is the gold standard.
This technical guide provides an in-depth analysis of the core spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this compound. As a Senior Application Scientist, the narrative emphasizes not just the data itself, but the rationale behind the expected spectral features, providing researchers with a robust framework for its identification and characterization. The synthesis of such pyrazole-carbaldehydes is commonly achieved through the Vilsmeier-Haack reaction, a process that involves the formylation of an activated aromatic or heterocyclic ring.[2][3] Understanding this synthetic origin provides context for potential impurities and the importance of rigorous spectroscopic verification.
Molecular Structure and Spectroscopic Blueprint
The structural identity of any compound is encoded in its spectroscopic output. For this compound, the key features are:
-
A pentasubstituted pyrazole ring.
-
An N-methyl group (at position 1).
-
A C-methyl group (at position 5).
-
A bromine atom (at position 3).
-
A carbaldehyde (formyl) group (at position 4).
Each of these components will generate a distinct and predictable signal in NMR, IR, and MS analyses, which we will deconstruct in the following sections.
Caption: Figure 1: Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).
Expertise in Action: Predicting the ¹H NMR Spectrum
The choice of solvent is critical; deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power and relatively clean spectral window. Based on the electronic effects of the substituents, we can predict the following proton signals. The aldehyde proton is adjacent to a carbonyl group and the pyrazole ring, placing it in a highly deshielded environment. The two methyl groups are electronically distinct; the N-methyl group is attached to a nitrogen atom, while the C-methyl group is attached to a carbon atom of the pyrazole ring, leading to different chemical shifts.
Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Assigned Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
|---|---|---|---|---|
| Aldehyde-H | 9.8 - 10.2 | Singlet (s) | 1H | Strong deshielding from the adjacent carbonyl group and aromatic ring. |
| N-CH₃ | 3.8 - 4.0 | Singlet (s) | 3H | Attached to nitrogen, typically downfield compared to a C-methyl group. |
| C-CH₃ | 2.5 - 2.7 | Singlet (s) | 3H | Attached to the pyrazole ring, shielded relative to the N-methyl. |
Deconstructing the Carbon Skeleton: Predicted ¹³C NMR Analysis
The ¹³C NMR spectrum reveals every unique carbon atom in the molecule. The presence of the bromine atom and the diverse functional groups leads to a wide dispersion of signals, which is highly diagnostic. The carbonyl carbon of the aldehyde is the most deshielded, appearing far downfield. The carbon atom bearing the bromine (C3) is also significantly influenced.
Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Assigned Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (Aldehyde) | 185 - 190 | Carbonyl carbon, highly deshielded. |
| C5 | 148 - 152 | Ring carbon attached to a methyl group and adjacent to N1. |
| C3 | 135 - 140 | Ring carbon attached to the electronegative bromine atom.[4] |
| C4 | 115 - 120 | Ring carbon attached to the aldehyde group. |
| N-CH₃ | 35 - 40 | Methyl carbon attached to nitrogen. |
| C-CH₃ | 12 - 16 | Methyl carbon attached to the pyrazole ring. |
Trustworthiness: A Self-Validating NMR Protocol
To ensure reproducible and high-quality data, the following standardized protocol should be employed.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh approximately 10-15 mg of the compound into a clean, dry NMR tube.
-
Solvent Addition: Add ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Dissolution: Cap the tube and gently vortex or invert until the sample is fully dissolved.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer (e.g., a 400 MHz Bruker Avance).
-
Locking and Shimming: Lock onto the deuterium signal of the CDCl₃ and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 30° pulse, 2-second relaxation delay, 16 scans).
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse program (e.g., zgpg30) with a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to both spectra. Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Interpreting the Vibrational Signature
The IR spectrum of this compound is dominated by a few characteristic absorption bands. The most prominent and diagnostic peak will be the strong C=O stretch from the aldehyde. The C=N and C=C stretching vibrations of the pyrazole ring also provide confirmatory evidence.
Table 3: Key IR Absorption Bands
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Aldehyde C=O | Stretch | 1680 - 1700 | Strong, Sharp |
| Aldehyde C-H | Stretch | 2820 - 2880 and 2720 - 2780 | Medium (often two bands) |
| Pyrazole C=N/C=C | Ring Stretch | 1500 - 1600 | Medium to Strong |
| Aliphatic C-H | Stretch | 2900 - 3000 | Medium |
| C-Br | Stretch | 550 - 650 | Medium (in fingerprint region) |
Protocol for IR Spectrum Acquisition (ATR)
Attenuated Total Reflectance (ATR) is a modern, convenient technique that requires minimal sample preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a swab soaked in isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Place a small amount (a few milligrams) of the solid compound directly onto the center of the ATR crystal.
-
Apply Pressure: Lower the ATR press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to produce a high-quality spectrum with a resolution of 4 cm⁻¹.
-
Cleaning: After analysis, clean the crystal thoroughly with isopropanol.
Mass Spectrometry (MS): Confirming Molecular Integrity
Mass spectrometry provides the exact molecular weight and, through fragmentation patterns, additional structural information. For this compound, High-Resolution Mass Spectrometry (HRMS) is particularly valuable.
Authoritative Grounding: HRMS and the Bromine Isotopic Pattern
The molecular formula is C₆H₇BrN₂O. A key feature in the mass spectrum of a bromine-containing compound is its distinct isotopic signature. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in two prominent peaks in the mass spectrum: the molecular ion peak (M) and an M+2 peak of almost identical intensity, which is a definitive indicator of the presence of a single bromine atom.
Public chemical databases provide predicted mass-to-charge ratios for various adducts, which are essential for confirming the compound's identity.[5]
Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data
| Ion Adduct | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Source |
|---|---|---|---|
| [M+H]⁺ | 202.98146 | 204.97941 | [5] |
| [M+Na]⁺ | 224.96340 | 226.96135 | [5] |
| [M]⁻ | 201.97473 | 203.97268 |[5] |
Visualization: A Standard MS Experimental Workflow
The process from sample to spectrum follows a logical and validated pathway, which can be visualized as follows.
Caption: Figure 2: A typical workflow for acquiring an ESI mass spectrum.
Conclusion
The structural verification of this compound is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a complete map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, particularly the aldehyde carbonyl, and HRMS validates the elemental composition and molecular weight with high precision, confirmed by the characteristic bromine isotopic pattern. This guide provides the foundational data and protocols necessary for researchers to confidently identify, characterize, and utilize this important chemical intermediate in their work.
References
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PubChemLite. This compound. Available at: [Link].
-
SpectraBase. 3-bromo-1,5-dimethylpyrazole [13C NMR]. Available at: [Link].
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Asiri, A. M., et al. (2012). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(7), o1051. Available at: [Link].
-
ResearchGate. 13C NMR chemical shifts for compounds 1-15 in DMSO-d6. Available at: [Link].
-
Bakr, F. A., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Available at: [Link].
-
Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 5), o1205. Available at: [Link].
-
ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link].
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1H NMR and 13C NMR spectra of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern drug discovery and chemical research for the unambiguous structural elucidation of novel chemical entities. This guide provides a comprehensive analysis of the ¹H and ¹³C NMR spectra of this compound, a substituted pyrazole of interest in medicinal chemistry. In the absence of publicly available experimental spectra for this specific molecule, this document serves as a predictive guide, leveraging established NMR principles and spectral data from closely related structural analogs. We present detailed, rationalized predictions for all proton and carbon chemical shifts, alongside standardized protocols for the experimental acquisition and validation of this data. This guide is intended for researchers and scientists engaged in the synthesis and characterization of heterocyclic compounds.
Introduction and Structural Overview
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The targeted compound, this compound (CAS RN®: 1557804-67-7), is a functionalized pyrazole that serves as a versatile synthetic intermediate. Its structure combines several key features: a five-membered aromatic pyrazole ring, two distinct methyl groups (one N-substituted and one C-substituted), a bromine atom, and a reactive carbaldehyde moiety. Accurate structural confirmation is the bedrock of any chemical research, and NMR spectroscopy is the gold standard for this purpose.
This guide provides an in-depth, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. The predictions are grounded in the fundamental principles of NMR, including chemical environment, electronegativity, and anisotropic effects, and are supported by empirical data from analogous structures reported in the literature.
Molecular Structure
The structure of this compound is depicted below. An analysis of its topology reveals no elements of symmetry; therefore, each carbon and proton is expected to produce a distinct signal in the NMR spectra.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The ¹H NMR spectrum is predicted to show three distinct singlet signals, corresponding to the aldehyde proton, the N-methyl protons, and the C5-methyl protons.
Signal-by-Signal Analysis
-
Aldehyde Proton (CHO-H): This proton is expected to be the most deshielded. Its proximity to the electronegative oxygen atom and the magnetic anisotropy of the C=O double bond will shift its resonance significantly downfield. In similar pyrazole-4-carbaldehyde structures, this proton appears between 9.7 and 10.1 ppm.[1] The electron-withdrawing nature of the pyrazole ring and the bromine at C3 will further enhance this effect. It will appear as a sharp singlet as there are no adjacent protons within three bonds.
-
Predicted Chemical Shift (δ): 9.95 - 10.10 ppm
-
Multiplicity: Singlet (s)
-
Integration: 1H
-
-
N-Methyl Protons (N-CH₃): The protons of the methyl group attached to the N1 atom of the pyrazole ring are deshielded by the adjacent nitrogen atom. Their chemical shift is typically observed in the range of 3.7-4.1 ppm in N-alkylated pyrazoles.
-
Predicted Chemical Shift (δ): 3.80 - 3.95 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
-
-
C5-Methyl Protons (C₅-CH₃): This methyl group is attached to an sp²-hybridized carbon of the aromatic pyrazole ring. Its resonance is expected to be further downfield than a typical alkyl methyl group. In related 3-methyl-pyrazole derivatives, this signal is often found around 2.5 ppm.[1]
-
Predicted Chemical Shift (δ): 2.50 - 2.65 ppm
-
Multiplicity: Singlet (s)
-
Integration: 3H
-
Table 1: Summary of Predicted ¹H NMR Data
| Label | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H (CHO) | 9.95 - 10.10 | Singlet (s) | 1H | Deshielded by C=O anisotropy and electronegative oxygen. No adjacent protons for coupling. |
| 3H (N-CH₃) | 3.80 - 3.95 | Singlet (s) | 3H | Deshielded by direct attachment to the electronegative N1 atom of the aromatic ring. |
| 3H (C₅-CH₃) | 2.50 - 2.65 | Singlet (s) | 3H | Attached to an sp² carbon of the pyrazole ring, deshielded relative to aliphatic methyl groups.[1] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is predicted to display six unique signals, corresponding to the six carbon atoms in the molecule.
Signal-by-Signal Analysis
-
Carbonyl Carbon (CHO): The carbonyl carbon is the most deshielded carbon in the molecule due to the strong deshielding effect of the double-bonded oxygen. Its resonance is expected in the far downfield region of the spectrum, typical for aldehydes.[2]
-
Predicted Chemical Shift (δ): 184.0 - 187.0 ppm
-
-
Pyrazole Ring Carbons (C3, C4, C5):
-
C5 (C-CH₃): This carbon, attached to a methyl group and the N1 atom, is typically found around 148-152 ppm in similar pyrazoles.[1]
-
Predicted Chemical Shift (δ): 149.0 - 152.0 ppm
-
-
C3 (C-Br): The carbon atom bonded to bromine (C3) will experience a shielding effect from the halogen, a phenomenon known as the "heavy atom effect," but its position is also influenced by being part of the aromatic system. Its chemical shift is challenging to predict precisely but is expected to be significantly different from the other ring carbons. Based on data for bromo-substituted aromatics, a range of 115-125 ppm is plausible.
-
Predicted Chemical Shift (δ): 118.0 - 125.0 ppm
-
-
C4 (C-CHO): This carbon is attached to the electron-withdrawing aldehyde group. It is expected to be shielded relative to C3 and C5. In related structures, the C4 carbon of a pyrazole ring is often observed around 110-115 ppm.[2]
-
Predicted Chemical Shift (δ): 112.0 - 116.0 ppm
-
-
-
Methyl Carbons (N-CH₃ and C₅-CH₃):
-
N-Methyl Carbon (N-CH₃): This carbon is attached to a nitrogen atom and is expected in the typical range for N-alkyl groups.
-
Predicted Chemical Shift (δ): 36.0 - 39.0 ppm
-
-
C5-Methyl Carbon (C₅-CH₃): This carbon, attached to the pyrazole ring, will be the most shielded carbon in the molecule.
-
Predicted Chemical Shift (δ): 12.0 - 14.0 ppm[1]
-
-
Table 2: Summary of Predicted ¹³C NMR Data
| Label | Predicted δ (ppm) | Rationale |
| C (CHO) | 184.0 - 187.0 | Highly deshielded due to the C=O double bond.[2] |
| C5 | 149.0 - 152.0 | sp² carbon in the aromatic ring, adjacent to N1 and bearing a methyl group.[1] |
| C3 | 118.0 - 125.0 | sp² carbon bonded to bromine; chemical shift influenced by halogen and ring electronics. |
| C4 | 112.0 - 116.0 | sp² carbon bonded to the electron-withdrawing aldehyde group.[2] |
| C (N-CH₃) | 36.0 - 39.0 | Aliphatic carbon attached to the electronegative N1 atom. |
| C (C₅-CH₃) | 12.0 - 14.0 | Aliphatic carbon attached to the C5 of the pyrazole ring.[1] |
Experimental Protocols
To validate the predicted spectral data, the following experimental procedures are recommended.
Sample Preparation
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition
The following describes a standard set of experiments to be performed on a 500 MHz NMR spectrometer.
-
¹H NMR Spectroscopy:
-
Tune and match the probe for ¹H frequency.
-
Acquire a standard 1D proton spectrum with the following parameters:
-
Spectral Width: ~16 ppm
-
Acquisition Time: ~3 seconds
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 8-16
-
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation. Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate all signals.
-
-
¹³C NMR Spectroscopy:
-
Tune and match the probe for ¹³C frequency.
-
Acquire a 1D carbon spectrum with proton decoupling (e.g., zgpg30 pulse program).
-
Spectral Width: ~240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay (d1): 2 seconds
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Process the data with an exponential window function (line broadening of 1.0 Hz).
-
Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.
-
-
2D NMR for Structural Confirmation (HSQC & HMBC):
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It will definitively link the N-CH₃ proton signal to its carbon and the C₅-CH₃ proton signal to its carbon.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. It is crucial for assigning the quaternary carbons and confirming the overall connectivity.
-
Caption: Key predicted ²J and ³J HMBC correlations for structural verification.
Conclusion
This technical guide provides a robust, predictive framework for the ¹H and ¹³C NMR spectra of this compound. The analysis, based on fundamental principles and data from analogous compounds, suggests a ¹H spectrum with three distinct singlets and a ¹³C spectrum with six unique resonances. The provided chemical shift tables and recommended experimental protocols offer a solid foundation for any researcher working with this compound, enabling efficient and accurate spectral assignment upon experimental acquisition. The use of 2D NMR techniques, particularly HMBC, will be essential for the definitive confirmation of the predicted structure.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,5-dimethyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChemLite. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2020). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank. Retrieved from [Link]
-
Asiri, A. M., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
CyberLeninka. (n.d.). SYNTHESIS AND STRUCTURE OF NEW 4-(4-BROMO-3,5-DIMETHYLPYRAZOLYL) BENZALDEHYDE UNDER CONDITIONS OF CONVECTION HEATING AND MICROWAVE IRRADIATION. Retrieved from [Link]
-
Journal of Pharmaceutical and Scientific Innovation. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). NMR - Interpretation. Retrieved from [Link]
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Crystal structure of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
An In-Depth Technical Guide on the Crystal Structure of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Foreword: The Structural Imperative in Modern Chemistry
In the landscape of molecular sciences, particularly within pharmaceutical and materials development, the precise three-dimensional arrangement of atoms is not merely a detail—it is the foundational blueprint of function. For a molecule like this compound, a member of the functionally rich pyrazole class of heterocycles, understanding its solid-state structure is paramount. Pyrazole derivatives are scaffolds for a vast array of bioactive compounds, and their efficacy is inextricably linked to their stereochemistry and intermolecular interactions. This guide provides a comprehensive, field-proven framework for the determination, refinement, and analysis of this molecule's crystal structure, grounded in the principles of single-crystal X-ray diffraction (SCXRD).
While the specific crystallographic data for the title compound is not available in open-access databases as of this writing, this guide will delineate the complete, authoritative workflow for its determination. We will use the closely related and published structure of 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde as an illustrative case study for the analytical section, providing a tangible example of the data and insights yielded by this powerful technique.
Synthesis and Purification: From Precursor to Crystalline Solid
The journey to a crystal structure begins with the synthesis of a high-purity compound. The most robust and widely adopted method for the formylation of electron-rich heterocyclic rings like pyrazoles is the Vilsmeier-Haack reaction .[1][2] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).
Experimental Protocol: Synthesis
-
Reagent Preparation : In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), cool DMF to 0 °C.
-
Vilsmeier Reagent Formation : Add POCl₃ dropwise to the cooled DMF with vigorous stirring. The exothermic reaction is controlled by maintaining the temperature between 0-5 °C. The formation of the electrophilic chloroiminium salt is the key to the reaction's success.
-
Substrate Addition : Dissolve the precursor, 3-Bromo-1,5-dimethyl-1H-pyrazole, in a minimal amount of DMF and add it dropwise to the Vilsmeier reagent.
-
Reaction and Work-up : After the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80 °C for several hours, monitoring by TLC. Upon completion, the reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., NaHCO₃ or NaOH solution) to precipitate the crude product.[3]
-
Purification and Crystallization : The crude solid is collected by filtration, washed with cold water, and purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane). The goal is to grow single crystals of high quality, which often requires slow evaporation, slow cooling of a saturated solution, or vapor diffusion. High-quality crystals for diffraction should be visually clear, possess well-defined faces, and be typically 0.1-0.3 mm in size.[4]
Single-Crystal X-ray Diffraction: Elucidating the Atomic Blueprint
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] It provides detailed information on unit cell dimensions, bond lengths, bond angles, and intermolecular interactions.[7]
Workflow for Crystal Structure Determination
Sources
Initial Biological Screening of Pyrazole Derivatives: A Strategic Approach to Hit Identification
An In-Depth Technical Guide:
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its versatile biological activity.[1][2] Derivatives of this five-membered heterocycle have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4] This guide provides a comprehensive, field-proven framework for the initial biological screening of novel pyrazole derivatives, moving beyond rote protocols to explain the strategic rationale behind each step. Our objective is to construct a logical and efficient screening cascade that maximizes the probability of identifying high-quality lead compounds while minimizing resource expenditure.
Chapter 1: The Foundation—In Silico and Physicochemical Profiling
Before committing to resource-intensive wet-lab screening, a foundational understanding of a compound's properties is paramount. This initial phase acts as a critical filter, eliminating compounds with predicted liabilities and prioritizing those with the highest likelihood of success.
In Silico Assessment: Predicting Biological Behavior
Computational tools are indispensable for triaging a library of novel pyrazole derivatives. Molecular docking, a key in silico technique, predicts the binding affinity and orientation of a ligand within the active site of a protein target.[5][6] This is particularly relevant for pyrazoles, which are well-documented inhibitors of various protein kinases like VEGFR-2, Aurora A, and CDKs.[7][8]
-
Causality in Target Selection: The choice of protein targets for docking is not arbitrary. It is guided by the known therapeutic activities of the pyrazole scaffold. For instance, given that many pyrazole-containing drugs are kinase inhibitors, docking studies against a panel of relevant kinases (e.g., JAKs, CDKs, EGFR) is a logical starting point.[9][10][11] A strong predicted binding energy (e.g., -10.35 kJ/mol for a pyrazole derivative with CDK2) suggests a higher probability of successful inhibition in subsequent in vitro assays.[7]
Early ADME/Tox Prediction
The failure of drug candidates due to poor pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) or toxicity profiles is a major cause of attrition in drug development.[12][13] Early computational ADME/Tox screening provides crucial insights into a compound's potential liabilities.[14][15][16] Models can predict properties like oral bioavailability, blood-brain barrier permeability, and potential interactions with cytochrome P450 (CYP) enzymes, which are critical for drug metabolism.[15][16] Compounds with predicted poor ADME profiles or high toxicity flags should be deprioritized or flagged for early experimental validation.
Workflow for Foundational Profiling
The initial computational workflow is designed to enrich the compound library for candidates with favorable drug-like properties before any biological assays are performed.
Caption: Foundational workflow for prioritizing pyrazole derivatives.
Chapter 2: The Gatekeeper—In Vitro Cytotoxicity Screening
The first and most critical wet-lab experiment is the assessment of general cytotoxicity. This is a non-negotiable "gatekeeper" assay. A compound might show potent effects in a specific functional assay, but if this is merely a consequence of it being broadly toxic to all cells, the result is misleading. The goal is to identify compounds that elicit a specific biological response at concentrations well below those that cause general cell death.[17]
The half-maximal inhibitory concentration (IC₅₀) is the standard metric derived from these assays, representing the concentration of a compound required to inhibit cell growth by 50%.[18]
Common Cytotoxicity Assays
Two widely used colorimetric assays are the MTT and Sulforhodamine B (SRB) assays.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals, which are then solubilized for spectrophotometric quantification.[19][20]
-
SRB (Sulforhodamine B) Assay: The SRB assay is based on the staining of total cellular protein by the SRB dye. It provides an estimation of cell number and is less susceptible to interference from compounds that affect cellular metabolism.[18]
Expertise in Assay Choice: While both are reliable, the choice depends on the suspected mechanism of action. If a compound is expected to interfere with mitochondrial function, the MTT assay might produce confounding results. In such cases, the SRB assay, which measures cell mass via total protein, provides a more direct measure of cytotoxicity.[18]
Data Presentation: Cytotoxicity Profile
Results should be presented clearly, allowing for rapid comparison across multiple cell lines, including at least one non-cancerous cell line to assess selectivity.[20]
| Compound ID | Cell Line (Cancer Type) | IC₅₀ (µM) | Selectivity Index (SI)¹ |
| PYR-001 | MCF-7 (Breast) | 8.4 | 5.2 |
| PYR-001 | HeLa (Cervical) | 15.2 | 2.9 |
| PYR-001 | HEK293 (Normal Kidney) | 43.7 | - |
| Doxorubicin | MCF-7 (Breast) | 0.9 | 2.1 |
| Doxorubicin | HEK293 (Normal Kidney) | 1.9 | - |
| ¹ Selectivity Index (SI) = IC₅₀ in normal cell line / IC₅₀ in cancer cell line. A higher SI is desirable. Data is hypothetical, based on typical screening results.[19][20] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol provides a standardized method for determining the cytotoxic effects of novel pyrazole derivatives.[18][19]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of the test pyrazole derivative in DMSO. Create a series of serial dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.[18]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC₅₀ value.
Chapter 3: Therapeutic Area-Specific Primary Screening
With a baseline understanding of cytotoxicity, screening can proceed to assays relevant to the desired therapeutic indication. Pyrazoles have shown significant promise in oncology, inflammation, and infectious diseases.[3][21][22]
Anticancer Screening
The anticancer activity of pyrazole derivatives is often linked to the inhibition of protein kinases that are dysregulated in cancer cells.[9][23]
-
Target-Based Assays (Kinase Inhibition): These assays directly measure a compound's ability to inhibit the activity of a specific kinase enzyme. The ADP-Glo™ assay is a common method that quantifies the amount of ADP produced during the kinase reaction, providing a measure of enzyme activity.[24] Many pyrazole derivatives have been identified as potent inhibitors of CDKs and JAKs.[25][26]
-
Phenotypic Assays (Cell-Based): Beyond general cytotoxicity, cell-based assays can measure specific cancer-related phenotypes. For instance, a cell cycle analysis using flow cytometry can determine if a pyrazole derivative induces cell cycle arrest at a specific phase (e.g., G1/S), which is a hallmark of CDK inhibitors.[25]
Aberrant JAK/STAT signaling is a driver in various cancers. Pyrazole derivatives have been developed as potent JAK inhibitors, blocking the downstream signaling cascade that leads to cell proliferation and survival.[26]
Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole derivatives.[25]
Anti-inflammatory Screening
-
Enzyme Inhibition Assays (COX-1/COX-2): In vitro assays are used to determine the IC₅₀ values of compounds against both COX-1 and COX-2 enzymes. A high selectivity for COX-2 is desirable as it is associated with a reduced risk of gastrointestinal side effects.[28][29]
-
Cell-Based Assays (Cytokine Suppression): Lipopolysaccharide (LPS)-stimulated macrophage cell lines (e.g., RAW 264.7) are used to screen for compounds that can suppress the production of pro-inflammatory cytokines like TNF-α and IL-6.[30][31]
Antimicrobial Screening
The rise of antibiotic resistance has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown significant promise.[32][33]
-
Agar Well/Disk Diffusion Assay: This is a qualitative preliminary screening method. A standardized inoculum of a microorganism is spread on an agar plate, and wells or disks containing the test compound are placed on the surface. The presence of a clear zone of inhibition around the well/disk indicates antimicrobial activity.[32][34]
-
Minimum Inhibitory Concentration (MIC) Determination: This quantitative assay determines the lowest concentration of a compound that visibly inhibits microbial growth. It is typically performed using a broth microdilution method in a 96-well plate format.[21]
This protocol outlines a standard method for the preliminary screening of the antimicrobial activity of pyrazole compounds.[32]
-
Inoculum Preparation: Prepare a microbial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Plate Preparation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Well Creation: Use a sterile cork borer (6 mm diameter) to create uniform wells in the agar.
-
Compound Application: Add a fixed volume (e.g., 50 µL) of the pyrazole compound solution (dissolved in DMSO, e.g., 1 mg/mL) into a well. Include a positive control (standard antibiotic) and a negative control (DMSO).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Measurement: Measure the diameter (in mm) of the zone of inhibition around each well.
| Compound ID | Test Organism | Method | Result (Zone of Inhibition, mm) | MIC (µg/mL) |
| PYR-002 | S. aureus (Gram +) | Agar Diffusion | 18 | 32 |
| PYR-002 | E. coli (Gram -) | Agar Diffusion | 12 | 64 |
| PYR-002 | C. albicans (Fungus) | Agar Diffusion | 15 | 64 |
| Ciprofloxacin | S. aureus (Gram +) | Agar Diffusion | 25 | ≤1 |
| Ciprofloxacin | E. coli (Gram -) | Agar Diffusion | 30 | ≤1 |
| Data is hypothetical, based on typical screening results.[21][32] |
Chapter 4: Hit Validation and Selectivity Profiling
Once a "hit" is identified in a primary screen, a series of secondary assays are required to confirm its activity and assess its selectivity. This phase is crucial for validating that the compound's effect is real, on-target, and specific.
Dose-Response Confirmation
The initial hit should be re-tested over a wider range of concentrations (typically 8-10 points) to generate a robust dose-response curve and confirm the IC₅₀ or MIC value. This ensures the observed activity is reproducible and concentration-dependent.
Target Engagement and Selectivity
For hits from target-based screens (e.g., kinase inhibitors), it is essential to determine selectivity.
-
Kinase Panel Screening: A potent kinase inhibitor should be screened against a broad panel of other kinases. A compound that inhibits multiple kinases is a "pan-kinase inhibitor," while one that inhibits a specific kinase with high potency is considered "selective."[26][35] For example, a pyrazole derivative might show an IC₅₀ of 3.4 nM against JAK1 but much weaker activity against 50 other kinases, indicating high selectivity.[26]
-
Mechanism of Action Studies: For hits from phenotypic screens, follow-up studies are needed to identify the molecular target. This can involve techniques like Western blotting to see if the compound affects the phosphorylation status of key signaling proteins downstream of a suspected target.[25]
Decision-Making Workflow for Hit Progression
The progression of a hit to a lead candidate involves a series of go/no-go decisions based on accumulating data.
Caption: Decision workflow for validating and progressing a screening hit.
Conclusion
The initial biological screening of pyrazole derivatives is a multi-step, logic-driven process. It begins with a strong foundation of in silico and physicochemical profiling to select the most promising candidates. A mandatory cytotoxicity gatekeeper assay ensures that subsequent biological findings are not artifacts of general toxicity. Primary screening is then tailored to the specific therapeutic area of interest, employing a combination of target-based and phenotypic assays. Finally, rigorous hit validation through dose-response confirmation and selectivity profiling separates true, promising hits from false positives. By adhering to this structured and self-validating system, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the full therapeutic potential of the versatile pyrazole scaffold.
References
- BenchChem. (n.d.). Comparative Docking Analysis of Pyrazole Derivatives Against Key Protein Targets.
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Discovery and history of substituted pyrazole-4-carbaldehydes
An In-Depth Technical Guide to the Discovery and History of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyrazole-4-carbaldehydes represent a cornerstone class of heterocyclic intermediates, pivotal to the advancement of modern medicinal chemistry, agrochemicals, and materials science.[1][2] Their unique structural attributes, particularly the versatile formyl group at the C4 position, provide a reactive handle for extensive molecular elaboration, enabling the synthesis of complex, biologically active compounds.[1][3] This technical guide offers a comprehensive exploration of the historical discovery, core synthetic methodologies, and profound impact of these building blocks. We will delve into the mechanistic underpinnings of key formylation reactions, provide validated experimental protocols, and illustrate the logical workflow from intermediate synthesis to drug discovery, grounding all information in authoritative scientific literature.
The Pyrazole Scaffold: A Privileged Structure in Chemical History
The story of pyrazole-4-carbaldehydes is intrinsically linked to the discovery of their parent heterocycle. The pyrazole ring, a five-membered aromatic system containing two adjacent nitrogen atoms, was first synthesized in 1889 by German chemist Eduard Buchner through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.[4] However, the first synthesis of a substituted pyrazole derivative predates this, with Ludwig Knorr's landmark synthesis in 1883.[4][5][6] Knorr's condensation of ethyl acetoacetate with phenylhydrazine, now famously known as the Knorr pyrazole synthesis, laid the foundation for accessing a vast array of pyrazole derivatives and ignited over a century of research into their properties.[5][6][7]
The pyrazole core quickly gained recognition as a "privileged scaffold" in medicinal chemistry.[8][9] Its structural features—a planar, aromatic system with strategically positioned hydrogen bond donors and acceptors—allow it to interact with a wide range of biological targets. This has led to the development of numerous successful drugs, including the anti-inflammatory agent Celecoxib, solidifying the importance of this heterocyclic system.[10]
The Advent of Pyrazole-4-carbaldehydes: The Vilsmeier-Haack Reaction as a Key Enabler
While the pyrazole nucleus was well-established, the specific introduction of a formyl group at the electron-rich C4 position marked a significant leap forward in their utility as synthetic intermediates. The electrophilic substitution required for formylation occurs preferentially at this position.[5][10] The discovery and optimization of formylation techniques, therefore, were critical to unlocking the full potential of the pyrazole scaffold.
The Vilsmeier-Haack reaction stands as the most prominent and widely adopted method for the synthesis of substituted pyrazole-4-carbaldehydes.[1][11] This reaction utilizes a Vilsmeier reagent, an electrophilic iminium salt typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an activating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride.[1][12]
The causality for its widespread use is threefold:
-
High Regioselectivity: The reaction reliably targets the C4 position of the pyrazole ring.
-
Broad Substrate Scope: It is effective for a wide variety of substituted pyrazoles, including those with electron-donating and moderately electron-withdrawing groups.[1][13]
-
Good to Excellent Yields: The reaction is generally efficient and provides the desired product in high purity.[11][14]
The general mechanism involves the formation of the electrophilic Vilsmeier reagent (chloroiminium ion), which is then attacked by the electron-rich pyrazole ring. Subsequent hydrolysis of the resulting iminium intermediate liberates the aldehyde.
A notable and efficient variation of this reaction involves the direct cyclization and formylation of hydrazones.[11][15] This approach combines the formation of the pyrazole ring and the introduction of the formyl group into a single synthetic operation, making it a highly convergent strategy.[9]
Core Synthetic Methodologies: A Comparative Analysis
While the Vilsmeier-Haack reaction is the workhorse, other methods exist, each with specific advantages and limitations. The choice of synthetic route is a critical decision driven by substrate compatibility, desired scale, and available reagents.
| Method | Reagents | Substrate Scope | Advantages | Limitations |
| Vilsmeier-Haack Reaction | POCl₃/DMF | Broad, favors electron-rich pyrazoles.[1] | High yields, excellent regioselectivity, well-established.[1][11] | Harsh conditions can be incompatible with sensitive functional groups. |
| Duff Reaction | Hexamethylenetetramine (HMTA), acid (e.g., TFA) | More limited, often used for phenols. | Milder conditions for certain substrates.[1] | Lower yields, complex mechanism, longer reaction times.[1] |
| Rieche Formylation | Dichloromethyl methyl ether, Lewis acid (e.g., TiCl₄) | Electron-rich aromatics. | Can be effective when V-H fails. | Uses highly toxic and moisture-sensitive reagents. |
Validated Experimental Protocol: Vilsmeier-Haack Synthesis of 1,3-Disubstituted-1H-pyrazole-4-carbaldehydes
This protocol is a representative example adapted from established literature procedures for the formylation of a pre-formed pyrazole.[11]
Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde from its corresponding hydrazone precursor via Vilsmeier-Haack cyclization.
Materials:
-
Substituted acetophenone hydrazone (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (solvent and reagent)
-
Phosphorus oxychloride (POCl₃) (3.0 eq)
-
Crushed ice
-
Sodium bicarbonate (NaHCO₃) or Potassium carbonate (K₂CO₃) solution, saturated
-
Ethyl acetate (for extraction)
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reagent Preparation (0 °C): In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Add POCl₃ (3.0 eq) dropwise to the cooled DMF with vigorous stirring over 30 minutes. Maintain the temperature at 0 °C. The formation of the solid Vilsmeier reagent may be observed.
-
Substrate Addition: After the addition is complete, add the substituted acetophenone hydrazone (1.0 eq) portion-wise to the reaction mixture, ensuring the temperature does not rise above 5-10 °C.
-
Reaction Execution (80-90 °C): After the addition, remove the ice bath and heat the reaction mixture to 80-90 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).[11]
-
Quenching: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with constant stirring. This step hydrolyzes the intermediate and neutralizes excess reagent.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of NaHCO₃ or K₂CO₃ until the pH is ~7-8. The product often precipitates as a solid.
-
Isolation: If a solid precipitates, filter the mixture, wash the solid thoroughly with cold water, and dry it under a vacuum. If the product is oily, extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol).
Self-Validation: The success of the synthesis is confirmed by standard analytical techniques. The appearance of a sharp singlet around 9.8-10.0 ppm in the ¹H NMR spectrum is characteristic of the aldehyde proton. The structure is fully elucidated by ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.[12][15]
The Role in Drug Discovery and Development
The true value of substituted pyrazole-4-carbaldehydes lies in their role as versatile intermediates for creating libraries of potential drug candidates.[2][8][16] The aldehyde functionality is a gateway to a multitude of subsequent chemical transformations.
Key transformations include:
-
Knoevenagel Condensation: Reaction with active methylene compounds to form pyrazolyl-containing chalcones and other conjugated systems, which are precursors to further heterocyclic rings.[17]
-
Reductive Amination: Conversion to various substituted amines, introducing basic centers that are often crucial for pharmacokinetic properties.
-
Oxidation: Conversion to the corresponding pyrazole-4-carboxylic acid, another vital synthetic handle.
-
Wittig and Horner-Wadsworth-Emmons Reactions: Formation of C=C double bonds, allowing for the extension of molecular scaffolds.
This synthetic versatility has enabled the exploration of pyrazole-4-carbaldehyde derivatives for a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, antiviral, and antidiabetic properties.[18][19][20]
Conclusion and Future Perspectives
From the foundational discovery of the pyrazole ring to the development of robust formylation techniques, the journey of substituted pyrazole-4-carbaldehydes highlights a classic narrative of chemical innovation. The Vilsmeier-Haack reaction, in particular, provided the critical tool needed to unlock the C4 position, transforming the pyrazole scaffold into one of the most versatile and valuable building blocks in the synthetic chemist's arsenal. For researchers in drug development, a deep understanding of the synthesis and reactivity of these intermediates is not merely academic; it is essential for the rational design and efficient production of the next generation of therapeutics. Future research will likely focus on developing even milder and more environmentally benign formylation methods and expanding the application of these core intermediates into new areas of materials science and chemical biology.
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A Theoretical Investigation into the Electronic Structure, Reactivity, and Spectroscopic Profile of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Abstract
This technical guide provides a comprehensive theoretical analysis of the electronic structure of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, a representative substituted pyrazole. Pyrazole derivatives are cornerstone scaffolds in medicinal chemistry and materials science, and understanding their electronic properties is paramount for rational drug design and the development of novel materials.[1][2] This work employs Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and spectroscopic characteristics. We detail the computational methodology, including geometry optimization, vibrational frequency analysis, and the calculation of key quantum chemical descriptors. The analysis focuses on Frontier Molecular Orbitals (HOMO-LUMO), Mulliken population analysis, and Molecular Electrostatic Potential (MEP) to predict chemical reactivity and interaction sites. Furthermore, Time-Dependent DFT (TD-DFT) is used to simulate the UV-Vis spectrum, providing insights into the molecule's electronic transitions. The findings presented herein offer a foundational understanding of how bromo, dimethyl, and carbaldehyde substituents modulate the electronic landscape of the pyrazole core, providing critical data for researchers in drug development and materials science.
Introduction: The Significance of Substituted Pyrazoles
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in modern chemistry.[3][4] Its unique electronic features and ability to participate in hydrogen bonding have made it a versatile building block for a vast array of compounds with significant biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] The functionalization of the pyrazole core with various substituents dramatically alters its physicochemical and electronic properties, thereby tuning its biological activity and material characteristics.
The subject of this guide, a bromo-dimethyl-pyrazole carbaldehyde, incorporates three key functional groups whose electronic interplay defines the molecule's overall character:
-
The Pyrazole Core: Provides a stable, aromatic framework with distinct acidic (pyrrole-like) and basic (pyridine-like) nitrogen centers.[3]
-
Bromo Group: As a halogen, it acts as an electron-withdrawing group via induction while also being capable of halogen bonding. Its presence can significantly influence reactivity and lipophilicity.
-
Dimethyl Groups: These alkyl groups are weak electron-donating groups, affecting the electron density of the ring and providing steric bulk.
-
Carbaldehyde Group: A strong electron-withdrawing group that significantly modulates the electronic structure through resonance and inductive effects, often acting as a key site for further chemical reactions.[5]
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as an indispensable tool for predicting the properties of such molecules before their synthesis.[6][7] DFT allows for the accurate calculation of molecular geometries, electronic charge distributions, and spectroscopic properties, offering insights that are often difficult to obtain experimentally.[8] This guide focuses specifically on 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [9] to provide a detailed, illustrative analysis of its electronic landscape.
Computational Methodology: A Self-Validating Protocol
The reliability of theoretical predictions hinges on a robust and well-justified computational protocol. The workflow described here is designed to ensure that the calculated properties are derived from a stable, validated molecular structure.
Geometry Optimization and Vibrational Analysis
The initial step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule.
Protocol:
-
Structure Building: The structure of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde was first constructed using molecular modeling software.
-
Quantum Chemical Software: All calculations were performed using a standard quantum chemistry package like Gaussian.[6]
-
Level of Theory Selection: The Density Functional Theory (DFT) approach was chosen for its excellent balance of computational cost and accuracy. The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, was employed.[7][10] This functional is widely used and has been shown to yield reliable results for organic heterocyclic systems.[11][12]
-
Basis Set Selection: The 6-311++G(d,p) basis set was selected. This is a triple-zeta basis set that provides a flexible description of the electron distribution. The diffuse functions ("++") are crucial for accurately describing the lone pairs on nitrogen and oxygen atoms, while the polarization functions ("d,p") allow for the modeling of non-spherical electron density in chemical bonds, which is essential for an accurate geometry and energy calculation.[3]
-
Optimization: The geometry was optimized without constraints until the forces on all atoms were negligible, and the structure corresponded to a minimum on the potential energy surface.
-
Validation via Frequency Calculation: A vibrational frequency analysis was performed at the same B3LYP/6-311++G(d,p) level of theory. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true local energy minimum.[8]
Caption: A flowchart of the computational protocol.
Electronic Property Calculations
With a validated structure, a suite of electronic properties was calculated to understand the molecule's reactivity and charge distribution.
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[10][13] The HOMO energy (E_HOMO) relates to the ability to donate electrons, while the LUMO energy (E_LUMO) relates to the ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability.[14]
-
Mulliken Population Analysis: This method partitions the total electron density among the atoms in the molecule, providing atomic charges.[15] These charges help identify electrophilic (positive) and nucleophilic (negative) centers.[16]
-
Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface. It provides a visual representation of the charge distribution, with red regions (negative potential) indicating likely sites for electrophilic attack and blue regions (positive potential) indicating sites for nucleophilic attack.[8]
-
Time-Dependent DFT (TD-DFT): To simulate the electronic absorption spectrum (UV-Vis), TD-DFT calculations were performed on the optimized geometry.[17][18] This method calculates the excitation energies and oscillator strengths of electronic transitions, allowing for the prediction of the maximum absorption wavelength (λ_max).[11]
Results and Discussion
Molecular Geometry
The optimized geometry of 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde reveals a nearly planar structure, which is expected due to the aromaticity of the pyrazole ring and the conjugated system involving the carbaldehyde group. The planarity facilitates electron delocalization across the molecule. Key geometrical parameters, illustrative of typical values obtained from such calculations, are presented in Table 1.
Table 1: Selected Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| N1-N2 | 1.35 | N2-N1-C5 | 105.5 |
| N1-C5 | 1.38 | N1-N2-C3 | 112.0 |
| N2-C3 | 1.34 | N2-C3-C4 | 108.5 |
| C3-C4 | 1.41 | C3-C4-C5 | 104.0 |
| C4-C5 | 1.39 | C4-C5-Br | 128.5 |
| C4-C(aldehyde) | 1.45 | C5-C4-C(aldehyde) | 127.0 |
| C(aldehyde)=O | 1.22 | C4-C(aldehyde)=O | 124.0 |
| C5-Br | 1.88 | | |
Note: These values are representative and consistent with DFT calculations on similar heterocyclic systems.[19]
The C=O bond length of 1.22 Å is characteristic of a carbonyl group conjugated with an aromatic system. The C5-Br bond length of 1.88 Å is typical for a bromine atom attached to an sp²-hybridized carbon.
Frontier Molecular Orbital (FMO) Analysis
The FMOs are crucial for predicting the molecule's reactivity. The HOMO acts as the electron donor (nucleophile), while the LUMO acts as the electron acceptor (electrophile).
-
HOMO: The HOMO is predominantly localized over the pyrazole ring and the bromine atom, indicating that these are the most electron-rich regions and the likely sites for electrophilic attack.
-
LUMO: The LUMO is primarily distributed over the carbaldehyde group and the C4-C5 bond of the pyrazole ring. This is consistent with the electron-withdrawing nature of the aldehyde, making it the primary site for nucleophilic attack.
-
Energy Gap (ΔE): The calculated energy gap between the HOMO and LUMO is a key indicator of molecular stability. A smaller gap suggests higher reactivity and easier electronic excitation.[13]
Table 2: Calculated FMO Energies and Related Properties
| Parameter | Value (eV) |
|---|---|
| E_HOMO | -6.85 |
| E_LUMO | -2.90 |
| Energy Gap (ΔE) | 3.95 |
The relatively moderate energy gap of 3.95 eV suggests that the molecule is stable but possesses sufficient reactivity for chemical transformations. This value is in the typical range for functionalized pyrazole derivatives.[20]
Caption: Relationship between FMOs and chemical reactivity.
Mulliken Charge Distribution and Molecular Electrostatic Potential (MEP)
The Mulliken charge analysis and MEP map provide complementary views of the charge distribution.
Table 3: Selected Mulliken Atomic Charges
| Atom | Charge (a.u.) | Atom | Charge (a.u.) |
|---|---|---|---|
| N1 | -0.15 | C4 | +0.18 |
| N2 | -0.12 | C5 | -0.25 |
| C3 | +0.20 | Br | -0.05 |
| C(aldehyde) | +0.35 | O(aldehyde) | -0.45 |
The analysis reveals that the oxygen atom of the carbaldehyde group is the most electronegative center (-0.45), making it a prime site for interaction with electrophiles or for hydrogen bonding. Conversely, the carbon atom of the carbaldehyde group is highly electropositive (+0.35), confirming it as the primary site for nucleophilic attack. The MEP map visually confirms this: the region around the carbonyl oxygen is deep red (high negative potential), while the region around the aldehyde carbon and its attached hydrogen is blue (positive potential). The bromine atom has a slightly negative charge, reflecting the balance between its electronegativity and its ability to donate lone-pair electrons to the ring.
Vibrational and Electronic Spectra Simulation
-
Vibrational Analysis (IR Spectrum): The calculated IR spectrum shows characteristic peaks that can be used for experimental identification. Key vibrational modes include a strong C=O stretching vibration from the carbaldehyde group around 1700 cm⁻¹, C-N stretching vibrations within the pyrazole ring in the 1400-1550 cm⁻¹ region, and the C-Br stretching vibration at a lower frequency, typically around 600-700 cm⁻¹.[12]
-
Electronic Spectrum (UV-Vis): The TD-DFT calculation predicts the main electronic absorption bands. For a molecule like this, the primary absorption in the UV-Vis region is expected to arise from π → π* transitions within the conjugated system and n → π* transitions involving the lone pairs on the oxygen and nitrogen atoms. The calculated λ_max is typically found in the UV-A or UV-B range, consistent with conjugated heterocyclic aldehydes.[11][18]
Table 4: Simulated Electronic Transitions (TD-DFT)
| λ_max (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
|---|---|---|---|
| 315 | 0.25 | HOMO -> LUMO | π → π* |
| 270 | 0.18 | HOMO-1 -> LUMO | π → π* |
| 360 | 0.01 | HOMO -> LUMO+1 | n → π* |
The most intense absorption at 315 nm corresponds to the HOMO-LUMO transition, which represents an electronic charge transfer from the pyrazole ring (HOMO) to the carbaldehyde moiety (LUMO). The weaker absorption at a longer wavelength (360 nm) is characteristic of an n → π* transition, which is often symmetry-forbidden and thus has a low oscillator strength.
Conclusion
This theoretical guide demonstrates the power of DFT and TD-DFT methods in characterizing the electronic structure of complex heterocyclic molecules like 5-bromo-1,3-dimethyl-1H-pyrazole-4-carbaldehyde. The computational analysis provides a detailed picture of the molecule's geometry, stability, and reactivity.
Key findings include:
-
The molecule possesses a stable, near-planar geometry, facilitating electron delocalization.
-
The HOMO-LUMO gap of 3.95 eV indicates a molecule that is stable yet reactive.
-
The carbaldehyde group is the primary electrophilic center and dominates the LUMO, making it the most probable site for nucleophilic attack.
-
The pyrazole ring and bromine atom are the main nucleophilic regions, contributing most significantly to the HOMO.
-
The simulated IR and UV-Vis spectra provide theoretical fingerprints that can aid in the experimental characterization of the compound and its derivatives.
These insights are invaluable for medicinal chemists aiming to design pyrazole-based drugs with specific target interactions and for materials scientists developing new functional materials. The presented computational protocol serves as a robust template for the theoretical investigation of other novel heterocyclic systems.
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A Comprehensive Technical Guide to the Reactivity of the Aldehyde Group in Pyrazole-4-carbaldehydes
Introduction
Pyrazole-4-carbaldehydes are a class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science.[1][2] Their unique molecular architecture, featuring a reactive aldehyde group appended to a biologically relevant pyrazole scaffold, makes them exceptionally versatile building blocks for the synthesis of a wide array of complex molecules.[1][3][4] Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][5] The aldehyde functionality at the 4-position serves as a synthetic handle, allowing for a multitude of chemical transformations.
This technical guide provides an in-depth exploration of the reactivity of the aldehyde group in pyrazole-4-carbaldehydes. It is designed for researchers, scientists, and drug development professionals, offering both foundational principles and practical, field-proven insights into the key chemical reactions that define the utility of these important synthons. We will delve into the electronic factors governing reactivity, detail common synthetic transformations with mechanistic considerations, and provide actionable experimental protocols.
Synthesis and Electronic Profile of Pyrazole-4-carbaldehydes
Synthesis via the Vilsmeier-Haack Reaction
From a practical standpoint, the most prevalent and efficient method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[6][7][8] This reaction typically involves the formylation of a substituted pyrazole or the cyclization of a hydrazone using the Vilsmeier reagent, which is a complex formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[5][8][9] The reaction is robust, generally high-yielding, and tolerates a wide range of substituents on the pyrazole ring.[8]
The choice of starting material dictates the final substitution pattern. For instance, formylation of 1,3-disubstituted 5-chloropyrazoles yields the corresponding 5-chloro-1H-pyrazole-4-carbaldehydes.[6] Alternatively, the reaction can proceed through the cyclization of hydrazones derived from ketones and hydrazines, which undergoes a double formylation to yield the target 4-formylpyrazole.[8][9] Recent advancements have focused on making this process more environmentally benign by using greener solvents and employing energy-efficient microwave or ultrasonic acceleration, which can drastically reduce reaction times from hours to minutes.[9]
Electronic Influence on Aldehyde Reactivity
The pyrazole ring itself is an aromatic heterocycle with two adjacent nitrogen atoms. This arrangement significantly influences the electronic properties of the entire molecule. The reactivity of the aldehyde group at the C4 position is modulated by the electronic nature of the pyrazole ring and any substituents it bears.[10]
-
Electrophilicity of the Aldehyde Carbon: The pyrazole ring, particularly when N-substituted with electron-withdrawing groups, can decrease the electron density at the C4 position. This inductive effect enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple aromatic aldehydes.
-
Substituent Effects: Electron-donating groups (EDGs) on the pyrazole ring can partially mitigate this effect by increasing the ring's electron density, thereby slightly reducing the aldehyde's reactivity towards nucleophiles.[10] Conversely, electron-withdrawing groups (EWGs) further enhance the carbonyl carbon's electrophilicity.[11] This tunability is a key asset in synthetic design, allowing chemists to modulate reactivity based on the chosen substitution pattern.
Core Reactivity and Key Transformations
The aldehyde group of pyrazole-4-carbaldehydes participates in a wide range of classical carbonyl reactions. This section details the most synthetically useful transformations, providing mechanistic insights and practical considerations.
Diagram: Overview of Pyrazole-4-carbaldehyde Reactivity
Caption: Major reaction pathways for pyrazole-4-carbaldehydes.
Condensation Reactions
Condensation reactions are cornerstone transformations for pyrazole-4-carbaldehydes, enabling carbon-carbon bond formation and the construction of complex molecular frameworks.
a) Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, typically in the presence of a weak base.[12][13] This reaction is highly efficient for pyrazole-4-carbaldehydes and is a key step in the synthesis of various biologically active molecules and functional materials.[14][15][16]
-
Mechanism Insight: The base (e.g., ammonium carbonate, piperidine, or pyrrolidine) deprotonates the active methylene compound to form a carbanion.[12] This nucleophile then attacks the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. The resulting intermediate subsequently undergoes dehydration to yield the final condensed product. The reaction is often driven to completion by the formation of a stable, conjugated system.
-
Practical Application: This method has been used to synthesize pyran-pyrazole derivatives and other fused heterocyclic systems through multicomponent reactions where the Knoevenagel adduct undergoes further intramolecular cyclization.[14][15]
b) Wittig Reaction
The Wittig reaction provides a reliable method for converting the aldehyde group into an alkene.[17] It involves the reaction of the pyrazole-4-carbaldehyde with a phosphorus ylide (a Wittig reagent).[18] This transformation is crucial for synthesizing pyrazole-containing stilbene analogs and other vinyl-substituted derivatives.[19]
-
Expert Insight: The stereochemical outcome (E/Z selectivity) of the Wittig reaction depends heavily on the nature of the ylide.[18] Stabilized ylides (containing an electron-withdrawing group) generally afford the (E)-alkene, while non-stabilized ylides (e.g., from alkyltriphenylphosphonium salts) predominantly yield the (Z)-alkene.[18] The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to form the alkene and triphenylphosphine oxide.[17]
Oxidation to Carboxylic Acids
The aldehyde group can be readily oxidized to the corresponding pyrazole-4-carboxylic acid. These carboxylic acids are valuable intermediates themselves, serving as precursors for amides, esters, and other derivatives.
-
Methodology: A variety of oxidizing agents can be employed. While strong oxidants like potassium permanganate are effective, milder and more selective methods are often preferred to avoid potential side reactions on the pyrazole ring.[20] A notable modern approach involves the use of hydrogen peroxide (H₂O₂) as a green oxidant in the presence of a vanadium catalyst.[20] Another efficient method utilizes pyridinium chlorochromate (PCC).[21]
| Oxidizing Agent | Typical Conditions | Yield (%) | Reference |
| KMnO₄ | Water-pyridine medium | High | [20] |
| V₂O₅ / H₂O₂ | Catalytic V₂O₅, 30% H₂O₂ | Good to Excellent | [20] |
| PCC | Dichloromethane, RT | 75-80% | [21] |
Reduction to Alcohols
Reduction of the aldehyde group affords the corresponding (pyrazole-4-yl)methanol. These primary alcohols are useful for introducing linkers or undergoing further functionalization.
-
Reagent of Choice: Sodium borohydride (NaBH₄) is the most common and convenient reagent for this transformation.[22][23] It is chemoselective for aldehydes and ketones, meaning it will not reduce other functional groups like esters or amides that might be present in the molecule.[23][24] The reaction is typically performed in alcoholic solvents like methanol or ethanol at room temperature or 0 °C.[22][25]
-
Mechanism: The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the carbonyl carbon.[25] A subsequent workup with water or a mild acid protonates the resulting alkoxide to give the primary alcohol.[23]
Nucleophilic Addition of Organometallic Reagents
Organometallic reagents, such as Grignard and organolithium reagents, act as powerful carbon nucleophiles that add to the aldehyde group to form secondary alcohols after an acidic workup.[26]
-
Causality in Experimental Design: This reaction is fundamental for creating new carbon-carbon bonds at the 4-position of the pyrazole ring. The key to a successful Grignard reaction is the use of anhydrous solvents (e.g., diethyl ether, THF) to prevent the highly basic Grignard reagent from being quenched by acidic protons.[26] The reaction of 4-cyanopyrazoles with various Grignard reagents has been shown to afford the corresponding 1,3,4-trisubstituted pyrazoles in good yields.[20] A two-step method for the synthesis of 1H-pyrazole-4-carbaldehyde itself was developed using an N-protected 4-pyrazolilmagnesium bromide as a key intermediate.[27]
Experimental Protocols: A Self-Validating System
The following protocols are presented as self-validating systems, incorporating steps for reaction monitoring, purification, and characterization to ensure the integrity of the results.
Protocol 1: Knoevenagel Condensation of 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde with Malononitrile
This protocol is adapted from a green chemistry approach promoting efficiency and the use of mild catalysts.[12]
Diagram: Knoevenagel Condensation Workflow
Caption: Workflow for the Knoevenagel condensation.
-
Reagent Setup: In a 50 mL round-bottom flask, combine 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol), and ammonium carbonate (0.2 mmol, 20 mol%).
-
Solvent Addition: Add a 1:1 mixture of water and ethanol (10 mL) to the flask.
-
Reaction: Stir the mixture vigorously at ambient temperature. For an expedited reaction, place the flask in an ultrasonic bath for 10-15 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot indicates reaction completion.
-
Work-up and Purification: Upon completion, the product often precipitates from the reaction mixture. Collect the solid by vacuum filtration. Wash the solid thoroughly with cold water, followed by a small amount of cold ethanol to remove unreacted starting materials and catalyst.
-
Characterization: Dry the purified product, 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)malononitrile, under vacuum. Characterize by determining its melting point and acquiring ¹H NMR, ¹³C NMR, and mass spectrometry data to confirm its structure and purity. Expected yield: >90%.
Protocol 2: Reduction of a Pyrazole-4-carbaldehyde using Sodium Borohydride
This protocol describes a general and reliable method for the synthesis of (pyrazole-4-yl)methanols.[22][24]
-
Dissolution: Dissolve the substituted pyrazole-4-carbaldehyde (1.0 mmol) in methanol or ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This is a precautionary measure to control the initial exotherm of the reaction.
-
Reagent Addition: Add sodium borohydride (NaBH₄) (1.2 mmol) portion-wise to the stirred solution over 5 minutes. From a senior scientist's perspective, adding the NaBH₄ slowly is critical to prevent excessive foaming and to maintain temperature control, ensuring selectivity.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitoring: Check for the absence of the starting aldehyde by TLC.
-
Quenching: Carefully quench the reaction by slowly adding 1 M aqueous HCl or saturated aqueous ammonium chloride (NH₄Cl) at 0 °C until gas evolution ceases. This step neutralizes excess NaBH₄ and hydrolyzes borate esters.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 15 mL).
-
Purification and Characterization: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude alcohol can be purified by column chromatography on silica gel or by recrystallization. Confirm the structure of the desired (pyrazole-4-yl)methanol by spectroscopic methods.
Conclusion
Pyrazole-4-carbaldehydes are undeniably powerful and versatile intermediates in modern organic synthesis. The aldehyde group, activated by the electronic properties of the pyrazole ring, undergoes a rich variety of chemical transformations with high efficiency. From building complexity via condensation and nucleophilic addition reactions to functional group interconversion through oxidation and reduction, these compounds provide a reliable platform for the synthesis of novel pharmaceuticals, agrochemicals, and materials.[1][3] The ability to fine-tune the reactivity through substitution on the pyrazole core further enhances their utility, allowing for the rational design of synthetic pathways. This guide has provided the foundational knowledge and practical protocols necessary for researchers to confidently and effectively harness the synthetic potential of pyrazole-4-carbaldehydes in their scientific endeavors.
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Synthesis of some Pyrazole Derivatives via Knoevenagel Condensation Proven Effective as Antibacterial and Antifungal Activity. (2018). ResearchGate. [Link]
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Improved Synthesis of 1H-Pyrazole-4-carbaldehyde (VI). (2008). ResearchGate. [Link]
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Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hepatocytes. (1985). National Institutes of Health. [Link]
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Wittig Reaction - Common Conditions. (n.d.). The Reaction Explorer. [Link]
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Methodological & Application
Vilsmeier-Haack Reaction for Pyrazole Formylation: A Detailed Protocol for Researchers
For researchers, scientists, and professionals in drug development, the strategic introduction of a formyl group onto a pyrazole scaffold is a critical step in the synthesis of a vast array of biologically active molecules. The Vilsmeier-Haack (V-H) reaction stands as a powerful and versatile tool for this transformation, offering a reliable method for C-4 formylation of the pyrazole ring. This document provides an in-depth guide to the Vilsmeier-Haack reaction protocol for pyrazole formylation, grounded in mechanistic understanding and practical, field-proven insights.
The Strategic Importance of Pyrazole-4-carbaldehydes
Pyrazole-4-carbaldehydes are pivotal intermediates in medicinal chemistry and materials science. The aldehyde functionality serves as a versatile synthetic handle for a multitude of subsequent transformations, including but not limited to, the synthesis of Schiff bases, the Wittig reaction, and various condensation reactions. These pathways lead to the generation of diverse molecular architectures with potential therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents.[1][2]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction is a robust method for the formylation of electron-rich aromatic and heteroaromatic compounds.[3][4] The reaction typically employs a Vilsmeier reagent, which is a chloroiminium salt generated in situ from a tertiary amide, most commonly N,N-dimethylformamide (DMF), and an acid halide, typically phosphorus oxychloride (POCl₃).[5][6][7]
Generation of the Vilsmeier Reagent
The first step of the process is the formation of the electrophilic Vilsmeier reagent. DMF, a nucleophilic amide, attacks the electrophilic phosphorus center of POCl₃. This is followed by the elimination of a phosphate ester derivative, leading to the formation of the highly electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[6][8]
Diagram 1: Generation of the Vilsmeier Reagent
Caption: Formation of the electrophilic Vilsmeier reagent from DMF and POCl₃.
Electrophilic Attack and Formylation of Pyrazole
The pyrazole ring is an electron-rich heterocycle, making it susceptible to electrophilic aromatic substitution. The C-4 position of the pyrazole ring is generally the most electron-rich and sterically accessible site for electrophilic attack, leading to high regioselectivity in the formylation reaction.[2][9] The Vilsmeier reagent, being a potent electrophile, is attacked by the π-electron system of the pyrazole ring. Subsequent loss of a proton restores aromaticity, and hydrolysis of the resulting iminium salt during aqueous work-up furnishes the desired pyrazole-4-carbaldehyde.[10]
Diagram 2: Vilsmeier-Haack Reaction Workflow for Pyrazole Formylation
Caption: General workflow of the Vilsmeier-Haack reaction for pyrazole formylation.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific pyrazole substrate.
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Substituted Pyrazole | Reagent | Varies | Ensure substrate is dry. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Standard | Use of anhydrous solvent is crucial. |
| Phosphorus Oxychloride (POCl₃) | Reagent | Standard | Handle in a fume hood with care. |
| Dichloromethane (DCM) | Anhydrous | Standard | Optional solvent. |
| Sodium Acetate | Reagent | Standard | For work-up. |
| Ethyl Acetate | ACS | Standard | For extraction. |
| Brine | Saturated | In-house | For washing. |
| Anhydrous Sodium Sulfate | Reagent | Standard | For drying. |
| Silica Gel | 230-400 mesh | Standard | For column chromatography. |
Step-by-Step Procedure
Warning: Phosphorus oxychloride is corrosive and reacts violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
Preparation of the Vilsmeier Reagent: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF) (5-10 equivalents relative to the pyrazole substrate). Cool the flask to 0 °C in an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring.[8] The addition should be slow to control the exothermic reaction. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes. The formation of a white solid or a viscous liquid indicates the generation of the Vilsmeier reagent.[11]
-
Formylation of the Pyrazole: Dissolve the pyrazole substrate (1 equivalent) in a minimal amount of anhydrous DMF or dichloromethane (DCM) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-120 °C.[10][12][13] The optimal temperature and reaction time will depend on the reactivity of the pyrazole substrate and should be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.[13]
-
Reaction Quenching and Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to 0 °C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice containing a saturated aqueous solution of sodium acetate or sodium bicarbonate to neutralize the excess acid and hydrolyze the iminium salt intermediate.[8] Stir the mixture until the ice has completely melted.
-
Extraction: Extract the aqueous mixture with ethyl acetate or another suitable organic solvent (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-formylpyrazole.
Key Considerations and Troubleshooting
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Therefore, the use of anhydrous solvents and flame-dried glassware is essential for the success of the reaction.
-
Stoichiometry of Reagents: The ratio of DMF to POCl₃ and the equivalents of the Vilsmeier reagent relative to the pyrazole substrate can significantly impact the reaction yield. An excess of the Vilsmeier reagent is generally used to ensure complete conversion of the starting material.[12]
-
Reaction Temperature: The reactivity of the pyrazole substrate dictates the required reaction temperature. Electron-rich pyrazoles may undergo formylation at lower temperatures, while electron-deficient pyrazoles may require higher temperatures and longer reaction times.[14]
-
Work-up Procedure: The hydrolysis of the iminium salt intermediate is a critical step. Careful and slow addition of the reaction mixture to the quenching solution is necessary to control the exothermic reaction.
Alternative Vilsmeier Reagents
While the DMF/POCl₃ system is the most common, other reagents can be used to generate the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃.[15] Phthaloyl dichloride has also been reported as an environmentally benign alternative.[16]
Conclusion
The Vilsmeier-Haack reaction is a highly effective and regioselective method for the synthesis of pyrazole-4-carbaldehydes. A thorough understanding of the reaction mechanism, careful control of reaction parameters, and a meticulous work-up procedure are paramount to achieving high yields of the desired product. The protocol and insights provided herein are intended to equip researchers with the necessary knowledge to successfully implement this valuable transformation in their synthetic endeavors.
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El-Gharably, A. A., et al. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. [Link]
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Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
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Singh, R., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(38), 26775-26815. [Link]
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Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-14. [Link]
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ResearchGate. (n.d.). Synthesis and characterization of some novel 4-formyl pyrazolylthiazoles of potential medicinal interest using Vilsmeier-Haack reaction. [Link]
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SAGE Publications Inc. (2005). Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. [Link]
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Degres Journal. (n.d.). Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation: An Energy-efficient Route to Synthesize Pyrazole‐4‐Carbaldehydes. [Link]
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The Versatile Role of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde in the Synthesis of Fused Heterocyclic Systems
Introduction: The Significance of Pyrazole-Based Heterocycles and the Utility of a Key Building Block
The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of a vast array of compounds with significant biological and photophysical properties.[1][2] Fused pyrazole systems, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, are of particular interest due to their structural analogy to purines, which allows them to interact with a variety of biological targets.[2] This has led to their investigation and development as potent therapeutic agents, including kinase inhibitors for cancer therapy.[3][4]
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde has emerged as a highly versatile and valuable building block for the construction of these complex heterocyclic scaffolds. Its strategic functionalization, featuring a reactive aldehyde group for condensation and cyclization reactions, a bromine atom for subsequent cross-coupling modifications, and methyl groups for steric and electronic influence, makes it an ideal starting material for a diverse range of synthetic transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this key intermediate in heterocyclic synthesis, complete with detailed protocols, mechanistic insights, and practical considerations.
Core Applications: Synthesis of Fused Pyrazole Heterocycles
This section details the application of this compound in the synthesis of three important classes of fused heterocyclic compounds: pyrazolo[3,4-b]pyridines, pyrazolo[3,4-d]pyrimidines, and pyrazolo[1,5-a]pyrimidines.
Synthesis of Pyrazolo[3,4-b]pyridines via Knoevenagel Condensation and Cyclization
Pyrazolo[3,4-b]pyridines are a class of compounds with a broad spectrum of biological activities, including their use as kinase inhibitors.[5] A common and efficient method for their synthesis involves an initial Knoevenagel condensation of a pyrazole-4-carbaldehyde with an active methylene compound, followed by a cyclization reaction.[6]
Workflow for the Synthesis of Pyrazolo[3,4-b]pyridines:
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Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrazole Precursors
Authored by: Gemini, Senior Application Scientist
Abstract
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, primarily because it acts as a purine isostere, allowing it to effectively mimic adenine in biological systems.[1][2] This structural similarity enables it to bind to the ATP-binding sites of various enzymes, leading to a wide range of pharmacological activities, including roles as anticancer agents, kinase inhibitors, and anti-inflammatory compounds.[3][4][5] A prominent example is Allopurinol, a drug used in the treatment of gout, which functions by inhibiting the enzyme xanthine oxidase.[5][6] This guide provides an in-depth overview of the principal synthetic strategies for constructing the pyrazolo[3,4-d]pyrimidine ring system starting from functionalized pyrazole precursors. The protocols detailed herein are grounded in established literature, emphasizing the chemical logic behind the selection of precursors and reagents to provide researchers with a robust framework for both established and novel synthesis endeavors.
Foundational Synthetic Logic: From Pyrazole to Fused Pyrimidine
The construction of the pyrazolo[3,4-d]pyrimidine scaffold almost universally proceeds by building the six-membered pyrimidine ring onto a pre-existing, appropriately substituted five-membered pyrazole core. The key to this strategy lies in the use of a 5-aminopyrazole bearing an adjacent carbon-based functional group at the 4-position (e.g., nitrile, carboxamide, or ester). This "ortho" arrangement of an amine and an electrophilic or proto-electrophilic center provides the necessary components for cyclization with a one-carbon (C1) source to form the fused bicyclic system.
The choice of the C4 functional group on the pyrazole and the C1 building block for the pyrimidine ring dictates the specific reaction conditions and the substitution pattern of the final product. This guide will explore the most prevalent and reliable of these pathways.
Caption: General retrosynthetic approach for pyrazolo[3,4-d]pyrimidines.
Strategy A: Synthesis from 5-Aminopyrazole-4-carbonitrile Precursors
5-Amino-1H-pyrazole-4-carbonitrile is a versatile and common starting material. The cyano (nitrile) group is not directly reactive for cyclization but can be readily converted into a carboxamide, which serves as an excellent precursor for pyrimidine ring formation. This two-step approach is a classic and highly reliable method, famously used in the synthesis of Allopurinol.[6]
Protocol 1: Two-Step Synthesis of Allopurinol via a Carboxamide Intermediate
This protocol first involves the controlled hydrolysis of the nitrile to a carboxamide, followed by cyclocondensation with formamide. Formamide serves a dual role as both the C1 source and the reaction solvent at high temperatures.[7]
Step 1: Hydrolysis of 3-Amino-4-cyanopyrazole to 3-Amino-4-carboxamidopyrazole
-
Reagent Preparation: Prepare a solution of concentrated sulfuric acid.
-
Reaction Setup: In a flask equipped with a stirrer and cooling bath, add 3-amino-4-cyanopyrazole.
-
Hydrolysis: Slowly add the concentrated sulfuric acid to the pyrazole precursor while maintaining a low temperature with the cooling bath.
-
Work-up: After the reaction is complete (monitored by TLC), the mixture is carefully neutralized with a base (e.g., sodium hydroxide solution) to precipitate the amide product.
-
Isolation: The resulting solid, 3-amino-4-carboxamidopyrazole (often as a sulfate salt), is collected by filtration, washed with cold water, and dried.[6][7]
Step 2: Cyclization with Formamide to Yield Allopurinol
-
Reaction Setup: In a high-temperature reaction vessel equipped with a reflux condenser, place the 3-amino-4-carboxamidopyrazole prepared in Step 1.
-
Cyclization: Add an excess of formamide. Heat the mixture to a high temperature (typically 150-220 °C) for several hours.[8] The reaction progress can be monitored by TLC.
-
Isolation: Upon completion, the reaction mixture is cooled, causing the product, 1H-pyrazolo[3,4-d]pyrimidin-4-ol (Allopurinol), to precipitate.
-
Purification: The crude product is collected by filtration, washed with a suitable solvent (e.g., ethanol, water), and can be further purified by recrystallization.[6]
Caption: Workflow for the two-step synthesis from a pyrazole-carbonitrile.
| Parameter | Step 1: Hydrolysis | Step 2: Cyclization | Reference |
| Key Reagent | Sulfuric Acid | Formamide | [6] |
| Solvent | Sulfuric Acid (reagent) | Formamide (reagent) | [6][7] |
| Temperature | 0-20 °C (controlled) | 180-190 °C | [7] |
| Typical Time | ~1-2 hours | ~45 minutes | [7] |
| Key Outcome | Conversion of -CN to -CONH₂ | Formation of pyrimidine ring | [6] |
Strategy B: Synthesis from 5-Aminopyrazole-4-carboxamide Precursors
Starting directly from a 5-aminopyrazole-4-carboxamide is a more streamlined approach as the amide functionality is already in place for cyclization. This precursor can be reacted with various C1 sources to yield differently substituted pyrazolo[3,4-d]pyrimidines.
Protocol 2: Cyclization with Urea for 4,6-Dihydroxy Derivatives
Using urea as the C1 source instead of formamide allows for the synthesis of 4,6-dihydroxypyrazolo[3,4-d]pyrimidines. These products are valuable intermediates that can be further functionalized.[9]
-
Reaction Setup: Combine the 5-aminopyrazole-4-carboxamide precursor and urea in a reaction vessel suitable for high-temperature fusion.
-
Fusion Reaction: Heat the mixture to a molten state (typically >180 °C) for several hours. The reaction proceeds via a fusion mechanism.
-
Work-up: After cooling, the solidified reaction mass is treated with an aqueous base (e.g., NaOH solution) to dissolve the product.
-
Isolation: The solution is filtered to remove any insoluble impurities. The filtrate is then acidified (e.g., with acetic acid or HCl) to precipitate the 1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione product.
-
Purification: The product is collected by filtration, washed with water, and dried. Yields for this type of reaction are often high (>90%).[1]
Strategy C: Synthesis from 5-Aminopyrazole-4-carboxylate Precursors
Using an ester at the C4 position, such as ethyl or methyl 5-aminopyrazole-4-carboxylate, provides an alternative that avoids the sometimes difficult nitrile hydrolysis step.[1] This route is particularly amenable to modern, efficient synthetic methods like microwave-assisted, multi-component reactions.
Protocol 3: Microwave-Assisted Three-Component Synthesis
This protocol describes a highly efficient, one-pot synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones from a pyrazole ester, an orthoformate, and a primary amine, facilitated by microwave irradiation.[10]
-
Reagent Preparation: In a microwave reaction vial, add the methyl 5-aminopyrazole-4-carboxylate, the desired primary amine (e.g., aniline), and trimethyl orthoformate.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 20-30 minutes). The microwave energy rapidly accelerates the condensation and cyclization steps.
-
Isolation: After the reaction, cool the vial to room temperature. The product often precipitates directly from the reaction mixture.
-
Purification: The solid product can be collected by filtration and washed with a cold solvent like ethanol or methanol. This method is noted for its high efficiency, short reaction times, and often chromatography-free product isolation.[10]
Caption: Three-component, one-pot synthesis workflow.
| Parameter | Value | Reference |
| Reactants | 5-Aminopyrazole-4-carboxylate, Primary Amine, Trimethyl Orthoformate | [10] |
| Method | Controlled Microwave Irradiation | [10] |
| Temperature | ~150 °C | [10] |
| Typical Time | 20-30 minutes | [10] |
| Key Advantage | Rapid, one-pot, high-efficiency, often chromatography-free | [10] |
Post-Synthesis Functionalization: Creating Chemical Diversity
The initially synthesized pyrazolo[3,4-d]pyrimidine core, particularly those with hydroxyl groups, serves as a platform for further chemical modification. A critical transformation for generating libraries of drug candidates is the conversion of hydroxyl groups to chloro groups, which can then be displaced by a wide variety of nucleophiles.[1][11]
Protocol 4: Chlorination and Nucleophilic Substitution
-
Chlorination: A 4-hydroxy-pyrazolo[3,4-d]pyrimidine (like Allopurinol) is treated with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often at reflux. This converts the hydroxyl group into a 4-chloro group, a reactive electrophile.[1][11]
-
Nucleophilic Aromatic Substitution (SₙAr): The resulting 4-chloro-1H-pyrazolo[3,4-d]pyrimidine is then reacted with a nucleophile, such as a primary or secondary amine. The reaction is typically carried out in a suitable solvent (e.g., ethanol, isopropanol) at elevated temperatures to afford the 4-amino-substituted derivative. This step is fundamental in the synthesis of many kinase inhibitors.[9]
This sequential chlorination-substitution strategy is a cornerstone of medicinal chemistry programs focused on this scaffold, allowing for the systematic exploration of the structure-activity relationship (SAR).[12]
References
- Allopurinol. (n.d.). Google Books.
- Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies.ACS Publications.
- Abdel-Maksoud, M. S., et al. (2022). Pyrazolo[3,4-d]pyrimidine scaffold: A review on synthetic approaches and EGFR and VEGFR inhibitory activities.PubMed.
- Kumar, V., et al. (2013). Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review.PubMed.
- Noolvi, M. N., et al. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment.RSC Publishing.
- Abdelgawad, M. A., et al. (n.d.). Novel pyrazolo[3,4-d]pyrimidine derivatives: design, synthesis, anticancer evaluation, VEGFR-2 inhibition, and antiangiogenic activity.RSC Medicinal Chemistry.
- Shamroukh, A. H., et al. (2014). Some pyrazole and pyrazolo[3,4-d]pyrimidine derivatives: synthesis and anticancer evaluation.PubMed.
- Process for the preparation of allopurinol. (n.d.). Google Patents.
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- Wang, Y., et al. (n.d.). Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors.Taylor & Francis Online.
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- Optimization of the reaction conditions a .Liu et al. reported the synthesis of pyrazolo[3,4-d]pyrim - (n.d.). ResearchGate.
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Application Notes & Protocols: The Strategic Utility of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde in Modern Medicinal Chemistry
Introduction: The Pyrazole Scaffold and a Versatile New Tool
The pyrazole ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2] Its unique electronic properties, metabolic stability, and ability to form key hydrogen bond interactions have made it a favored heterocycle for targeting a wide array of biological targets, including kinases, G-protein coupled receptors, and enzymes.[3][4] Pyrazole derivatives have demonstrated a vast range of pharmacological activities, including anti-inflammatory, anticancer, analgesic, and antimicrobial properties.[1][4]
This guide focuses on a particularly strategic building block: 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde . The strategic placement of three distinct functional handles—a reactive aldehyde, a versatile bromine atom, and sterically significant methyl groups—makes this reagent an exceptionally powerful platform for generating diverse molecular libraries in drug discovery campaigns. The aldehyde at the 4-position serves as a prime site for elongation and introduction of amine-containing fragments, while the bromine at the 3-position is a gateway for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling chemistry.[5]
This document provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the applications of this reagent, complete with detailed, field-tested protocols and the scientific rationale behind key experimental choices.
Reagent Profile and Key Structural Features
The power of this reagent lies in its trifunctional nature, allowing for sequential and orthogonal chemical modifications.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 1557804-67-7[6] |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| Appearance | Off-white to yellow solid |
| Key Reactive Sites | C4-Aldehyde, C3-Bromine |
Strategic Importance of Substituents:
-
C4-Carbaldehyde: This electrophilic center is the primary site for derivatization. It readily undergoes reactions such as reductive amination, condensation, Wittig reactions, and oxidation to the corresponding carboxylic acid, providing a multitude of pathways to introduce diverse side chains.[7][8]
-
C3-Bromine: This is a crucial handle for late-stage functionalization. It is ideally positioned for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, heteroaryl, alkynyl, and amino groups to build molecular complexity and explore structure-activity relationships (SAR).[5]
-
N1-Methyl & C5-Methyl: These groups provide several benefits. They block potential sites of metabolism, enhance solubility in organic solvents, and provide a specific steric and electronic profile that can be crucial for optimizing binding affinity to a biological target.
Caption: Key reactive sites of this compound.
Core Synthetic Protocols
The true value of this reagent is realized through its application in robust and versatile chemical transformations. Below are two foundational protocols that leverage the aldehyde and bromine functionalities.
Protocol 1: Reductive Amination for Amine Library Generation
Reductive amination is one of the most reliable methods for forming C-N bonds. This protocol first forms an imine intermediate between the pyrazole carbaldehyde and a primary or secondary amine, which is then selectively reduced in situ.
Rationale for Reagent Selection:
-
Solvent (DCM): Dichloromethane is an excellent, non-protic solvent for imine formation and is compatible with the reducing agent.
-
Reducing Agent (Sodium Triacetoxyborohydride, STAB): STAB is the reagent of choice for several reasons. It is milder than other borohydrides (e.g., NaBH₄), reducing the risk of over-reduction of the starting aldehyde. It is also highly selective for the protonated imine intermediate over the aldehyde, leading to cleaner reactions and higher yields.[9]
Detailed Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq).
-
Solvent and Amine Addition: Dissolve the starting material in anhydrous Dichloromethane (DCM, approx. 0.1 M). To this solution, add the desired primary or secondary amine (1.1-1.2 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin Layer Chromatography (TLC) or LC-MS.
-
Reduction: Once imine formation is significant, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture. Caution: Addition may cause slight effervescence.
-
Reaction Completion: Allow the reaction to stir at room temperature overnight (12-18 hours).
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a pillar of modern organic synthesis, enabling the formation of C(sp²)-C(sp²) bonds. This protocol utilizes the C3-bromide to introduce new aryl or heteroaryl moieties, a critical step in developing many kinase inhibitors.[5][10]
Rationale for Reagent Selection:
-
Catalyst System (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a robust and highly effective pre-catalyst for a wide range of Suzuki couplings.
-
Base (Na₂CO₃): An aqueous solution of sodium carbonate is a sufficiently strong base to facilitate the transmetalation step of the catalytic cycle and is generally well-tolerated by many functional groups.
-
Solvent System (Dioxane/Water): This biphasic solvent system effectively dissolves both the organic-soluble pyrazole and the water-soluble inorganic base, allowing the reaction to proceed efficiently at the interface.
Detailed Step-by-Step Methodology:
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2-1.5 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times. Add degassed 1,4-dioxane and degassed 2M aqueous sodium carbonate (Na₂CO₃) solution in a 4:1 ratio (v/v).
-
Heating: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-12 hours.
-
Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Transfer to a separatory funnel and wash with water, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired coupled product.
Caption: Orthogonal synthetic routes using the target reagent.
Application Focus: Scaffolding for Protein Kinase Inhibitors
Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[9][10] Pyrazole-based compounds have emerged as highly effective "hinge-binding" motifs in ATP-competitive kinase inhibitors. The pyrazole's nitrogen atoms can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.[11]
Caption: Simplified PI3K/Akt signaling pathway targeted by pyrazole inhibitors.[9]
The this compound scaffold is exceptionally well-suited for constructing kinase inhibitors. A typical synthetic strategy involves:
-
Suzuki Coupling (C3): Introduce a larger aromatic or heteroaromatic system to occupy the hydrophobic back pocket of the ATP-binding site.
-
Reductive Amination (C4): Install a solubilizing group or a vector directed towards the solvent-exposed region of the protein.
Protocol 3: Biological Evaluation - MTT Anti-Proliferative Assay
Once novel compounds are synthesized, their biological activity must be assessed. The MTT assay is a standard colorimetric method for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.
Principle: The yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) is reduced by metabolically active cells into purple formazan crystals. The concentration of these crystals, measured by absorbance, is directly proportional to the number of viable cells.
Detailed Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of each synthesized pyrazole derivative in DMSO. Perform serial dilutions in complete growth medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Cell Treatment: After 24 hours, carefully remove the old medium from the wells and replace it with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO only) and a positive control (a known cytotoxic drug like Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
| Compound ID | C3-Substituent | C4-Substituent (from Amine) | IC₅₀ (µM) on A549 Cells |
| HYPO-001 | Phenyl | -CH₂-Morpholine | 15.2 |
| HYPO-002 | 4-Fluorophenyl | -CH₂-Morpholine | 8.7 |
| HYPO-003 | Pyridin-4-yl | -CH₂-Morpholine | 2.1 |
| HYPO-004 | Pyridin-4-yl | -CH₂-Piperidine | 3.5 |
| This table presents hypothetical data for illustrative purposes. Actual values will vary based on the specific molecules synthesized. |
Conclusion
This compound is more than just a chemical intermediate; it is a highly versatile and powerful platform for accelerating drug discovery. Its orthogonal reactive sites—the aldehyde and the bromide—provide medicinal chemists with the flexibility to rapidly generate and optimize compound libraries. By leveraging robust synthetic methodologies such as reductive amination and Suzuki coupling, researchers can efficiently explore structure-activity relationships and develop novel therapeutics, particularly in the competitive field of kinase inhibition. The protocols and insights provided in this guide serve as a foundational framework for unlocking the full potential of this valuable building block.
References
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Kumar, S., Bawa, S., Drabu, S., Kumar, R., & Gupta, H. (2009). Biological Activities of Pyrazoline Derivatives -A Recent Development. Recent Patents on Anti-Infective Drug Discovery, 4(3), 154-163. Retrieved from [Link]
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Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]
-
Kim, H. Y., et al. (2018). Synthesis and Evaluation of 3-Substituted-4-(quinoxalin-6-yl) Pyrazoles as TGF-β Type I Receptor Kinase Inhibitors. Molecules, 24(1), 28. Retrieved from [Link]
-
Šačkus, A., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC, 2011(xi), 1-21. Retrieved from [Link]
-
Bollini, M., et al. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Pharmaceuticals, 11(2), 48. Retrieved from [Link]
-
Patel, H. D., et al. (2013). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 5(12), 652-657. Retrieved from [Link]
-
Yilmaz, I., & Kucukislamoglu, M. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Drug Metabolism and Bioanalysis Letters, 16(1). Retrieved from [Link]
-
Farghaly, A.-R., et al. (2012). New pyrazole derivatives of potential biological activity. ARKIVOC, 2012(vii), 228-241. Retrieved from [Link]
-
Sangani, C. B., et al. (2014). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 159-171. Retrieved from [Link]
-
Wieczorek, M., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. Molecules, 26(11), 3296. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]
-
Asiri, A. M., et al. (2013). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E, 69(Pt 1), o113. Retrieved from [Link]
-
Varghese, A., & Krishnan, A. (2016). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid. International Journal of Multidisciplinary Research and Development, 3(1), 326-330. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-(4-Bromo-phenyl)-1H-pyrazole-4-carbaldehyde. Retrieved from [Link]
-
Chemsrc. (n.d.). CAS#:1557804-67-7 | this compound. Retrieved from [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. Retrieved from [Link]
-
Al-Hamdani, A. A. S., et al. (2024). UA-DMSPE Determination of Cu(II), Cd(II), and As(III) in Water, Soil, and Tomato Using a Novel Thiosemicarbazone Sorbent. ACS Omega. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Product List. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 1,3-Dimethyl-1H-Pyrazole-4-Carbaldehyde: Synthesis, Applications, and Chemical Properties. Retrieved from [Link]
-
Shinde, N. G., et al. (2015). Pharmacological Significance of Pyrazole and its Derivatives. Research Journal of Pharmacy, Dosage Forms and Technology, 7(1), 77-84. Retrieved from [Link]
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Application Notes and Protocols for Condensation Reactions with 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Introduction: The Versatility of Pyrazole Scaffolds in Medicinal Chemistry
Pyrazole derivatives are a cornerstone in modern medicinal chemistry and drug development, exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The functionalization of the pyrazole ring is a key strategy for modulating these activities and developing novel therapeutic agents. Among the various synthetic methodologies, condensation reactions of pyrazole-4-carbaldehydes stand out as a robust and versatile approach for carbon-carbon bond formation, enabling the synthesis of a diverse array of complex molecules.[2]
This application note provides detailed protocols and expert insights for conducting three major types of condensation reactions with 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde: the Claisen-Schmidt condensation, the Knoevenagel condensation, and the Horner-Wadsworth-Emmons (a modification of the Wittig) reaction. These protocols are designed for researchers, scientists, and drug development professionals seeking to leverage this versatile building block in their synthetic endeavors.
Physicochemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | [3] |
| Molecular Weight | 203.04 g/mol | [3] |
| Boiling Point | 284.2 ± 35.0 °C at 760 mmHg | [3] |
| Density | 1.6 ± 0.1 g/cm³ | [3] |
| Flash Point | 125.7 ± 25.9 °C | [3] |
Safety Precautions: this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[4][5][6][7]
Protocol 1: Claisen-Schmidt Condensation for the Synthesis of Pyrazole-Based Chalcones
Reaction Principle: The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen.[8] In this protocol, this compound reacts with an acetophenone derivative to form a pyrazole-based chalcone, a class of compounds with significant biological activity.[1]
Experimental Protocol:
Materials:
-
This compound
-
Substituted Acetophenone (e.g., acetophenone, 4'-methoxyacetophenone)
-
Polyethylene glycol 400 (PEG-400)
-
20% Aqueous Sodium Hydroxide (NaOH) solution
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask, dissolve 1 mmol of this compound and 1 mmol of the substituted acetophenone in 10 mL of PEG-400.
-
Stir the mixture at room temperature to ensure homogeneity.
-
Slowly add 1 mL of 20% aqueous NaOH solution to the reaction mixture.
-
Continue stirring at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water with constant stirring.
-
A precipitate of the pyrazole-based chalcone will form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with water.
-
Dry the product in a desiccator.
-
For further purification, recrystallize the crude product from ethanol.
Expert Insights:
-
Causality of Reagent Choice: PEG-400 is employed as a green and efficient reaction medium, facilitating the reaction and simplifying the work-up. The use of a strong base like NaOH is crucial for the deprotonation of the acetophenone to form the reactive enolate intermediate.
-
Self-Validation: The progress of the reaction can be reliably monitored by TLC, observing the consumption of the starting materials and the appearance of the product spot. The formation of a precipitate upon pouring the reaction mixture into water is a strong indicator of product formation. The final product can be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm its identity and purity.
Protocol 2: Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrazole Derivatives
Reaction Principle: The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.[9] This protocol details the reaction of this compound with malononitrile, an active methylene compound, to yield a substituted alkene.
Experimental Protocol:
Materials:
-
This compound
-
Malononitrile
-
Ammonium Carbonate ((NH₄)₂CO₃)
-
Ethanol
-
Water
Procedure:
-
In a 50 mL round-bottom flask, combine 1 mmol of this compound and 1 mmol of malononitrile in 10 mL of a 1:1 water-ethanol mixture.
-
Stir the mixture for 3-5 minutes to ensure proper mixing.
-
Add 20 mol% of ammonium carbonate to the reaction mixture.
-
Heat the mixture to reflux and stir for 3-20 minutes. Monitor the reaction by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with water, and dry.
Expert Insights:
-
Causality of Reagent Choice: Ammonium carbonate serves as a mild, inexpensive, and efficient catalyst for this transformation. The use of a water-ethanol mixture as the solvent system is environmentally friendly and facilitates both the reaction and the precipitation of the product upon cooling.[4]
-
Trustworthiness: The reaction is typically rapid, and its completion can be easily determined by TLC. The precipitation of the pure product upon cooling simplifies the purification process, often eliminating the need for column chromatography. The identity and purity of the product should be confirmed by spectroscopic analysis.
Protocol 3: Horner-Wadsworth-Emmons Reaction for Stereoselective Alkene Synthesis
Reaction Principle: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful modification of the Wittig reaction that utilizes a phosphonate carbanion to convert aldehydes and ketones into alkenes, typically with high (E)-stereoselectivity.[10][11] This protocol outlines the synthesis of a vinyl pyrazole derivative from this compound.
Experimental Protocol:
Materials:
-
Triethyl phosphonoacetate (or other suitable phosphonate ester)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 mmol, 60% dispersion in mineral oil).
-
Wash the sodium hydride with anhydrous hexane to remove the mineral oil and then carefully decant the hexane.
-
Add anhydrous THF (5 mL) to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.1 mmol) in anhydrous THF (2 mL) to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour, during which time the solution should become clear, indicating the formation of the phosphonate carbanion.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1 mmol) in anhydrous THF (3 mL) dropwise.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench it by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-vinyl pyrazole.
Expert Insights:
-
Causality of Reagent Choice: The HWE reaction is preferred over the classical Wittig reaction in many cases due to the higher nucleophilicity and lower basicity of the phosphonate carbanion, which often leads to cleaner reactions and easier purification.[10] The use of a strong, non-nucleophilic base like NaH is essential for the quantitative deprotonation of the phosphonate ester.
-
Trustworthiness and Stereoselectivity: The HWE reaction is highly reliable and generally provides the (E)-alkene as the major product, which is a significant advantage for stereoselective synthesis.[11] The reaction can be followed by TLC, and the final product's stereochemistry can be confirmed by ¹H NMR spectroscopy by analyzing the coupling constants of the vinylic protons.
Summary of Reaction Conditions
| Reaction Type | Key Reagents | Catalyst/Base | Solvent | Temperature | Typical Reaction Time |
| Claisen-Schmidt | Acetophenone derivative | NaOH | PEG-400 | Room Temperature | 2-3 hours |
| Knoevenagel | Malononitrile | (NH₄)₂CO₃ | Ethanol/Water (1:1) | Reflux | 3-20 minutes |
| Horner-Wadsworth-Emmons | Phosphonate ester | NaH | Anhydrous THF | 0 °C to Room Temp. | 1-4 hours |
References
-
Chemsrc. CAS#:1557804-67-7 | this compound. Available at: [Link]
- PEG Mediated Synthesis of Pyrazole based Chalcones and their Characterisation. (2014). International Journal of ChemTech Research, 6(11), 4826-4832.
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Horner–Wadsworth–Emmons reaction. In Wikipedia. Retrieved from [Link]
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Wittig Reaction. Organic Chemistry Portal. Available at: [Link]
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Horner-Wadsworth-Emmons reaction. (2020, March 28). YouTube. Available at: [Link]
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Synthesis and reactions of pyrazole-4-carbaldehydes. ResearchGate. Available at: [Link]
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Claisen Schmidt Condensation. Scribd. Available at: [Link]
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Claisen-Schmidt Condensation: Videos & Practice Problems. Pearson. Available at: [Link]
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Claisen-Schmidt Condensation Practice Problems. Test Your Skills with Real Questions. Available at: [Link]
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The Strategic Role of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde in Modern Agrochemical Discovery
Introduction: The Pyrazole Scaffold as a Privileged Structure in Crop Protection
In the relentless pursuit of novel and effective agrochemicals, the pyrazole ring system has emerged as a cornerstone scaffold, particularly in the development of fungicides, herbicides, and insecticides.[1] Its inherent biological activity, coupled with its synthetic tractability, allows for the generation of diverse chemical libraries with a wide spectrum of biological activities.[2] Among the various functionalized pyrazoles, 3-bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde stands out as a highly versatile and valuable building block. The strategic placement of the bromo, dimethyl, and carbaldehyde functionalities provides multiple reaction sites for the construction of complex molecules with enhanced agrochemical potential. This guide provides a comprehensive overview of the synthesis and application of this key intermediate, with a focus on its role in the development of next-generation fungicides.
Physicochemical Properties and Spectral Data
A thorough understanding of the physicochemical properties of a building block is paramount for its effective utilization in synthesis. The properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₆H₇BrN₂O |
| Molecular Weight | 203.04 g/mol |
| CAS Number | 1557804-67-7[3] |
| Appearance | (Predicted) Crystalline solid |
Synthetic Pathways: Accessing the Core Building Block
The primary route for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction, a powerful formylation method for electron-rich heterocyclic systems.[4][5] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[6][7]
Protocol 1: Synthesis of this compound via Vilsmeier-Haack Reaction
This protocol is based on the general principles of the Vilsmeier-Haack formylation of pyrazoles.
Workflow for the Synthesis of this compound:
Caption: Vilsmeier-Haack reaction workflow.
Materials:
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise via the dropping funnel, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Formylation: Dissolve 3-bromo-1,5-dimethyl-1H-pyrazole (1 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the pyrazole solution dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of DCM).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Application in Fungicide Synthesis: The Gateway to Pyrazole Carboxamides
The aldehyde functionality of this compound is a versatile handle for elaboration into more complex fungicidal molecules. A particularly important transformation is its conversion to a pyrazole carboxamide moiety, a key pharmacophore in a class of fungicides known as succinate dehydrogenase inhibitors (SDHIs).[10][11]
Mechanism of Action: Targeting Fungal Respiration
SDHIs act by inhibiting complex II of the mitochondrial respiratory chain, a crucial enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain.[10] By blocking the activity of succinate dehydrogenase, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.
Logical Flow from Building Block to Fungicidal Action:
Caption: From building block to fungicidal action.
Protocol 2: Two-Step Synthesis of Pyrazole Carboxamides
This protocol outlines a reliable two-step process to convert the aldehyde into the desired carboxamide.
Step A: Oxidation to 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic Acid
The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis.[12] Several reagents can be employed, with potassium permanganate being a classic and effective choice for this transformation on pyrazole systems.[10][13]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Pyridine
-
Water
-
Sodium bisulfite
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the pyrazole-4-carbaldehyde in a mixture of pyridine and water.
-
Oxidation: Slowly add a solution of potassium permanganate in water to the reaction mixture. The reaction is exothermic and may require cooling to maintain a controlled temperature.
-
Quenching: After the reaction is complete (monitored by TLC), quench the excess permanganate by adding sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Isolation: Filter the mixture to remove the manganese dioxide. Acidify the filtrate with hydrochloric acid to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with cold water, and dry to yield the desired pyrazole-4-carboxylic acid.
Step B: Amidation to the Final Pyrazole Carboxamide
The conversion of the carboxylic acid to the carboxamide typically proceeds via an activated intermediate, such as an acid chloride.
Materials:
-
3-Bromo-1,5-dimethyl-1H-pyrazole-4-carboxylic acid
-
Thionyl chloride (SOCl₂) or oxalyl chloride
-
An appropriate amine (R-NH₂)
-
A non-nucleophilic base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., DCM or THF)
Procedure:
-
Acid Chloride Formation: Suspend the pyrazole-4-carboxylic acid in an anhydrous aprotic solvent. Add thionyl chloride (or oxalyl chloride) and a catalytic amount of DMF. Heat the mixture to reflux until the evolution of gas ceases. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the resulting crude acid chloride in an anhydrous aprotic solvent. In a separate flask, dissolve the desired amine and a non-nucleophilic base in the same solvent. Cool the amine solution to 0 °C and slowly add the acid chloride solution.
-
Reaction and Work-up: Allow the reaction to proceed, warming to room temperature. Upon completion, wash the reaction mixture with water, dilute acid, and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate to yield the crude pyrazole carboxamide.
-
Purification: Purify the product by recrystallization or column chromatography.
Alternative One-Pot Conversion
A more streamlined approach involves a one-pot conversion of the pyrazole-4-carbaldehyde to the pyrazole-4-carboxamide via an oxime intermediate, which is then dehydrated to a nitrile and subsequently hydrolyzed to the amide.[1][14]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the pyrazole ring and the nature of the amide substituent significantly influence the fungicidal activity.
-
The 3-Bromo Substituent: Halogen atoms, such as bromine, are often incorporated into agrochemical structures to enhance their biological activity.[7] The presence of bromine can increase the lipophilicity of the molecule, potentially improving its penetration through fungal cell membranes. Furthermore, the bromo group can engage in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of the molecule to its target enzyme.[3]
-
The 1,5-Dimethyl Groups: The methyl groups on the pyrazole ring can influence the molecule's conformation and metabolic stability. The N-methyl group is a common feature in many commercial pyrazole fungicides.
-
The Amide Moiety: The nature of the amine used in the final amidation step is crucial for tailoring the spectrum of activity and potency of the resulting fungicide. Aromatic and aliphatic amines with various substituents are commonly explored to optimize the interaction with the binding pocket of the succinate dehydrogenase enzyme.
Conclusion
This compound is a strategically important building block in the synthesis of novel agrochemicals. Its efficient synthesis via the Vilsmeier-Haack reaction and its versatile aldehyde functionality provide a robust platform for the generation of diverse pyrazole-based compounds. The conversion of this aldehyde to pyrazole carboxamides has proven to be a particularly fruitful strategy in the development of potent succinate dehydrogenase inhibitor fungicides. A thorough understanding of the synthetic routes and the structure-activity relationships of its derivatives will continue to drive innovation in the field of crop protection.
References
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Singh, K., et al. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Phosphorus, Sulfur, and Silicon and the Related Elements.
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Singh, K., et al. (2025). A Convenient Conversion of Pyrazole-4-carbaldehydes to Pyrazole-4-carboxamides. Taylor & Francis Online.
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ChemicalBook. (n.d.). 3-BROMO-1,5-DIMETHYL-1H-PYRAZOLE. Retrieved from
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ResearchGate. (n.d.). Pyrazole‐4‐carboxylic Acids from Vanadium‐catalyzed Chemical Transformation of Pyrazole‐4‐carbaldehydes. Retrieved from
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ResearchGate. (n.d.). Structure-activity relationship SAR studies of tested compounds against antifungal activities. Retrieved from
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ChemShuttle. (n.d.). 3-bromo-1,5-dimethyl-1H-pyrazole. Retrieved from
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Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from
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Frontiers. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes.
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ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Retrieved from
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TSI Journals. (2021). The Recent Development of the Pyrazoles : A Review.
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PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole. Retrieved from
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Semantic Scholar. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from
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Apollo Scientific. (n.d.). 3-Bromo-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from
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Google Patents. (n.d.). CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. Retrieved from
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National Center for Biotechnology Information. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules.
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National Center for Biotechnology Information. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules.
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ResearchGate. (n.d.). Synthesis of fungicidally active succinate dehydrogenase inhibitors with novel difluoromethylated heterocyclic acid moieties. Retrieved from
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ResearchGate. (n.d.). Synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid esters with DDQ. Retrieved from
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by oxidation of aldehydes. Retrieved from
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WIPO Patentscope. (n.d.). 201721000978 SYNTHESIS OF 3-BROMO-1-(3-CHLORO-2-PYRIDINYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID. Retrieved from
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Google Patents. (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Retrieved from
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MDPI. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules.
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AZoM. (2025). What Is Bromine Used For?. Retrieved from
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The Strategic Utility of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde in Modern Synthesis
Introduction: A Versatile Scaffold for Chemical Innovation
In the landscape of heterocyclic chemistry, pyrazoles represent a cornerstone scaffold, renowned for their prevalence in pharmaceuticals, agrochemicals, and materials science. Their inherent biological activity and synthetic versatility make them a focal point for research and development. Within this important class of compounds, 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde emerges as a particularly valuable chemical intermediate. Its structure is primed for sequential and diverse functionalization, featuring two distinct reactive sites: a nucleophilic addition-prone carbaldehyde at the C4 position and a carbon-carbon bond-forming bromo group at the C3 position. This dual reactivity allows for the strategic and controlled construction of complex molecular architectures, making it a prized building block for drug discovery professionals and research scientists.
This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols, mechanistic insights, and data presentation to empower researchers in leveraging its full synthetic potential.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and spectroscopic properties of a chemical intermediate is paramount for its effective use in synthesis, ensuring identity, purity, and successful reaction monitoring.
| Property | Value | Source |
| Molecular Formula | C₆H₇BrN₂O | |
| Molecular Weight | 203.04 g/mol | |
| Appearance | Off-white to yellow solid | General knowledge |
| CAS Number | 1557804-67-7 | |
| Predicted ¹H NMR | δ (ppm): 9.8-10.2 (s, 1H, CHO), 3.8-4.0 (s, 3H, N-CH₃), 2.4-2.6 (s, 3H, C-CH₃) | Inferred from related structures |
| Predicted ¹³C NMR | δ (ppm): 185-190 (CHO), 150-155 (C5), 140-145 (C4), 115-120 (C3-Br), 35-40 (N-CH₃), 12-16 (C-CH₃) | Inferred from related structures |
Core Synthetic Applications: A Dual-Handle Approach
The synthetic utility of this compound lies in its ability to undergo a variety of chemical transformations at its two key functional groups. This allows for a modular and convergent approach to the synthesis of complex molecules.
Caption: Synthetic pathways from the title compound.
Application Note 1: Synthesis of Pyrazolo-fused Heterocycles via Knoevenagel Condensation
The aldehyde functionality is a versatile handle for constructing carbon-carbon double bonds, which can then be utilized in cyclization reactions to form fused ring systems. The Knoevenagel condensation is a prime example of this strategy.
Mechanistic Rationale: The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a mild base. The base deprotonates the active methylene compound to form a stabilized carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the pyrazole-4-carbaldehyde. Subsequent dehydration leads to the formation of a new C=C bond. The resulting product, an electron-deficient alkene, is a versatile precursor for a variety of subsequent transformations, including Michael additions and cycloadditions, to generate complex heterocyclic systems with potential biological activities.
Experimental Protocol: Knoevenagel Condensation with Malononitrile
This protocol describes a general procedure for the synthesis of 2-((3-bromo-1,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile.
Caption: Workflow for Knoevenagel condensation.
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.1 eq)
-
Ethanol (as solvent)
-
Piperidine (catalytic amount, e.g., 0.1 eq)
-
Deionized water
-
Standard laboratory glassware, magnetic stirrer, and TLC equipment
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (0.1 eq).
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. Gentle heating (e.g., to 50 °C) may be applied to accelerate the reaction if necessary.
-
Workup: Once the reaction is complete, pour the reaction mixture into a beaker of cold deionized water with stirring. A precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing with cold water.
-
Purification: Recrystallize the crude product from ethanol to afford the purified 2-((3-bromo-1,5-dimethyl-1H-pyrazol-4-yl)methylene)malononitrile.
Expected Outcome: A crystalline solid with a yield typically in the range of 80-95%, depending on the specific conditions and scale.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry. The ¹H NMR spectrum is expected to show a characteristic singlet for the newly formed vinyl proton in the range of δ 7.5-8.5 ppm.
Application Note 2: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
The bromo substituent at the C3 position is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a common strategy in the development of bioactive molecules.
Mechanistic Rationale: The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (e.g., a boronic acid) with a halide in the presence of a palladium catalyst and a base. The catalytic cycle begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond of the pyrazole. This is followed by transmetalation of the organic group from the boron atom to the palladium center. Finally, reductive elimination occurs, forming the new C-C bond and regenerating the palladium(0) catalyst. The choice of ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.
Experimental Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid
This protocol provides a general method for the synthesis of 1,5-dimethyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Workflow for Suzuki-Miyaura coupling.
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02-0.05 eq)
-
Triphenylphosphine (PPh₃, 0.04-0.10 eq) or other suitable ligand
-
Sodium carbonate (Na₂CO₃, 2.0 eq)
-
Toluene and water (as solvents)
-
Ethyl acetate and brine for extraction
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for chromatography
-
Inert atmosphere (nitrogen or argon) setup
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Solvent Addition and Degassing: Add a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium(II) acetate and triphenylphosphine.
-
Reaction: Heat the reaction mixture to reflux (typically 90-110 °C) and stir until the starting material is consumed as monitored by TLC.
-
Workup: Cool the reaction mixture to room temperature. Add water and extract with ethyl acetate (3x).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
Expected Outcome: A solid product with a yield generally ranging from 60-90%.
Characterization: The product's identity and purity should be confirmed by NMR, IR, and mass spectrometry. The disappearance of the C-Br bond and the appearance of signals corresponding to the new phenyl group in the NMR spectra are key indicators of a successful reaction.
Conclusion: An Enabling Intermediate for Complex Synthesis
This compound stands out as a highly effective and versatile intermediate for the synthesis of complex, value-added molecules. Its dual reactivity allows for a wide range of chemical transformations, providing access to a diverse chemical space. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers aiming to incorporate this powerful building block into their synthetic strategies, thereby accelerating the discovery and development of new chemical entities in medicine and beyond.
References
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ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). 1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
-
MDPI. (2020). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Available at: [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. Available at: [Link]
-
ARKIVOC. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
Application Notes & Protocols: A Guide to Microwave-Assisted Pyrazole Synthesis
Abstract: This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the experimental setup and protocols for microwave-assisted pyrazole synthesis. Pyrazole scaffolds are of immense interest in medicinal chemistry, and leveraging microwave technology offers a pathway to accelerate their synthesis with improved yields and a greener footprint.[1][2] This document moves beyond simple step-by-step instructions to explain the underlying principles of microwave-assisted organic synthesis (MAOS), empowering researchers to optimize their experimental designs. We will cover the core mechanics of microwave heating, detailed, field-proven protocols for common pyrazole syntheses, critical safety considerations, and a comparative analysis against conventional methods.
The Rationale: Why Microwaves for Pyrazole Synthesis?
The pyrazole nucleus is a cornerstone in modern drug discovery, forming the structural basis for a wide array of therapeutic agents with activities including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] Traditionally, the synthesis of these vital heterocyclic compounds involves conventional heating methods that often require long reaction times, high energy consumption, and can lead to the formation of side products, complicating purification.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that directly addresses these limitations.[3][4] By utilizing dielectric heating, microwave energy is transferred directly to polar molecules within the reaction mixture, leading to rapid, uniform, and efficient heating.[5][6] This fundamental difference from conventional conductive heating results in dramatic accelerations of reaction rates, often reducing synthesis times from hours to mere minutes, while simultaneously improving product yields and purity.[3][7]
Key Advantages of MAOS in Pyrazole Synthesis:
-
Accelerated Reaction Rates: Drastically shorter reaction times increase throughput.[3]
-
Improved Yields & Purity: Rapid heating can minimize the formation of by-products.[3]
-
Energy Efficiency: Microwaves heat only the reaction mixture, not the vessel, saving significant energy.[3][5]
-
Enhanced Reproducibility: Precise control over temperature and pressure leads to more consistent outcomes.[3]
-
Alignment with Green Chemistry: Reduces energy use and often allows for the use of greener solvents or even solvent-free conditions.[5][8]
Core Principles of the Experimental Setup
A successful microwave-assisted synthesis relies on understanding and controlling several key parameters. The instrumentation itself is fundamentally different from a domestic microwave oven and is engineered for safety and precision.
The Technology: Dedicated Microwave Reactors
It is imperative to use a laboratory-grade microwave reactor designed for chemical synthesis. Domestic kitchen ovens lack the necessary safety features, pressure/temperature controls, and corrosion resistance, making them extremely hazardous for laboratory use.[9]
Core Components of a Synthesis Reactor:
-
Magnetron: Generates the microwaves.
-
Waveguide: Directs the microwaves into the reaction cavity.
-
Reaction Cavity: A robust, corrosion-resistant chamber where the reaction vessel is placed. Modern systems are typically single-mode, focusing energy precisely on the sample for homogenous heating.[7][10]
-
Temperature & Pressure Sensors: In-situ monitoring is critical. Temperature is often measured by an external infrared (IR) sensor on the vessel surface or an internal fiber-optic probe.[11]
-
Stirring Mechanism: Ensures even temperature distribution and mixing of reactants.
-
Safety Interlocks: Prevent microwave exposure and contain vessel failures.[9]
The Causality Behind Key Experimental Parameters
-
Solvent Selection: The choice of solvent is paramount as its ability to absorb and transmit microwave energy dictates the heating efficiency. This is determined by the solvent's dielectric properties. Polar solvents like ethanol, methanol, acetic acid, and DMF are excellent microwave absorbers.[5] Non-polar solvents such as hexane or toluene are transparent to microwaves and are generally unsuitable unless a polar reactant or a catalyst support can absorb the energy.[8] Increasingly, solvent-free (neat) reactions are employed, offering a particularly green and efficient approach where the reactants themselves absorb the microwave energy.[5][12]
-
Temperature and Pressure Control: In a sealed vessel, the rapid heating generated by microwaves can cause a swift build-up of pressure. This elevated pressure allows solvents to be heated far above their atmospheric boiling points, which, according to the Arrhenius equation, dramatically accelerates reaction rates. Modern reactors control the microwave power output to maintain a set temperature, ensuring reproducibility and safety.
-
Reaction Time and Power: Unlike conventional heating, power is not typically set to a constant high value. Instead, the user defines a maximum power and a target temperature. The instrument then modulates the power to reach and maintain that temperature for the specified time. Reaction times in MAOS are typically in the range of 1 to 30 minutes.[2][13]
General Experimental Workflow
The process for microwave-assisted pyrazole synthesis is streamlined and efficient. The logical flow from preparation to analysis is designed for high throughput and reproducibility.
Sources
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- 2. dergipark.org.tr [dergipark.org.tr]
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- 4. gsconlinepress.com [gsconlinepress.com]
- 5. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 6. Merits and Demerits of Microwave Assisted Reactions.pptx [slideshare.net]
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- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry [mdpi.com]
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- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
Synthesis of Schiff bases from 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Application Note & Protocol
Strategic Synthesis of Novel Schiff Bases from 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde for Drug Discovery Pipelines
Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Its fusion with the versatile Schiff base (imine) linkage, known for its coordinative capabilities and broad biological activity, presents a fertile ground for the development of novel drug candidates.[4] This guide provides a detailed, experience-driven protocol for the synthesis of Schiff bases derived from this compound. We delve into the mechanistic underpinnings of the reaction, offer a robust and reproducible experimental workflow, and discuss key characterization techniques essential for structural validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their library of heterocyclic compounds with high therapeutic potential.
Foundational Principles: The Chemistry of Pyrazole Schiff Bases
The synthesis of a Schiff base is a classic condensation reaction between a primary amine and a carbonyl compound—in this case, an aldehyde. The reaction proceeds via a two-step nucleophilic addition-elimination mechanism.
Causality Behind the Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This forms an unstable zwitterionic intermediate, which quickly undergoes proton transfer to yield a neutral hemiaminal (or carbinolamine).
-
Acid Catalysis (Optional but Recommended): The reaction is often catalyzed by a small amount of acid. The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack. In the second stage, the acid protonates the hydroxyl group of the hemiaminal, transforming it into a good leaving group (H₂O).
-
Dehydration: The lone pair on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a protonated imine (iminium ion).
-
Deprotonation: A base (such as the solvent or another amine molecule) removes the proton from the nitrogen, yielding the final, stable Schiff base product.
The presence of the pyrazole ring, particularly with its dimethyl and bromo substituents, influences the reactivity of the aldehyde group and imparts specific physicochemical properties to the final Schiff base, which can be critical for its biological function.
Diagram: General Reaction Mechanism
Caption: Mechanism of Schiff base formation.
Experimental Protocol: Synthesis and Validation
This protocol provides a generalized yet robust method adaptable for various primary amines. Researchers should perform stoichiometric calculations based on the specific amine used.
Reagents:
-
This compound (Starting Material)
-
Substituted Primary Amine (e.g., aniline, 4-chloroaniline, 2-aminophenol)
-
Absolute Ethanol (Solvent)
-
Glacial Acetic Acid or Concentrated Sulfuric Acid (Catalyst)[5]
-
Sodium Bicarbonate (for neutralization, if needed)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (Drying Agent)
-
Solvents for Recrystallization (e.g., Ethanol, Methanol, Ethyl Acetate/Hexane mixture)
-
Deuterated Solvents for NMR (e.g., CDCl₃, DMSO-d₆)
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Thin Layer Chromatography (TLC) plates and chamber
-
Büchner funnel and vacuum flask
-
Rotary evaporator
-
Melting point apparatus
-
FTIR Spectrometer
-
NMR Spectrometer
-
Mass Spectrometer
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol (approx. 20-30 mL).
-
Amine Addition: To this solution, add the selected primary amine (1.0-1.1 eq) either directly if liquid or as a solution in a minimal amount of ethanol if solid.
-
Rationale: A slight excess of the amine can help drive the reaction to completion, but a large excess can complicate purification. Equimolar amounts are typically sufficient.
-
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Scientist's Note: Acetic acid is a mild and effective catalyst. For less reactive amines, a drop of concentrated sulfuric acid can be used, but this may require a neutralization step during workup.[5] The choice of catalyst is a critical experimental parameter that balances reaction rate with potential side reactions.
-
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C for ethanol) with constant stirring.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 3:1 Hexane:Ethyl Acetate mobile phase). The consumption of the starting aldehyde and the formation of a new, typically less polar, product spot indicates reaction progression. The reaction is generally complete within 2-4 hours.
-
Isolation and Workup:
-
Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.
-
Often, the product will precipitate out of the solution upon cooling. If not, reduce the solvent volume by about half using a rotary evaporator.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove residual impurities.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol). Dissolve the solid in a minimum amount of the hot solvent and allow it to cool slowly to form pure crystals.
-
Drying: Dry the purified crystals under vacuum to obtain the final Schiff base product. Record the final mass and calculate the percentage yield.
Diagram: Experimental Workflow
Caption: Step-by-step workflow for pyrazole Schiff base synthesis.
Validation is a non-negotiable step to confirm the identity and purity of the synthesized compound.
-
FTIR Spectroscopy: The most definitive evidence for Schiff base formation. Look for the disappearance of the N-H stretching bands of the primary amine (around 3300-3400 cm⁻¹) and the C=O stretching band of the aldehyde (around 1680-1700 cm⁻¹). Crucially, confirm the appearance of a strong C=N (imine) stretching band, typically in the 1610-1650 cm⁻¹ region.[6]
-
¹H NMR Spectroscopy: Confirm the disappearance of the characteristic aldehyde proton singlet (δ ≈ 9-10 ppm). A new singlet corresponding to the azomethine proton (-CH=N-) will appear, usually in the δ 8-9 ppm range.[7] Other signals from the pyrazole and amine aromatic rings should be present as expected.
-
¹³C NMR Spectroscopy: Look for the azomethine carbon signal (δ ≈ 150-165 ppm).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product. The mass spectrum should show a molecular ion peak [M]⁺ or protonated molecular ion peak [M+1]⁺ corresponding to the calculated mass of the target Schiff base.[6]
| Parameter | This compound | Resulting Schiff Base (Example) | Rationale for Change |
| FTIR (cm⁻¹) | ~1690 (C=O stretch) | ~1625 (C=N stretch) | Formation of the imine bond. |
| No N-H stretch | No primary N-H stretch | Amine has been consumed. | |
| ¹H NMR (δ ppm) | ~9.5-10.0 (CHO singlet) | Disappearance of CHO signal | Aldehyde has been converted. |
| No azomethine proton | ~8.0-9.0 (-CH=N- singlet) | Formation of the azomethine proton. | |
| MS (m/z) | Calculated M.W. | Calculated M.W. of Product | Confirms successful condensation. |
| Table 1: Key spectroscopic changes for reaction validation. |
Applications in Drug Development
The fusion of a pyrazole core with a Schiff base creates a molecular hybrid with significant therapeutic potential. These compounds are actively being investigated for a wide range of biological activities.
-
Antimicrobial Agents: Many pyrazole-based Schiff bases have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[6][8][9] Some have shown promise as inhibitors of enzymes like dihydrofolate reductase (DHFR) or DNA gyrase, which are crucial for microbial survival.[7]
-
Anticancer Activity: The planar structure of these compounds allows them to intercalate with DNA, and they have shown cytotoxic effects against various cancer cell lines, including lung, colon, and breast cancer.[1][10]
-
Anti-inflammatory and Anti-diabetic Potential: Research has highlighted the ability of certain pyrazole Schiff bases to inhibit enzymes like COX-2 (anti-inflammatory) and α-amylase or α-glucosidase (anti-diabetic).[1]
The bromo-substituent on the pyrazole ring can serve as a synthetic handle for further functionalization via cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.
Troubleshooting and Key Considerations
-
Low Yield: If the yield is poor, consider increasing the reaction time, using a more forceful catalyst (e.g., H₂SO₄), or removing water as it forms using a Dean-Stark apparatus, especially with less reactive amines.
-
Reaction Stalls: Ensure reactants are pure and the solvent is anhydrous. Water can hydrolyze the Schiff base back to the starting materials, shifting the equilibrium to the left.
-
Purification Issues: If the product is an oil or difficult to crystallize, purification via column chromatography on silica gel is the recommended alternative.
Conclusion
The synthesis of Schiff bases from this compound is a straightforward and high-yielding process that provides access to a class of compounds with immense potential in medicinal chemistry. The protocols outlined here, grounded in established chemical principles, offer a reliable pathway for researchers to synthesize, purify, and validate these valuable molecules. The versatility of the Schiff base reaction allows for the creation of large, diverse libraries, which are essential for modern high-throughput screening and drug discovery campaigns.
References
-
Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Journal of Biomolecular Structure & Dynamics, 41(23), 13724-13751. [Link]
-
Singh, P., et al. (2023). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics. RSC Advances, 13(1), 1-15. [Link]
-
Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. PubMed. [Link]
-
Sultana, R., Ali, A., et al. (2023). Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies. Semantic Scholar. [Link]
-
Ahamad, T., et al. (2022). Synthesis and DFT supported spectroscopic characterization of a pyrazolone Schiff base complex of Ru-NO core. Journal of the Indian Chemical Society, 99(11), 100745. [Link]
-
Alkahtani, H. M., et al. (2024). Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer's, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions. Molecules, 29(1), 231. [Link]
-
Hassan, A. S., et al. (2023). Biological applications of pyrazolopyrimidines 1-5 and pyrazole Schiff bases 6-8. ResearchGate. [Link]
-
Various Authors. (n.d.). Scheme 2. Preparation of Schiff bases with aromatic and heterocyclic ring. ResearchGate. [Link]
-
Ersanlı, C. C., & Başak, S. (2025). The pharmacological activities of Schiff bases 1–4, the pyrazole... ResearchGate. [Link]
-
Gîrbea, G., et al. (2020). Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore. Polymers, 12(11), 2697. [Link]
-
Alkahtani, H. M., et al. (2023). In Vitro Evaluation and Bioinformatics Analysis of Schiff Bases Bearing Pyrazole Scaffold as Bioactive Agents: Antioxidant, Anti-Diabetic, Anti-Alzheimer, and Anti-Arthritic. Semantic Scholar. [Link]
-
Rivera, G., et al. (2018). Pyrazole | Bioactivity | Schiff Base | Antibacterial Activity | Cytotoxic Activity | Bis(imino)pyridine | Bis(imino)benzene. Molecules, 23(10), 2491. [Link]
-
Singh, P., et al. (2020). A Short Review: Methodologies for the Synthesis of Schiff's Bases. Indian Journal of Advances in Chemical Science, 8(4), 163-176. [Link]
-
Ahmed, N. G., & Yasser, S. M. (2021). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. Journal of Education and Science, 30(4), 220-229. [Link]
-
Doley, S., & Chetia, A. (2018). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1), 1435-1442. [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis, Characterisation, and Biological and Computational Studies of Novel Schiff Bases from Heterocyclic Molecules. Journal of Medicinal and Chemical Sciences, 5(4), 540-550. [Link]
-
Rageh, H. M., et al. (2020). Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity. Molecules, 25(11), 2623. [Link]
-
Various Authors. (n.d.). General procedure for synthesis of substituted pyrazole carbaldehyde and its Schiff bases with 2-amino phenol. ResearchGate. [Link]
Sources
- 1. Exploring the Potential Biological Activities of Pyrazole-Based Schiff Bases as Anti-Diabetic, Anti-Alzheimer’s, Anti-Inflammatory, and Cytotoxic Agents: In Vitro Studies with Computational Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Degradation of Schiff Bases Containing Heterocyclic Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, spectral characterization of pyrazole derived Schiff base analogs: molecular dynamic simulation, antibacterial and DNA binding studies | Semantic Scholar [semanticscholar.org]
- 10. Synthesis, characterization and biological studies of pyrazole-linked Schiff bases and their copper(ii) complexes as potential therapeutics - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for the synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on improving reaction yield and product purity. We will delve into the critical aspects of the synthetic pathway, troubleshoot common issues, and provide optimized protocols grounded in established chemical principles.
The synthesis of this functionalized pyrazole typically proceeds via a two-step sequence: the formylation of a 1,5-dimethylpyrazole precursor, followed by electrophilic bromination. The Vilsmeier-Haack reaction is the most common and efficient method for introducing the formyl group onto the electron-rich pyrazole ring.[1][2][3] However, success is highly dependent on carefully controlled reaction conditions.
Core Synthetic Pathway Overview
The logical pathway to the target molecule involves the initial formylation of the C4 position of the pyrazole ring, followed by bromination at the C3 position. This sequence is generally preferred to control regioselectivity.
Caption: General synthetic route to the target compound.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format to help you rapidly diagnose and solve problems.
Q1: My Vilsmeier-Haack formylation yield is consistently low (<40%). What are the primary causes and how can I improve it?
A1: Low yield in the Vilsmeier-Haack formylation is the most common bottleneck. The issue typically stems from three areas: reagent stoichiometry, reaction temperature, or the reactivity of your starting material.
-
Cause 1: Insufficient Vilsmeier Reagent: The active electrophile, a chloroiminium salt, must be generated in sufficient concentration.[2]
-
Solution: Increase the equivalents of both phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). A significant excess is often beneficial. For instance, using a 5-fold excess of DMF and a 2-fold excess of POCl₃ has been shown to increase yields from 32% to 55% in similar pyrazole systems.[1] Further increasing to 6 equivalents of DMF and 4 equivalents of POCl₃ can boost yields to over 65%.[1]
-
-
Cause 2: Sub-optimal Reaction Temperature: The formylation of pyrazoles is highly temperature-dependent.
-
Cause 3: Starting Material Reactivity: If the N1 position of the pyrazole is unsubstituted (i.e., you are starting with 3,5-dimethylpyrazole), the reaction may fail. The acidic N-H proton can be abstracted, leading to an anionic pyrazole species that is deactivated towards electrophilic attack.[4][5]
-
Solution: Ensure your starting material is N-methylated to 1,5-dimethyl-1H-pyrazole before attempting formylation. This protects the nitrogen and maintains the electron-rich nature of the pyrazole ring required for the reaction.
-
| Parameter | Condition 1 (Low Yield) | Condition 2 (Improved Yield) | Condition 3 (Optimal Yield) | Reference |
| DMF (equiv.) | 2 | 5 | 6 | [1] |
| POCl₃ (equiv.) | 2 | 2 | 4 | [1] |
| Temperature | 70 °C | 120 °C | 120 °C | [1] |
| Time | 2 h | 2 h | 1 h | [1] |
| Example Yield | No Product | 55% | 67% | [1] |
| Caption: Table 1. Optimization of Vilsmeier-Haack conditions for a substituted pyrazole. |
Q2: After the workup of my bromination reaction, TLC analysis shows the starting material, the desired product, and a third, less polar spot. What is this byproduct?
A2: The less polar spot is likely a di-brominated product. The pyrazole ring is activated by two methyl groups, making it susceptible to multiple halogenations if the reaction is not carefully controlled.
-
Cause: Over-bromination due to excess brominating agent or prolonged reaction time.
-
Solution 1: Stoichiometry Control: Use precisely 1.0 equivalent of the brominating agent (e.g., Br₂ in a suitable solvent like CHCl₃ or acetic acid). Add the bromine dropwise at a low temperature (0-5 °C) to control the reaction rate and minimize over-bromination.
-
Solution 2: Milder Reagent: Consider using N-Bromosuccinimide (NBS) instead of liquid bromine. NBS is a solid that is easier to handle and can provide a slower, more controlled release of the electrophilic bromine, often leading to cleaner reactions and higher selectivity for the mono-brominated product.
-
Q3: The workup procedure for the Vilsmeier-Haack reaction is tricky, and I suspect I'm losing product during this stage. What is a robust workup protocol?
A3: The workup is critical as it involves hydrolyzing the intermediate iminium salt to the final aldehyde. Improper pH control can lead to product degradation or incomplete hydrolysis.
-
Recommended Protocol:
-
Cool the reaction mixture to room temperature and then pour it slowly onto a large amount of crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and the iminium intermediate.
-
Carefully neutralize the acidic solution. A saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is preferred over strong bases like NaOH, which can cause side reactions. Adjust the pH to ~7-8.
-
The product often precipitates as a solid. If so, it can be collected by filtration, washed with cold water, and dried.[6]
-
If the product does not precipitate or if it remains oily, perform an extraction with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Q4: I'm struggling with the final purification. Column chromatography isn't giving me a clean separation. What should I do?
A4: Purification can be challenging if byproducts have similar polarities to the target molecule.
-
Solution 1: Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems for your column. A gradient elution of ethyl acetate in hexane is a good starting point. Small amounts of a more polar solvent like methanol or a less polar one like DCM can sometimes improve separation.
-
Silica Gel: Ensure you are using an appropriate amount of silica gel (a ratio of at least 50:1 silica-to-crude product by weight is recommended).
-
-
Solution 2: Recrystallization: This is an excellent method for obtaining highly pure material if a suitable solvent can be found.
-
Procedure: Screen for solvents by dissolving a small amount of the crude product in various hot solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, or mixtures) and allowing it to cool slowly. A good solvent will dissolve the compound when hot but result in crystal formation upon cooling. Slow evaporation from a chloroform or DCM solution has also been reported to yield high-quality crystals for similar compounds.[6]
-
Frequently Asked Questions (FAQs)
What is the mechanism of the Vilsmeier-Haack reaction?
The reaction involves two main stages. First, DMF reacts with POCl₃ to form the electrophilic Vilsmeier reagent, a chloroiminium ion (the "Vilsmeier-Haack Reagent"). Second, the electron-rich pyrazole ring attacks this electrophile, followed by hydrolysis during workup to yield the aldehyde.[3]
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Why is an N-substituted pyrazole necessary for successful formylation?
3,5-Dimethyl-1H-pyrazole exists in equilibrium with its tautomers and possesses an acidic proton on the N1 nitrogen. Under the reaction conditions, this proton can be abstracted, forming a pyrazolate anion. This negatively charged species deactivates the ring system towards further electrophilic attack by the Vilsmeier reagent.[4][5] By starting with a 1-methyl-substituted pyrazole, this side reaction is prevented, ensuring the ring remains sufficiently electron-rich to be formylated.[4]
Should bromination be performed before or after formylation?
It is generally more effective to perform formylation first, followed by bromination. The formyl group is a deactivating, meta-directing group in classical aromatic systems. However, in the highly activated pyrazole system, the powerful activating and ortho-para directing influence of the N1-methyl and C5-methyl groups will override this and direct the incoming bromine electrophile to the vacant C3 position. Performing bromination first could potentially lead to a mixture of products or de-activate the ring, making the subsequent formylation at C4 more difficult.
Optimized Experimental Protocols
Protocol 1: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole
-
In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add N,N-dimethylformamide (DMF) (6.0 eq.).
-
Cool the flask to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (4.0 eq.) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add 1,5-Dimethyl-1H-pyrazole (1.0 eq.) to the mixture.
-
Slowly warm the reaction to room temperature, then heat to 100-110°C and maintain for 1-2 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it carefully onto 200g of crushed ice.
-
Neutralize the solution to pH 7-8 with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer three times with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde.
Protocol 2: Bromination of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde
-
Dissolve the crude 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq.) in chloroform or glacial acetic acid.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of liquid bromine (1.0 eq.) in the same solvent.
-
Add the bromine solution dropwise to the pyrazole solution over 30 minutes, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated solution of sodium thiosulfate to consume any excess bromine.
-
Extract the product with DCM, wash the organic layer with saturated NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (Hexane:Ethyl Acetate gradient) or recrystallization to obtain pure this compound.
References
-
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 1-15. [Link]
-
Selič, L., & Stanovnik, B. (2000). Vilsmeier-Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. Journal of Heterocyclic Chemistry, 37(3), 617-618. [Link]
-
Chaudhari, P. R., et al. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Research and Development in Pharmacy and Life Sciences, 3(6), 1233-1243. [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. [Link]
-
Bagdžiūnas, G., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. [Link]
-
Abakumova, A. A., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6599. [Link]
-
Ali, M. F., et al. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology. [Link]
-
Selvi, S. T., & Perumal, P. T. (2004). An efficient synthesis of 1-H-pyrazole-4-carboxylic acid esters with vilsmeier reagent under neat conditions. Synthetic Communications, 34(5), 825-830. [Link]
-
Petrova, O., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1645. [Link]
-
Abdel-Megeid, B. F., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(1), 196-245. [Link]
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Wikipedia. (n.d.). 3,5-Dimethylpyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]
-
Swamy, S. N., et al. (2013). SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. Trade Science Inc.[Link]
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Ataman Kimya. (n.d.). 3,5-DMP (3,5 DIMETHYLPYRAZOLE). Retrieved from [Link]
-
Rozentsveig, I. B., et al. (2010). Synthesis and reactions of pyrazole-4-carbaldehydes. Russian Journal of Organic Chemistry, 46(3), 406-412. [Link]
-
Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. [Link]
-
Abdel-Megeid, F. M. E., et al. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
-
Bagdžiūnas, G., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
-
Attaryan, O. S., et al. (2006). Vilsmeier-Haak formylation of 3,5-dimethylpyrazoles. Russian Journal of General Chemistry, 76(11), 1817-1819. [Link]
-
Kisel, V. M., et al. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(6), 54-71. [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. [Link]
-
Karchava, A. V., et al. (2014). Improved synthesis of 1H-pyrazole-4-carbaldehyde. RUDN University Repository. [Link]
-
Patel, R. B., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation. [Link]
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Technical Support Center: Purification of Pyrazole-4-carbaldehyde Products
Welcome to the technical support center for the purification of pyrazole-4-carbaldehyde and its derivatives. These heterocyclic aldehydes are pivotal building blocks in medicinal chemistry and materials science, often synthesized via methods like the Vilsmeier-Haack reaction.[1][2][3] However, isolating the final product in high purity can be challenging due to reaction by-products, unreacted starting materials, and the inherent reactivity of the aldehyde functional group.
This guide provides field-proven troubleshooting advice and detailed protocols in a direct question-and-answer format to help you navigate common purification hurdles and ensure the integrity of your final compound.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of your pyrazole-4-carbaldehyde product.
Question 1: My crude product is a thick, dark oil, and the TLC plate shows multiple spots, including a persistent baseline and streaks. What's happening and how do I clean it up?
Answer: This is a classic scenario following a Vilsmeier-Haack synthesis. The dark color and baseline material on the Thin Layer Chromatography (TLC) plate often indicate the presence of polymeric by-products and residual acidic components from the Vilsmeier reagent (formed from POCl₃ and DMF).[4][5] Streaking suggests that some components may be acidic or are interacting very strongly with the silica gel.
Causality & Recommended Solutions:
-
Incomplete Quenching/Neutralization: The Vilsmeier-Haack reaction is quenched by pouring the reaction mixture into a cold aqueous base (e.g., sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide).[6][7][8] If this neutralization is incomplete, residual acids will "burn" the product on a silica gel column, leading to streaking and decomposition.
-
Vilsmeier-Reagent Impurities: The Vilsmeier reagent itself can react with the solvent or lead to side reactions, creating impurities that are often polar and difficult to remove.[4]
-
Product Acidity/Basicity: The pyrazole ring system has both acidic (N-H) and basic (pyridine-like) nitrogen atoms. This can cause strong interactions with the acidic silica gel surface, leading to tailing or streaking on TLC and poor separation during column chromatography.
-
Solution: Before committing to a large-scale column, run several TLCs with different solvent systems. To mitigate streaking, add a small amount of triethylamine (~0.5-1%) to your eluent system (e.g., ethyl acetate/hexanes).[9] The triethylamine will neutralize the acidic sites on the silica gel, allowing your compound to travel more cleanly.
-
Question 2: I'm running a silica gel column, but the separation between my product and an impurity is very poor (ΔRf < 0.1). How can I improve the resolution?
Answer: Achieving good resolution requires optimizing the "three-body problem" of chromatography: the stationary phase (silica), the mobile phase (eluent), and the analyte.
Causality & Recommended Solutions:
-
Suboptimal Eluent System: The polarity of your eluent may be too high, causing all compounds to move too quickly (high Rf values), or too low, resulting in everything staying near the baseline.
-
Solution: The goal is to find a solvent system that gives your desired product an Rf value of approximately 0.25-0.35 on the TLC plate, with maximal separation from impurities.[9] Systematically test different solvent ratios. Common systems for pyrazole-4-carbaldehydes are gradients of ethyl acetate in hexanes or heptane.[5][10] If these fail, try a different solvent family. For example, replacing ethyl acetate (a hydrogen bond acceptor) with dichloromethane/methanol (a hydrogen bond donor) can alter selectivity.
-
-
Column Overloading: Applying too much crude material to the column is a common cause of poor separation.
-
Solution: A general rule of thumb is to load no more than 1g of crude material for every 20-40g of silica gel (a 1:20 to 1:40 ratio). If separation is particularly difficult, increase this to 1:100.
-
-
On-Column Degradation: Aldehydes can be sensitive to the acidic nature of silica gel.[9] The "impurity" you see may actually be your product degrading during the purification process.
-
Solution: As mentioned previously, add ~0.5-1% triethylamine to your eluent to deactivate the silica. Alternatively, consider switching to a different stationary phase like neutral or basic alumina, which can be gentler on sensitive aldehydes.[9]
-
Question 3: I'm trying to recrystallize my solid product, but it keeps "oiling out" instead of forming crystals. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or its solubility is too high, and upon cooling, it separates as a super-saturated liquid phase rather than forming a crystal lattice. This is often due to an inappropriate solvent choice or the presence of impurities that inhibit crystallization.
Causality & Recommended Solutions:
-
Solvent Choice is Key: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble when hot.
-
Solution: Use a "two-solvent" system. Dissolve your product in a minimal amount of a "good" solvent (one it's very soluble in, like dichloromethane or ethyl acetate) at room temperature. Then, slowly add a "poor" solvent (one it's insoluble in, like hexanes or petroleum ether) dropwise until the solution becomes faintly cloudy (the saturation point). Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
-
Cooling Rate is Too Fast: Rapid cooling encourages precipitation rather than crystallization, which is more likely to result in an oil.
-
Solution: Slow down the cooling process. After heating, allow the flask to cool to room temperature on the benchtop, undisturbed. Then, transfer it to a refrigerator (2-8°C), and finally to a freezer if necessary. Do not rush the process.
-
-
Purity is Too Low: Significant amounts of impurities can disrupt the crystal lattice formation.
-
Solution: If oiling out persists, your material may not be pure enough for recrystallization. First, pass the crude material through a short plug of silica gel with a moderately polar eluent to remove the most polar and non-polar impurities. Concentrate the resulting solution and then attempt the recrystallization again.
-
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common purification techniques for pyrazole-4-carbaldehyde products? | The most frequently cited methods are silica gel column chromatography and recrystallization .[11][12][13] Column chromatography is versatile for mixtures, while recrystallization is excellent for purifying solids that are already of moderate-to-high purity.[4] For liquid products, vacuum distillation can also be an option.[4] |
| My product contains an aldehyde functional group. Are there any special precautions I should take during purification? | Yes. Aldehydes can be sensitive. They are prone to oxidation to the corresponding carboxylic acid, especially if left exposed to air for long periods.[10][14] They can also undergo side reactions on acidic stationary phases like silica gel (e.g., hemiacetal formation with alcohol eluents).[9] It is best practice to use purified solvents and, when possible, work under an inert atmosphere (e.g., nitrogen or argon).[6] Store the final, pure product in a cool, dark place.[14] |
| How can I effectively remove unreacted starting materials, particularly the precursor pyrazole? | If the starting pyrazole is significantly less polar than your aldehyde product, standard column chromatography should provide good separation. If their polarities are very similar, consider the bisulfite adduct formation method (see Protocol 3). This technique is specific to aldehydes and will separate your product from non-aldehyde starting materials and impurities.[15][16][17] |
| Are there any alternatives to column chromatography for removing stubborn impurities? | Absolutely. Purification via sodium bisulfite adduct formation is a powerful classical technique for aldehydes.[15][16] The aldehyde reacts with aqueous sodium bisulfite to form a water-soluble salt. This allows you to wash away organic, non-aldehyde impurities with a solvent like ether or ethyl acetate. The aldehyde is then regenerated from the aqueous layer by adding a base.[16][17] This method is highly effective for separating aldehydes from ketones, alcohols, and other non-reactive functional groups. |
Visualized Purification Workflow
The following diagram illustrates a logical decision-making process for purifying a crude pyrazole-4-carbaldehyde product.
Caption: A decision tree for selecting the appropriate purification technique.
Detailed Experimental Protocols
Protocol 1: Standard Silica Gel Flash Column Chromatography
This protocol is a general method for purifying pyrazole-4-carbaldehydes from reaction mixtures.
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Test various ratios of ethyl acetate (EtOAc) and hexanes. Aim for an Rf of ~0.3 for your product. If streaking occurs, add 0.5% triethylamine (TEA) to the solvent mixture and re-run the TLC.
-
Column Packing: Select a column size appropriate for your sample amount (e.g., a 40g silica cartridge for ~1g of crude material). Wet-pack the column with your chosen eluent system. Ensure no air bubbles are trapped.
-
Sample Loading: Dissolve your crude product in a minimal amount of dichloromethane (DCM) or your eluent. For best results (sharper bands), pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the product in DCM, add 2-3 times its weight in silica, and concentrate the slurry to a dry, free-flowing powder using a rotary evaporator. Carefully load this powder onto the top of the packed column.
-
Elution: Begin eluting the column with your solvent system. If using a gradient, start with a lower polarity (e.g., 5% EtOAc in hexanes) and gradually increase the polarity (e.g., to 30% EtOAc in hexanes) to elute your compounds.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution process by TLC. Combine the fractions that contain your pure product.
-
Concentration: Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to yield your purified pyrazole-4-carbaldehyde.[5][10]
Protocol 2: Purification via Sodium Bisulfite Adduct Formation
This powerful technique is highly selective for aldehydes and is excellent for removing stubborn non-aldehyde impurities.[15][16][17]
-
Adduct Formation: Dissolve the crude mixture (e.g., 1g) in a water-miscible co-solvent like methanol or THF (e.g., 10 mL) in a flask or separatory funnel.[16] Add a freshly prepared saturated aqueous solution of sodium bisulfite (NaHSO₃) (e.g., 20 mL). Shake the mixture vigorously for 5-10 minutes. The aldehyde-bisulfite adduct will form and dissolve in the aqueous phase.[17]
-
Extraction of Impurities: Add an immiscible organic solvent like diethyl ether or ethyl acetate (e.g., 25 mL) and more deionized water (e.g., 25 mL) to the funnel. Shake and separate the layers. The organic layer contains the non-aldehyde impurities. Discard the organic layer. Repeat this wash 1-2 more times to ensure all impurities are removed.[16][17]
-
Regeneration of the Aldehyde: Isolate the aqueous layer containing the bisulfite adduct. Add an equal volume of fresh ethyl acetate (e.g., 25 mL). While stirring, add a 50% sodium hydroxide (NaOH) solution dropwise until the pH of the aqueous layer is strongly basic (pH > 12).[15][16] This reverses the reaction and regenerates the free aldehyde.
-
Final Extraction: Shake the funnel to extract the regenerated aldehyde into the fresh organic layer. Separate the layers and extract the aqueous phase one more time with ethyl acetate.
-
Drying and Concentration: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the purified aldehyde.[15]
Caption: Workflow for aldehyde purification via bisulfite adduct formation.
References
- Technical Support Center: Scaling Up the Synthesis of 1-Isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Technical Support Center: Aldehyde Purification via Bisulfite Adducts. Benchchem.
- Troubleshooting guide for reactions involving 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- An In-Depth Technical Guide to the Stability and Storage of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- Technical Support Center: Purification Strategies for Malealdehyde. Benchchem.
- Workup: Aldehydes. University of Rochester Department of Chemistry.
- Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles. Indian Journal of Advances in Chemical Science.
- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ARKIVOC.
- Comparative study of synthesis routes for substituted pyrazole-4-carbaldehydes. Benchchem.
- An In-depth Technical Guide to the Reactivity and Functional Groups of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. PubMed Central (PMC).
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PubMed Central (PMC).
- Common side products in the synthesis of 1-isopropyl-1H-pyrazole-4-carbaldehyde. Benchchem.
- What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.
- Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
- 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
- A Comparative Guide to Alternatives for 1-isopropyl-1H-pyrazole-4-carbaldehyde in Synthesis. Benchchem.
- Microwave‐assisted Vilsmeier‐Haack synthesis of Pyrazole‐4‐carbaldehydes. ResearchGate.
- Ultrasonic and Microwave Accelerated Vilsmeier-Haack Formylation. Degres Journal.
- Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. National Institutes of Health (NIH).
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Technical Support Center: Optimization of Solvent and Temperature for Pyrazole Synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to overcome common challenges in the synthesis of pyrazole derivatives. Here, we delve into the critical interplay of solvent and temperature, offering insights grounded in mechanistic principles to enhance your reaction outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable protocols.
Issue 1: Low or No Product Yield
Question: My pyrazole synthesis is resulting in a very low yield, or I'm not isolating any of the desired product. What are the likely causes and how can I troubleshoot this?
Answer: Low or nonexistent yields are a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.
Causality and Troubleshooting Steps:
-
Inadequate Reaction Temperature: The cyclocondensation reaction to form the pyrazole ring is often endothermic and requires sufficient thermal energy to proceed at an appreciable rate. Conversely, excessively high temperatures can lead to the degradation of starting materials or the final product.
-
Recommendation: Monitor your reaction progress using Thin Layer Chromatography (TLC) at different temperatures. For many standard pyrazole syntheses, such as the Knorr synthesis, temperatures ranging from room temperature to the reflux temperature of the solvent are employed.[1][2] If the reaction is sluggish at a lower temperature, a gradual increase may improve the yield. For instance, some syntheses of trifluoromethylated pyrazoles show improved yields when the temperature is raised to 60 °C.[2]
-
-
Poor Reactant Solubility: The chosen solvent may not be adequately dissolving one or more of the reactants, leading to a heterogeneous mixture and a slow or incomplete reaction.
-
Recommendation: Select a solvent that dissolves all reactants at the reaction temperature. Common solvents for pyrazole synthesis include ethanol, methanol, acetic acid, and dimethylformamide (DMF).[3][4][5] If solubility remains an issue, consider a mixed solvent system or a solvent with a higher boiling point to allow for higher reaction temperatures.
-
-
Suboptimal Solvent Polarity: The polarity of the solvent can significantly influence the reaction mechanism, particularly the rates of nucleophilic attack and dehydration steps.
-
Recommendation: Experiment with a range of solvents with varying polarities. For example, some reactions show poor yields in nonpolar solvents but proceed well in polar-protic solvents like ethanol or even water.[6] The use of greener solvents like water or deep eutectic solvents (DESs) is also gaining traction and can offer benefits in terms of yield and environmental impact.[6][7]
-
-
Catalyst Inactivity or Absence: Many pyrazole syntheses are acid- or base-catalyzed. The absence of a suitable catalyst or the use of an inappropriate one can halt the reaction.
Issue 2: Formation of Side Products and Impurities
Question: My reaction is producing the desired pyrazole, but it's contaminated with significant side products. How can I improve the purity of my crude product?
Answer: The formation of side products is often a consequence of reaction conditions that are not optimized for selectivity. Temperature and solvent choice are key levers to pull to minimize these unwanted reactions.
Causality and Troubleshooting Steps:
-
Regioisomer Formation: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of two different regioisomers is a common problem.[2][10]
-
Recommendation: The regioselectivity of the Knorr pyrazole synthesis is influenced by pH, solvent, and the electronic and steric properties of the substituents.[10] Changing the solvent to a more polar or aprotic one can alter the reaction pathway and favor one isomer over the other.[11] For instance, using N,N-dimethylacetamide has been shown to improve regioselectivity in some cases.[2][12] Lowering the reaction temperature can also enhance selectivity.[13]
-
-
Product Degradation: Elevated temperatures can sometimes lead to the decomposition of the desired pyrazole product, especially over long reaction times.
-
Recommendation: Monitor the reaction by TLC to determine the optimal reaction time. Once the starting material is consumed, work up the reaction promptly. If degradation is suspected, try running the reaction at a lower temperature for a longer period.
-
-
Incomplete Dehydration: The final step in many pyrazole syntheses is a dehydration reaction. If this step is incomplete, hydroxylated intermediates may remain.
-
Recommendation: Ensure sufficient heating and/or the presence of an acid catalyst to drive the dehydration to completion. In some cases, switching to a higher boiling point solvent can be effective.
-
Issue 3: Reaction Stalls or is Excessively Slow
Question: My pyrazole synthesis starts but then seems to stop, or the reaction time is impractically long. How can I accelerate the reaction?
Answer: A stalled or slow reaction points to an activation energy barrier that is not being sufficiently overcome under the current conditions.
Causality and Troubleshooting Steps:
-
Insufficient Thermal Energy: As mentioned, many pyrazole syntheses require heat. Room temperature conditions may be insufficient for some substrate combinations.
-
Recommendation: Gradually increase the reaction temperature while monitoring for product formation and potential side reactions. Refluxing in a suitable solvent is a common strategy.[9]
-
-
Solvent-Free and Microwave-Assisted Alternatives: Conventional heating can sometimes be inefficient.
-
Recommendation: Consider solvent-free reaction conditions, which can lead to faster reaction rates.[3][4] Microwave-assisted synthesis is another powerful technique to dramatically reduce reaction times.[5][14][15][16][17] Polar solvents like ethanol, DMF, and acetic acid are often effective in microwave synthesis due to their high dielectric constants.[5]
-
Frequently Asked Questions (FAQs)
Q1: What are the most commonly used solvents for pyrazole synthesis and why?
A1: Ethanol, methanol, acetic acid, and DMF are frequently used solvents.[3][4][5] Ethanol and methanol are good choices due to their ability to dissolve a wide range of reactants, their relatively low cost, and their ease of removal. Acetic acid can act as both a solvent and a catalyst. DMF is a polar aprotic solvent with a high boiling point, which is useful for reactions that require higher temperatures. Recently, there has been a shift towards "green" solvents like water and deep eutectic solvents to create more environmentally friendly protocols.[6][7][18][19]
Q2: How does temperature generally affect the rate and yield of pyrazole synthesis?
A2: In general, increasing the temperature increases the reaction rate. However, the effect on yield is more complex. For many reactions, there is an optimal temperature range. Below this range, the reaction may be too slow to be practical. Above this range, side reactions and product degradation can become significant, leading to a lower isolated yield.[1] It is crucial to find the balance that provides a reasonable reaction time with minimal impurity formation.
Q3: Can solvent choice influence the regioselectivity of the reaction?
A3: Yes, absolutely. The solvent can influence which of the two carbonyl groups of an unsymmetrical 1,3-dicarbonyl compound is preferentially attacked by the hydrazine. Aprotic dipolar solvents have been shown to provide better regioselectivity than polar protic solvents like ethanol in some cases.[11]
Q4: Are there any safety concerns related to temperature control in pyrazole synthesis?
A4: Yes, particularly when working with hydrazine and its derivatives, which are high-energy and toxic compounds.[13] The condensation reaction can be highly exothermic, and on a larger scale, there is a risk of a thermal runaway if not properly controlled.[13][20] It is essential to have efficient cooling systems in place and to control the rate of reagent addition, especially during scale-up.[13][20]
Q5: When should I consider using microwave-assisted synthesis?
A5: Microwave-assisted synthesis is an excellent option when you need to reduce reaction times, improve yields, and minimize side product formation.[5] It is particularly beneficial for reactions that are sluggish under conventional heating. It's important to use a dedicated scientific microwave reactor for safety and reproducibility, as domestic microwave ovens lack the necessary controls.[5]
Data and Protocols
Table 1: Comparison of Solvents in a Model Pyrazole Synthesis
| Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Ethanol | Reflux | 6 | 85 | [11] |
| Acetic Acid | 100 | 2 | 92 | [8] |
| Water | 80 | 4 | 88 | [6] |
| DMF | 120 | 1 | 95 | [5] |
| Solvent-free (MW) | 100 | 0.1 | 90 | [14][15] |
Note: Yields are illustrative and can vary based on specific substrates.
Experimental Workflow: General Knorr Pyrazole Synthesis
Caption: A generalized workflow for the Knorr synthesis of pyrazoles.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low-yield pyrazole synthesis.
References
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie.
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ChemistrySelect.
- Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (2025). Benchchem.
- Troubleshooting guide for the scale-up synthesis of pyrazole compounds. (2025). Benchchem.
- Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
- Green synthesis of pyrazole systems under solvent-free conditions. (2017). Semantic Scholar.
- Optimization of solvent, temperature, and catalyst in synthesis of compound 7a. (n.d.).
- Technical Support Center: Purification of Pyrazole Compounds by Recrystalliz
- Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. (n.d.). MDPI.
- Reducing reaction time for pyrazole synthesis with microwave assistance. (2025). Benchchem.
- Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. (2025).
- Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
- Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH.
- Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (2025). MDPI.
- Technical Support Center: Purification of Trifluoromethyl
- Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. (2025). Benchchem.
- Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme Connect.
- Recent Advances in the Synthesis of Pyrazole Deriv
- Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
- How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014).
- Knorr Pyrazole Synthesis. (n.d.). Chem Help ASAP.
- Application Notes and Protocols for Knorr Pyrazole Synthesis. (2025). Benchchem.
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
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- 15. scielo.br [scielo.br]
- 16. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening [mdpi.com]
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- 20. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Palladium-Catalyzed C-C Bond Formation with Pyrazole Substrates
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals engaged in palladium-catalyzed cross-coupling reactions with pyrazole substrates. Pyrazoles are a critical scaffold in medicinal chemistry, yet their unique electronic properties and coordination behavior can present significant challenges in C-C bond formation. This guide is designed to provide in-depth, field-proven insights to help you navigate these complexities, moving beyond simple protocols to explain the "why" behind experimental choices.
Part 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
This section addresses the most common initial hurdles encountered in palladium-catalyzed pyrazole couplings.
Q1: My reaction shows low or no conversion. What are the first things I should check?
Answer: This is the most frequent issue and typically points to one of three areas: catalyst inactivation, suboptimal reaction conditions, or poor reagent quality.
-
Catalyst Deactivation/Inhibition: Pyrazoles, as N-heterocycles, possess coordinating nitrogen atoms that can bind strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1][2][3] This is a primary suspect in failed reactions with nitrogen-containing substrates. The choice of ligand is paramount to mitigate this effect.
-
Reagent Quality: Cross-coupling reactions are highly sensitive to impurities. Ensure your solvents and amine bases are anhydrous and thoroughly degassed.[4] Oxygen can lead to catalyst decomposition and unwanted side reactions like the homocoupling of boronic acids in Suzuki reactions or alkynes in Sonogashira couplings.[4][5] Water can interfere with the base and hydrolyze reagents.[4]
-
Inadequate Thermal Energy: Some coupling partners, particularly less reactive aryl chlorides or sterically hindered pyrazoles, may require higher temperatures to facilitate the initial oxidative addition step.[4] However, excessive heat can cause catalyst decomposition. Microwave irradiation has been shown to be effective in reducing reaction times and improving yields for Suzuki couplings with pyrazole substrates by providing efficient and uniform heating.[6][7][8][9][10]
Q2: I'm observing a significant amount of debromination/dehalogenation of my halopyrazole. How can I prevent this?
Answer: Dehalogenation, the replacement of the halide with a hydrogen atom, is a common side reaction that competes with the desired cross-coupling.[4][11]
This side reaction is often promoted by:
-
Highly Active Catalysts: Very electron-rich and reactive catalyst systems can sometimes favor a hydrodehalogenation pathway.
-
Sources of Hydride: The source of the hydrogen atom can be the solvent (e.g., alcohols), the base, or other reagents in the mixture.
-
High Temperatures: Elevated temperatures can increase the rate of this undesired reaction.
Troubleshooting Steps:
-
Ligand and Catalyst Choice: A tandem catalyst system, such as XPhosPdG2 with additional XPhos ligand, has been successfully used to avoid debromination in the Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one.[7] The bulky nature of the XPhos ligand can disfavor the pathway leading to dehalogenation.
-
Solvent and Base Selection: Ensure you are using anhydrous, aprotic solvents. If you suspect your base is a hydride source, consider screening alternatives.
-
Temperature Control: Try running the reaction at a lower temperature for a longer duration to see if the selectivity improves.[5]
Q3: My reaction is giving a mixture of C-arylated and N-arylated pyrazoles. How can I control the regioselectivity?
Answer: This is a classic challenge with NH-pyrazoles. The outcome depends on a delicate balance between C-H activation/C-X coupling and Buchwald-Hartwig-type N-arylation.
-
Protecting Groups: The most straightforward solution is to install a protecting group on the pyrazole nitrogen. A trityl group has been used effectively in Buchwald-Hartwig couplings.[12] An N-dimethylaminosulfamoyl protecting group has been shown to direct highly selective C-5 arylation.[13]
-
Reaction Conditions: In the absence of a protecting group, reaction conditions dictate the selectivity. Copper-catalyzed N-arylation often proceeds under milder conditions than palladium-catalyzed C-H arylation.[14] For direct arylation, the choice of catalyst, ligand, and additives is critical. For instance, using Pd(OAc)₂ with a carboxylic acid additive in non-polar solvents can strongly favor C-5 arylation.[13] Palladium-catalyzed C-N coupling of pyrazole derivatives with aryl triflates has been achieved with high selectivity using tBuBrettPhos as a ligand.[15][16]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed experimental strategies for complex challenges.
Guide 1: Issue - Catalyst Poisoning and Low Activity
The nitrogen atoms of the pyrazole ring can act as ligands for the palladium center, leading to the formation of stable, off-cycle complexes that are catalytically inactive.
Caption: Fig 1. Pyrazole coordination competes with the catalytic cycle.
The key is to use a catalyst system where the ligand's affinity for palladium and its steric properties outcompete the pyrazole's coordinating ability.
1. Ligand Selection is Critical:
-
Bulky, Electron-Rich Phosphines: These are the go-to ligands. Their steric bulk promotes the formation of monoligated, highly reactive Pd(0) species and facilitates the reductive elimination step.[17] Their strong σ-donating character increases electron density on the palladium, which can help overcome the energy barrier of oxidative addition, especially with challenging substrates like aryl chlorides.[17]
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors and form very stable bonds with palladium, making them resistant to displacement by the pyrazole substrate. They have been successfully used in Heck couplings with challenging pyrazole substrates.[18]
Table 1: Recommended Ligands for Pyrazole Coupling Reactions
| Ligand Type | Specific Examples | Applicable Reactions | Key Advantages & Rationale |
| Buchwald-Type Biarylphosphines | XPhos, SPhos, tBuXPhos, tBuDavePhos | Suzuki, Buchwald-Hartwig, Direct Arylation | Excellent for preventing catalyst inhibition due to steric bulk and electron-rich nature.[7][12][19] |
| Bidentate Phosphines | Xantphos | Buchwald-Hartwig | Wide bite angle can promote reductive elimination and prevent side reactions like C-O coupling with alcohol solvents.[11] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Heck, Suzuki | Form very strong Pd-C bonds, highly resistant to catalyst poisoning by N-heterocycles.[18] |
2. Choice of Palladium Precatalyst:
-
Pre-formed Complexes (G2, G3, G4 Palladacycles): Precatalysts like XPhosPdG2 or SPhosPdG3 are often more stable and air-resistant than generating the active Pd(0) species from Pd(OAc)₂ or Pd₂(dba)₃ in situ. They ensure a reliable initiation of the catalytic cycle.
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of a bromopyrazole with an arylboronic acid.
-
Reaction Setup: To a flame-dried Schlenk tube under an argon atmosphere, add the bromopyrazole (1.0 eq), arylboronic acid (1.5 eq), and a finely ground, anhydrous base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of argon, add the palladium precatalyst (e.g., XPhosPdG2, 1-5 mol%) and any additional ligand (e.g., XPhos, 1-5 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane, toluene, or DMF, to achieve a concentration of ~0.1 M).
-
Reaction Execution: Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Microwave heating (e.g., 100-150 °C for 15-60 min) can also be highly effective.[8]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Guide 2: Issue - Poor Regioselectivity in Direct C-H Arylation
For N-unsubstituted or N-alkylated pyrazoles, there are often multiple C-H bonds available for functionalization (C3, C4, C5). Achieving high regioselectivity is a significant challenge.
The inherent electronic properties of the pyrazole ring often lead to a reactivity order of C5 > C4 >> C3 for direct C-H arylation under palladium catalysis.[20] This is due to the acidity of the C-H bond and the stability of the resulting palladacycle intermediate.
Caption: Fig 2. Kinetic control in C-H arylation of pyrazoles.
Controlling regioselectivity involves manipulating the reaction conditions to favor one pathway significantly over others.
1. Leveraging Directing Groups:
-
A directing group installed on the pyrazole nitrogen can force the palladium catalyst into close proximity with a specific C-H bond, overriding the inherent reactivity. This is a powerful strategy for achieving otherwise difficult-to-obtain isomers.[21][22][23][24]
2. Additive-Controlled Selectivity:
-
The addition of a substoichiometric amount of pivalic acid (PivOH) has been shown to be a broadly applicable strategy for accelerating direct arylation reactions and improving outcomes.[25] The pivalate anion is thought to participate in the C-H activation step via a concerted metalation-deprotonation (CMD) mechanism.
-
For C-5 arylation of N-protected pyrazoles, carboxylic acid additives in non-polar solvents have proven highly effective.[13]
Table 2: Condition Optimization for Regioselective Direct Arylation
| Parameter | Condition for C5-Selectivity | Rationale |
| Catalyst | Pd(OAc)₂ | A common and effective precursor for direct arylation. |
| Ligand | PPh₃ or other phosphines | Can be crucial, but some systems work ligandlessly. |
| Base | KOAc or K₂CO₃ | A moderately weak base is often sufficient and avoids side reactions. |
| Solvent | Toluene, Dioxane (Non-polar) | Non-polar solvents have been shown to enhance C5 selectivity.[13] |
| Additive | Pivalic Acid (PivOH) or Adamantane Carboxylic Acid (AdCO₂H) | Acts as a proton shuttle in the C-H activation step, accelerating the desired reaction.[25] |
| Temperature | 100-140 °C | Sufficient thermal energy is required to promote C-H activation. |
Part 3: General Troubleshooting Workflow
When a reaction fails, a systematic approach is essential. Use the following decision tree to guide your troubleshooting process.
Caption: Fig 3. Systematic troubleshooting flowchart.
References
-
El-faham, A., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. [Link]
-
RSC Publishing. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
NIH. (n.d.). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. [Link]
-
ResearchGate. (n.d.). Scheme 12. Microwave-assisted synthesis of the complex pyrazoles using...[Link]
-
PubMed Central. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. [Link]
-
Organic Letters. (2010). Regioselective Palladium-Catalyzed Arylation of 4-Chloropyrazoles. [Link]
-
NIH. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. [Link]
-
Organic Letters. (n.d.). Practical Heck−Mizoroki Coupling Protocol for Challenging Substrates Mediated by an N-Heterocyclic Carbene-Ligated Palladacycle. [Link]
-
NIH. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]
-
ResearchGate. (n.d.). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. [Link]
-
OUCI. (n.d.). Selective Palladium‐Catalyzed Direct C H Arylation of Unsubstituted N‐Protected Pyrazoles. [Link]
-
ACS Publications. (2019). Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives. [Link]
-
ACS Publications. (2021). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. [Link]
-
ACS Publications. (2021). Palladium-Catalyzed C–N Coupling of Pyrazole Amides with Triazolo- and Imidazopyridine Bromides in Ethanol. [Link]
-
MDPI. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. [Link]
-
PubMed Central. (2020). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. [Link]
-
PubMed. (2018). Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones. [Link]
-
Reddit. (2024). Failed suzuki coupling, any suggenstions?[Link]
-
NIH. (n.d.). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. [Link]
-
ResearchGate. (n.d.). Poisoning and deactivation of palladium catalysts. [Link]
-
RSC Publishing. (2021). Cobalt-catalyzed, directed arylation of C–H bonds in N-aryl pyrazoles. [Link]
-
Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?[Link]
-
NIH. (n.d.). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. [Link]
-
ResearchGate. (n.d.). Pyrazole Synthesis via a Cascade Sonogashira Coupling/Cyclization from N-Propargyl Sulfonylhydrazones. [Link]
-
ProQuest. (n.d.). Expanding the substrate scope in palladium-catalyzed C-N and C-C bond-forming reactions. [Link]
-
PubMed. (2014). Palladium-catalysed C-H activation of aliphatic amines to give strained nitrogen heterocycles. [Link]
-
ResearchGate. (n.d.). Palladium (II)‐Catalyzed C−H Activation with Bifunctional Ligands: From Curiosity to Industrialization. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Direct C(sp2)–H ortho-Arylation of Anilides Using 2-Aminophenylpyrazole as the Directing Group. [Link]
-
ResearchGate. (n.d.). Palladium catalytic systems with hybrid pyrazole ligands in C-C coupling reactions. Nanoparticles versus molecular complexes. [Link]
-
ACS Publications. (n.d.). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. [Link]
-
NIH. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
ACS Publications. (n.d.). Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. [Link]
-
ResearchGate. (n.d.). Pyrazoles and Heck Reaction. [Link]
-
Organic Letters. (n.d.). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. [Link]
-
ACS Publications. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]
-
MDPI. (n.d.). Improving the Efficiency of Hydrogen Spillover by an Alkali Treatment Strategy for Boosting Formic Acid Dehydrogenation Performance. [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-C, C-N and C-O bond formation. [Link]
-
CORE. (n.d.). PALLADIUM-CATALYZED CARBON-CARBON BOND-FORMING REACTIONS WITH UNACTIVATED ALKYL ELECTROPHILES. [Link]
-
Semantic Scholar. (2008). Highly Efficient Pyridylpyrazole Ligands for the Heck Reaction. A Combined Experimental and Computational Study. [Link]
-
MDPI. (n.d.). Heck Reaction—State of the Art. [Link]
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- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Selective Palladium‐Catalyzed Direct CH Arylation of Unsubstituted <i>N</i>‐Protected Pyrazoles [ouci.dntb.gov.ua]
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Technical Support Center: Preventing Decomposition of Pyrazole Aldehydes During Storage
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our technical support center. As a Senior Application Scientist, I understand that the stability and purity of starting materials are paramount for the success and reproducibility of your experiments. Pyrazole aldehydes are powerful synthetic building blocks, but their inherent reactivity can lead to decomposition during storage, compromising your research. This guide provides a comprehensive, experience-driven approach to help you identify, troubleshoot, and, most importantly, prevent the degradation of these valuable compounds.
PART 1: CORE CONCERNS (FAQs)
This section addresses the most frequent issues our users encounter.
Q1: My once white pyrazole aldehyde has turned yellow/brown. What's happening?
This is a classic sign of decomposition. The aldehyde group is likely oxidizing to a pyrazole carboxylic acid, or polymerization is occurring. Both processes are often accelerated by exposure to oxygen, light, and moisture.[1] A color change indicates a significant drop in purity.
Q2: I'm seeing a new peak in the ¹H NMR of my stored pyrazole aldehyde. What is it?
If you observe a new, broad singlet between 10-12 ppm, it is highly indicative of a carboxylic acid proton. This confirms that the aldehyde has oxidized. The aldehyde proton, typically found between 9-10 ppm, will correspondingly decrease in integration.
Q3: Is it acceptable to use a discolored or partially decomposed sample?
For high-stakes applications like drug development, the answer is a firm no. Impurities can act as catalysts or inhibitors in subsequent reactions, leading to inconsistent yields, complex purification profiles, and potentially misleading biological data. It is always more time- and cost-effective to either repurify a small aliquot immediately before use or to start with a fresh, properly stored sample.
Q4: What are the ideal storage conditions for pyrazole aldehydes?
For long-term stability, store pyrazole aldehydes at -20°C under an inert atmosphere (argon or nitrogen). For daily or weekly use, storage at 2-8°C is generally acceptable. Always consult the Safety Data Sheet (SDS) provided by the supplier for compound-specific recommendations.
Q5: How critical is an inert atmosphere?
It is one of the most crucial factors. Aldehydes are susceptible to oxidation, and removing oxygen from the storage vial is the most direct way to prevent this degradation pathway.[2][3]
PART 2: TROUBLESHOOTING & PREVENTION
This section offers a deeper dive into diagnosing and preventing decomposition.
Issue 1: Purity Degradation Confirmed by Analysis
Symptoms:
-
A noticeable color change from off-white to yellow or pale yellow.[4]
-
The appearance of new spots on a TLC plate.
-
Reduced efficacy or unexpected side products in reactions.
Root Cause Analysis & Mitigation:
The primary decomposition pathways for pyrazole aldehydes are oxidation and polymerization. The following diagram illustrates the causes and preventative measures.
Caption: Key factors leading to pyrazole aldehyde decomposition and their corresponding preventative actions.
Step-by-Step Prevention Protocol:
-
Inert Atmosphere is Non-Negotiable: Upon receiving the compound, immediately transfer it to a suitable vial, purge the headspace with argon or nitrogen for several minutes, and then seal it tightly.
-
Cold Storage: Place the sealed vial in a -20°C freezer. Avoid frost-free freezers, as their temperature cycles can be detrimental.
-
Light Protection: Always use amber glass vials to protect the compound from light-induced degradation.[5]
-
Moisture Control: Store the primary container within a larger secondary container that includes a desiccant (e.g., silica gel) to capture any ambient moisture.
Issue 2: Inconsistent Reactivity in Experiments
Symptoms:
-
Reaction yields are significantly lower than expected.
-
Difficulty reproducing results from a previously successful protocol.
Root Cause Analysis:
This is often due to the gradual and less obvious degradation of the aldehyde. The presence of the resulting carboxylic acid can alter the pH of a reaction, poison catalysts, or compete in side reactions.
Workflow for Ensuring Reagent Quality:
Caption: Pre-reaction workflow to ensure the quality of the pyrazole aldehyde.
Data Summary: Recommended Storage Conditions
| Parameter | Condition | Rationale |
| Temperature | -20°C (long-term) | Slows the rate of all chemical degradation pathways. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the aldehyde to a carboxylic acid. |
| Light | Dark (Amber Vials) | Prevents photochemical degradation.[5] |
| Moisture | Dry (with Desiccant) | Prevents hydrolysis and potential catalysis of decomposition. |
PART 3: ESSENTIAL PROTOCOLS
Protocol 1: Repurification by Column Chromatography
If a stored sample shows signs of degradation, it can often be repurified for immediate use.
Materials:
-
Degraded pyrazole aldehyde
-
Silica gel
-
Appropriate eluent (e.g., Hexane/Ethyl Acetate mixture, determined by TLC)
-
Rotary evaporator and high-vacuum line
Methodology:
-
Develop TLC System: Identify a solvent system that provides good separation between the pyrazole aldehyde and the more polar impurity (likely the carboxylic acid).
-
Prepare the Column: Pack a glass column with silica gel slurried in the chosen eluent.
-
Load the Sample: Dissolve the crude material in a minimal amount of solvent and load it onto the column.
-
Elute and Collect: Run the column, collecting fractions and monitoring them by TLC.
-
Isolate and Dry: Combine the pure fractions, remove the solvent via rotary evaporation, and dry the resulting solid under high vacuum.
-
Store Properly: Immediately store the purified, dry solid according to the prevention protocol above.
Protocol 2: Dilution for Enhanced Stability (for some derivatives)
For certain less stable or frequently used aldehydes, dilution in a dry, primary alcohol can form a more stable hemiacetal in solution.[6]
Materials:
-
Pure pyrazole aldehyde
-
Anhydrous ethanol
-
Amber vial with a PTFE-lined cap
Methodology:
-
Prepare a 10% (w/v) stock solution by dissolving the pyrazole aldehyde in anhydrous ethanol.
-
Purge the headspace of the vial with argon or nitrogen.
-
Seal the vial tightly and store at 2-8°C.
-
Note: This method is not universally applicable and should be tested on a small scale. The hemiacetal is in equilibrium with the aldehyde, and its suitability depends on the downstream reaction conditions.
References
-
Consolidated Chemical. (n.d.). Myrac Aldehyde | Premium Aromatic Aldehyde. Retrieved from [Link]
-
Wikipedia. (2024). Disulfiram. Retrieved from [Link]
-
Srivastava, S., & Bhatnagar, A. (2009). Beyond Reactive Oxygen Species: Aldehydes as Arbitrators of Alarm and Adaptation. Circulation Research, 105(11), 1039–1041. Retrieved from [Link]
-
Fiveable. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved from [Link]
-
Kopecny, D., et al. (2019). Oxidation of imidazole- and pyrazole-derived aldehydes by plant aldehyde dehydrogenases from the family 2 and 10. Chemico-Biological Interactions, 304, 130-138. Retrieved from [Link]
-
Quora. (2020). What is the oxidizing agent to stop the oxidation of primary alcohol at the aldehydic level?. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of pyrazoles. Retrieved from [Link]
-
JoVE. (n.d.). Protecting Groups for Aldehydes and Ketones: Introduction. Retrieved from [Link]
-
Restek. (n.d.). The Proper Storage and Handling of Volatile Analytical Standards. Retrieved from [Link]
-
ResearchGate. (2019). The course of decomposition of 3,3-diphenyl-4-(trichloromethyl)-5-nitropyrazoline 3 during heating in the range of 20–300 °C. Retrieved from [Link]
-
ResearchGate. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]
-
ResearchGate. (2023). Plausible mechanism for synthesis of pyrazole derivatives by using.... Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
Abdel-Wahab, B. F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. Retrieved from [Link]
-
ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]
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- 3. fiveable.me [fiveable.me]
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Technical Support Center: Scaling Up the Synthesis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Welcome to the dedicated technical support guide for the synthesis and scale-up of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, process chemists, and drug development professionals who are navigating the complexities of this synthetic route. We will move beyond simple protocols to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide actionable strategies for successful scale-up.
Synthetic Overview
The synthesis of this compound is typically achieved via a two-step sequence starting from 1,5-dimethyl-1H-pyrazole. The process involves an initial formylation at the C4 position, followed by a regioselective bromination at the C3 position. The electron-donating nature of the two methyl groups activates the pyrazole ring, making it amenable to electrophilic substitution.
Caption: High-level overview of the two-step synthesis.
Part 1: Vilsmeier-Haack Formylation — Troubleshooting & FAQs
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich heterocycles.[1][2] It involves the in-situ formation of a chloroiminium salt (the "Vilsmeier reagent") from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[3][4] This reagent then acts as the electrophile.
Frequently Asked Questions (FAQs)
Q1: My Vilsmeier-Haack reaction is showing low or no conversion. What are the primary causes?
A1: Low conversion is a frequent issue that can typically be traced to three main factors:
-
Vilsmeier Reagent Integrity: The Vilsmeier reagent is moisture-sensitive. Ensure all glassware is oven-dried and reagents, especially DMF, are anhydrous. The reagent should be prepared fresh in situ by adding POCl₃ slowly to chilled DMF.
-
Reaction Temperature: The initial formation of the Vilsmeier reagent is exothermic and should be performed at low temperatures (0-5°C) to prevent decomposition.[5] However, the subsequent formylation of the pyrazole substrate often requires heating (e.g., 60-90°C) to proceed at a reasonable rate.[5][6] Insufficient heating can lead to a stalled reaction.
-
Substrate Purity: Impurities in the starting 1,5-dimethyl-1H-pyrazole can consume the Vilsmeier reagent and lead to side reactions. Confirm the purity of your starting material by NMR or GC-MS before starting.
Q2: I'm observing a dark, tarry reaction mixture and multiple spots on my TLC. What's happening?
A2: Tar formation often indicates decomposition of the starting material or product under harsh conditions. The primary cause is typically poor temperature control.
-
Exotherm Control: The addition of POCl₃ to DMF can generate significant heat. If the addition is too fast or cooling is inadequate, the reagent can decompose. On a larger scale, this becomes even more critical due to the reduced surface-area-to-volume ratio, which hampers heat dissipation.[7]
-
Reaction Overheating: While heating is required for the formylation step, excessive temperatures or prolonged reaction times can lead to polymerization or degradation, especially if the substrate or product is unstable at high temperatures.
Q3: The work-up procedure is difficult. After pouring the reaction onto ice and neutralizing, I get an oily product that is hard to isolate. How can I improve this?
A3: This is a common issue. The work-up involves hydrolyzing the iminium intermediate formed after the electrophilic attack.[3][8]
-
Controlled Quenching: Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice. This helps to manage the quenching exotherm.
-
pH Adjustment: After the initial quench, neutralization with a base (e.g., sodium carbonate or sodium hydroxide solution) is critical. Adjust the pH carefully to 7-8. If the pH is too low, the product may remain protonated and soluble in the aqueous layer. If it's too high, you risk base-catalyzed side reactions.
-
Extraction Solvent: Instead of relying on precipitation, perform a thorough extraction with a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will ensure complete recovery of the product from the aqueous layer.
Optimized Experimental Protocol: Vilsmeier-Haack Formylation
-
Reagent Preparation: In a three-neck, oven-dried round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 4 eq.). Cool the flask to 0°C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 eq.) dropwise via the dropping funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for an additional 30 minutes. The solution should become a thicker, white-to-pale-yellow slurry.
-
Substrate Addition: Dissolve 1,5-dimethyl-1H-pyrazole (1 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the mixture to room temperature and pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
Neutralization & Extraction: Carefully neutralize the mixture to pH 7-8 with a saturated aqueous solution of sodium carbonate. Extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Troubleshooting Workflow: Vilsmeier-Haack Formylation
Caption: Decision tree for troubleshooting the formylation step.
Part 2: Electrophilic Bromination — Troubleshooting & FAQs
With the C4 position occupied by a moderately deactivating formyl group, the subsequent electrophilic bromination must be carefully controlled to achieve the desired regioselectivity at the C3 position.
Frequently Asked Questions (FAQs)
Q1: My bromination reaction is giving a mixture of products, including the starting material and a di-brominated species. How can I improve selectivity?
A1: Regioselectivity and over-bromination are the key challenges here.
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for aromatic bromination as it provides a low, steady concentration of electrophilic bromine, which can suppress over-reaction.[9]
-
Stoichiometry: Use a slight excess, but not a large one, of the brominating agent (e.g., 1.05-1.1 equivalents of NBS). This ensures full conversion of the starting material without significantly promoting di-bromination.
-
Temperature Control: Perform the reaction at room temperature or slightly below. Exothermic conditions can lead to loss of selectivity.
-
Solvent: A polar aprotic solvent like acetonitrile or a chlorinated solvent like dichloromethane is typically a good choice.
Q2: The reaction is very slow and does not go to completion, even after extended periods. What could be the issue?
A2: While the pyrazole ring is electron-rich, the C4-formyl group is deactivating. Sluggish reactions can occur if conditions are too mild.
-
Catalyst/Activator: For less reactive substrates, a catalytic amount of an acid can sometimes be used to activate the brominating agent. However, this should be approached with caution as it can also increase the risk of side reactions.
-
Reaction Time and Temperature: If the reaction is clean but slow at room temperature, a modest increase in temperature (e.g., to 40°C) can be beneficial. Monitor carefully by TLC to ensure side products do not begin to form.
Q3: How do I confirm that bromination occurred at the C3 and not another position?
A3: Unambiguous characterization is essential. The most powerful technique for this is Nuclear Magnetic Resonance (NMR) spectroscopy.
-
¹H NMR: The proton at the C3 position of the starting material will have a characteristic chemical shift. Upon successful bromination at C3, this proton signal will disappear from the spectrum.
-
¹³C NMR: The carbon at C3 will experience a significant downfield shift upon substitution with bromine.
-
2D NMR (HMBC/NOESY): For absolute confirmation, 2D NMR experiments can be used. A Nuclear Overhauser Effect (NOESY) experiment should show a correlation between the N1-methyl protons and the C5-methyl protons, helping to orient the molecule and confirm the assignment of all signals.
Optimized Experimental Protocol: Electrophilic Bromination
-
Setup: In a round-bottom flask, dissolve 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 eq.) in acetonitrile.
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) portion-wise over 15 minutes at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Protect the reaction from light, as NBS can be light-sensitive. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining electrophilic bromine.
-
Extraction: Dilute the mixture with water and extract the product with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate. The crude solid can be purified by recrystallization or column chromatography to yield the final product.
Key Bromination Parameters
| Parameter | Recommended Condition | Rationale & Citation |
| Brominating Agent | N-Bromosuccinimide (NBS) | Provides controlled release of Br⁺, minimizing over-bromination.[9] |
| Stoichiometry | 1.05 - 1.1 equivalents | Ensures complete consumption of starting material with low risk of side products. |
| Solvent | Acetonitrile or Dichloromethane | Aprotic solvents that do not compete in the reaction. |
| Temperature | 20 - 25 °C (Room Temp.) | Balances reaction rate with selectivity. Higher temperatures risk side reactions. |
| Work-up Quench | Sat. aq. Sodium Thiosulfate | Safely neutralizes excess NBS and any liberated bromine. |
Part 3: Scaling Up Considerations
Transitioning from the bench to a pilot or production scale introduces new challenges that must be addressed proactively.[7]
-
Heat Management: Both the Vilsmeier reagent formation and the subsequent work-up are highly exothermic. On a large scale, efficient heat exchange is paramount. Use a jacketed reactor with controlled cooling and monitor the internal temperature, not just the bath temperature.[7]
-
Reagent Addition: The dropwise addition of POCl₃ and the slow quenching of the reaction mixture become critical safety and quality control points. Use a calibrated addition pump for precise and controlled delivery. A rapid addition can cause dangerous temperature and pressure spikes.[7]
-
Mixing: Inadequate mixing in large reactors can create localized hot spots or areas of high reactant concentration, leading to impurity formation. Ensure the reactor's impeller design and stirring speed are sufficient to maintain a homogeneous mixture.[7]
-
Alternative Technologies: For the Vilsmeier-Haack step, consider continuous flow processing. Flow reactors offer superior heat and mass transfer, allowing for the safe handling of highly reactive intermediates and better control over reaction parameters, which can lead to higher yields and purity.[10]
References
-
Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (n.d.). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-c. Indian Journal of Advances in Chemical Science. Available at: [Link]
-
Dar, A. M., & Shamsuzzaman. (2014). VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. European Chemical Bulletin, 3(12), 1104-1106. Available at: [Link]
-
Popov, A. V., Kobelevskaya, V. A., Larina, L. I., & Rozentsveig, I. B. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(5), 184-200. Available at: [Link]
-
Tuna, F., et al. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(2), M1629. Available at: [Link]
-
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. Available at: [Link]
-
Naka, H., et al. (2014). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 4, 26-33. Available at: [Link]
-
Al-Zaydi, K. M. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(xi), 1-21. Available at: [Link]
-
Attaryan, O. S., et al. (2007). Bromination of 1,3- and 1,5-dimethyl-1 H -pyrazole-4-carbaldehydes. Russian Journal of General Chemistry, 77(11), 1817-1820. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Available at: [Link]
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Organic Syntheses. (n.d.). A MILD, CATALYTIC VILSMEIER-HAACK REACTION OF INDOLES. Available at: [Link]
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Singh, R. K., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 3(11), 4069-4082. Available at: [Link]
-
Gutmann, B., et al. (2012). Continuous Flow Production of Thermally Unstable Intermediates in a Microreactor with Inline IR-Analysis: Controlled Vilsmeier–Haack Formylation of Electron-Rich Arenes. Organic Process Research & Development, 16(11), 1875–1879. Available at: [Link]
-
Martins, M. A. P., et al. (2022). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 27(19), 6245. Available at: [Link]
-
Prasath, R., et al. (2011). 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(10), o2650. Available at: [Link]
-
PubChem. (n.d.). This compound. Available at: [Link]
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Sharma, V., & Singh, S. (2010). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]
-
Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
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Sharma, V., & Singh, S. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245. Available at: [Link]
-
Reddit. (2022). Regioselectivity of pyrazole bromination. r/chemhelp. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of pyrazole derivatives. Available at: [Link]
-
Manjunatha, K., et al. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Journal of Pharmaceutical and Scientific Innovation, 2(5), 1-6. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Vilsmeier-Haack Reaction. Available at: [Link]
-
ResearchGate. (n.d.). Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. Available at: [Link]
-
Fun, H.-K., et al. (2011). 3-(4-Bromophenyl)-5-[4-(dimethylamino)phenyl]-4,5-dihydro-1H-pyrazole-1-carbothioamide. Acta Crystallographica Section E, E67, o701. Available at: [Link]
-
Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-(5-chloro-2-phenoxyphenyl)-3H-indol-2-yl) aminomethylene malonaldehyde and its reactivity. Journal of Chemical and Pharmaceutical Research, 5(7), 113-120. Available at: [Link]
-
Chemsrc. (n.d.). CAS#:1557804-67-7 | this compound. Available at: [Link]
-
Patil, S. B., et al. (2012). Synthesis, Characterization and Antimicrobial Activity of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. International Journal of Chemical and Pharmaceutical Sciences, 3(3), 42-46. Available at: [Link]
-
Arshad, M., et al. (2011). 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3083. Available at: [Link]
-
Ošeka, M., & Krasovskis, A. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2014(vi), 54-71. Available at: [Link]
-
Nikpassand, M., et al. (2010). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. Journal of the Serbian Chemical Society, 75(11), 1527-1534. Available at: [Link]
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Technical Support Center: N-Methylation of Pyrazole Rings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of N-methylation on pyrazole rings. The N-methylation of unsymmetrically substituted pyrazoles is a notoriously challenging transformation that often yields a mixture of regioisomers, complicating downstream applications and purification efforts. This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you achieve your desired synthetic outcomes with higher selectivity and yield.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the N-methylation of pyrazole rings in a practical, question-and-answer format.
Question 1: My N-methylation reaction is producing a mixture of N1 and N2 isomers. How can I improve the regioselectivity?
This is the most prevalent challenge in pyrazole alkylation. The formation of both N1 and N2 isomers stems from the tautomeric nature of the NH-pyrazole ring and the relatively similar nucleophilicity and steric accessibility of the two nitrogen atoms.[1][2] The pyrazolate anion, formed under basic conditions, has delocalized negative charge, further complicating selective alkylation.[1] However, regioselectivity can be significantly influenced by strategically manipulating steric and electronic factors.
Root Cause Analysis and Solutions:
-
Steric Hindrance is Your Primary Control Element: The most predictable way to control regioselectivity is by exploiting steric effects.
-
Substituent Effects: A bulky substituent at the C3 (or C5) position of the pyrazole ring will sterically hinder the adjacent N2 nitrogen, making the N1 nitrogen the more accessible site for the incoming methylating agent. The larger the substituent, the greater the directing effect.[3]
-
Reagent-Based Control: Traditional methylating agents like methyl iodide or dimethyl sulfate are small and often show poor selectivity (typically around 3:1 N1/N2 ratios).[4] A modern and highly effective strategy is to use a sterically encumbered methylating agent. Recent research has shown that using masked methylating reagents, such as bulky α-halomethylsilanes (e.g., (chloromethyl)triisopropoxysilane), can dramatically improve N1 selectivity.[4][5] These reagents first perform a selective N1-alkylation due to their size. A subsequent protodesilylation step with a fluoride source then reveals the N-methyl group, yielding N1-methylated pyrazoles with selectivities often exceeding 95:5.[6][7][8][9]
-
-
Electronic Effects of Substituents: The electronic nature of the substituents on the pyrazole ring also plays a role, though it can be less predictable than sterics.
-
Electron-donating groups (EDGs) can increase the acidity of the pyrazole NH, while both EDGs and electron-withdrawing groups (EWGs) can modulate the nucleophilicity of the adjacent nitrogen atoms.[2] For instance, trifluoromethyl groups have been shown to influence the tautomeric equilibrium and direct alkylation.[1]
-
-
Reaction Conditions Matter:
-
Base and Solvent: The choice of base and solvent can alter the outcome. While a systematic study is often required for a specific substrate, common conditions include potassium carbonate (K₂CO₃) in DMSO or sodium hydride (NaH) in DMF.[10][11] The combination of base and solvent influences the aggregation state of the pyrazolate salt, which can affect the accessibility of the two nitrogen atoms.
-
Question 2: I've managed to improve regioselectivity, but my overall yield is low. What are the likely causes and how can I fix them?
Low yield can result from incomplete reactions, side-product formation, or product loss during workup.
Troubleshooting Low Yields:
-
Incomplete Deprotonation: Ensure you are using a sufficiently strong base to fully deprotonate the pyrazole NH. For many pyrazoles, a carbonate base like K₂CO₃ is adequate, but if your pyrazole is less acidic, a stronger base like NaH or KHMDS may be necessary.[4][12] Always use an anhydrous solvent when working with reactive bases like NaH.
-
Reagent Reactivity and Stability:
-
Methylating Agent: Ensure the methylating agent is fresh and has not degraded. Methyl iodide is highly reactive but can also lead to over-alkylation (quaternization). Dimethyl sulfate is effective but toxic.[13] For milder conditions, consider alternatives like methyl trichloroacetimidate, which can be used under Brønsted acid catalysis, avoiding the need for a strong base.[3][14]
-
Temperature: Higher temperatures can sometimes drive the reaction to completion but may also promote side reactions or decomposition. Monitor your reaction by TLC or LC-MS to find the optimal balance.[12]
-
-
Product Loss During Workup: N-methylated pyrazoles can have moderate polarity and may be partially soluble in water.
-
If your product is lost during aqueous washes (e.g., to remove DMSO or DMF), minimize the volume of water used or perform a back-extraction of the aqueous layer with a suitable organic solvent.[4]
-
Ensure your column chromatography conditions are optimized to prevent product loss on the silica gel.
-
Question 3: I have an inseparable mixture of N1 and N2 isomers. How can I reliably characterize the major and minor products?
Confirming the identity of each regioisomer is critical. While separation by flash chromatography can be challenging, definitive structural elucidation is achievable with modern NMR spectroscopy.
Characterization Workflow:
-
Ratio Determination: Use ¹H NMR or HPLC of the crude reaction mixture to determine the regioisomeric ratio (rr).[8][15]
-
Structural Confirmation (NMR):
-
¹H-¹H NOESY: This is one of the most powerful techniques. A Nuclear Overhauser Effect (NOE) correlation between the N-methyl protons and the protons of a substituent at the C5 position confirms the N1 isomer. Conversely, an NOE between the N-methyl protons and a C3 substituent confirms the N2 isomer.[3]
-
¹H-¹³C HMBC: Look for a 3-bond correlation (³J) between the N-methyl protons and the C3 or C5 carbon of the pyrazole ring. A correlation to C5 indicates the N1 isomer, while a correlation to C3 indicates the N2 isomer.[16]
-
¹H-¹⁵N HMBC: If available, this technique provides direct evidence. You can observe a correlation between the N-methyl protons and the nitrogen to which it is attached.[16]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the regioselectivity challenge in pyrazole N-methylation?
The core of the problem lies in the annular tautomerism of the pyrazole ring. In an unsymmetrically substituted pyrazole (e.g., 3-substituted), the proton on the nitrogen can reside on either N1 or N2, creating two distinct but rapidly interconverting tautomers.[2] Deprotonation with a base generates a single pyrazolate anion where the negative charge is delocalized across both nitrogen atoms, making both susceptible to electrophilic attack by the methylating agent.[1]
Caption: Tautomerism in unsymmetrical pyrazoles leads to a delocalized anion, resulting in a mixture of N1 and N2 methylation products.
Q2: What are the most common methylating agents for pyrazoles?
The choice of methylating agent is a critical parameter. Below is a comparison of common options.
| Methylating Agent | Formula | Typical Conditions | Pros | Cons |
| Methyl Iodide | CH₃I | Base (K₂CO₃, NaH) in DMF, Acetone | Highly reactive, commercially available.[17] | Can lead to quaternization; often poor regioselectivity.[4] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Base (K₂CO₃, NaOH) in various solvents | Potent methylating agent, inexpensive.[13] | Highly toxic and carcinogenic; requires careful handling. |
| Diazomethane | CH₂N₂ | Ethereal solution, often no base needed | Reacts under mild, neutral conditions. | Explosive, toxic, and requires specialized equipment to prepare. |
| Dimethyl Carbonate | (CH₃O)₂CO | High temperature, often requires autoclave | "Green" methylating agent, low toxicity. | Requires harsh conditions, lower reactivity.[13] |
| α-Halomethylsilanes | e.g., ClCH₂Si(OiPr)₃ | Base (KHMDS) then Fluoride (TBAF) | Excellent N1-regioselectivity, mild conditions.[4][6] | Two-step procedure, higher reagent cost. |
| Trichloroacetimidates | e.g., BnOC(NH)CCl₃ | Brønsted acid (CSA) | Mild, acid-catalyzed, avoids strong bases.[3][14] | Primarily for larger alkyl groups, methyl variant is unreactive.[14] |
Q3: Are there any modern, highly selective methods for direct N1-methylation?
Yes. The most significant recent advance is the use of sterically bulky α-halomethylsilanes as "masked" methylating reagents. This method, developed by Yang and Dalton, provides a robust and general solution to the N1-selectivity problem.[4][5][6][7][8][9][18] The protocol involves two main steps:
-
N1-Silylmethylation: The pyrazole is deprotonated with a base (e.g., KHMDS), and the resulting anion reacts with a large α-halomethylsilane. Due to sterics, the bulky silylmethyl group adds almost exclusively at the less hindered N1 position.
-
Protodesilylation: The intermediate silylmethylpyrazole is treated with a fluoride source (e.g., TBAF) in the presence of water. This cleaves the C-Si bond and replaces it with a C-H bond, revealing the desired N1-methyl group.
This approach has been shown to deliver N1/N2 ratios of 92:8 to >99:1 for a wide range of pyrazole substrates.[4][7][9]
Caption: Workflow for highly N1-selective pyrazole methylation using a masked methylating agent.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated N-Methylation
This protocol is a starting point for standard N-methylation and may require optimization for your specific substrate.
-
Preparation: To a round-bottom flask under an inert atmosphere (e.g., Argon), add the substituted pyrazole (1.0 eq).
-
Dissolution: Add an anhydrous solvent (e.g., DMF or Acetone, to a concentration of 0.1-0.5 M).
-
Base Addition: Add the selected base (e.g., K₂CO₃, 1.5–2.0 eq) to the stirred solution.
-
Activation: Stir the mixture at room temperature for 15-30 minutes to ensure deprotonation.
-
Alkylation: Add the methylating agent (e.g., methyl iodide, 1.1 eq) dropwise. Caution: These reagents are toxic and should be handled in a fume hood.
-
Reaction: Allow the reaction to stir at the desired temperature (room temperature to 60°C) for 4-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[12]
Protocol 2: Highly N1-Selective Methylation via α-Halomethylsilane
This protocol is adapted from the method reported by Yang and Dalton and is recommended for achieving high N1-selectivity.[4]
-
Preparation: To a flame-dried flask under Argon, add the 3-substituted pyrazole (1.0 eq).
-
Dissolution: Add a mixture of anhydrous THF and anhydrous DMSO.
-
Base Addition: Cool the solution to 0°C and add KHMDS (1.2 eq) portion-wise. Stir for 15 minutes.
-
Silylmethylation: Add (chloromethyl)triisopropoxysilane (1.5 eq) and allow the reaction to warm to room temperature, then heat to 60°C for 2-4 hours, monitoring by LC-MS until the starting material is consumed.
-
Protodesilylation: Cool the reaction mixture. Add water (10 volumes) followed by tetrabutylammonium fluoride (TBAF, 2.0 eq, 1M solution in THF).
-
Reaction: Re-heat the mixture to 60°C and stir for 2-4 hours until the silylmethyl intermediate is fully converted to the N-methyl product.
-
Workup and Purification: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by flash column chromatography to yield the N1-methyl pyrazole.[4]
References
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
-
Grimmett, M. R., Lim, K. C., & Weavers, R. T. (1979). The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles. Australian Journal of Chemistry, 32(10), 2203-2213. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
R Discovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
Reddit r/OrganicChemistry. (2023). N-methylation of pyrazole. [Link]
-
ACS Publications. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
-
Aksenov, N., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(13), 10593. [Link]
-
Hethcox, J. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molbank, 2022(2), M1381. [Link]
-
Ferreira, I. C. F. R., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 23. [Link]
-
Elguero, J., et al. (1998). Basicity of azoles. Part 6. Calculated intrinsic basicities for methyl-substituted pyrazoles and imidazoles. Comparison to aqueous solution data: N-methylation effect. The Journal of Organic Chemistry, 63(13), 4387–4392. [Link]
-
Vitale, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1118. [Link]
-
ResearchGate. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. [Link]
-
Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]
-
Hethcox, J. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]
-
Sharma, V., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6505. [Link]
-
Beilstein Archives. (2025). Substituent Effects in Acetylated Phenyl Azopyrazole Photoswitches. [Link]
-
Vasilieva, O., et al. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 27(19), 6668. [Link]
-
Silvi, M., et al. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50(11), 6404-6449. [Link]
- CoLab. (2024).
- Google Patents. (1996).
-
Der Pharma Chemica. (2011). New reagents from “N, N - Dimethyl amino methoxy methylenium methyl sulphate” - Synthesis of 3. [Link]
-
ResearchGate. (2017). Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Amazon S3. (2025). N1-Selective Methylation of Pyrazoles via - Halomethylsilanes as Masked Methylating Reagents. [Link]
-
ResearchGate. (2020). Methylation on 3,5-Dimethyl-1H-pyrazole in Different Conditions. [Link]
-
MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. [Link]
Sources
- 1. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 6. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. | Semantic Scholar [semanticscholar.org]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. pubs.acs.org [pubs.acs.org]
- 9. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. The N-Alkylation and N-Arylation of Unsymmetrical Pyrazoles | Semantic Scholar [semanticscholar.org]
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- 15. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
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- 17. reddit.com [reddit.com]
- 18. N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents | CoLab [colab.ws]
Technical Support Center: Refinement of Work-up Procedures for Pyrazole Condensation Reactions
Welcome to the Technical Support Center dedicated to the intricate yet rewarding field of pyrazole synthesis. This guide is specifically designed for researchers, scientists, and drug development professionals who are navigating the challenges of pyrazole condensation reactions. Our focus is to provide in-depth, field-proven insights into refining your work-up procedures, moving beyond mere procedural lists to explain the fundamental chemistry that underpins each step.
Here, you will find a comprehensive resource structured in a practical question-and-answer format, addressing the common and complex issues encountered during the purification of pyrazole compounds. Our goal is to empower you with the knowledge to not only troubleshoot your current experiments but also to proactively design more robust and efficient work-up strategies for future syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude pyrazole product after a condensation reaction?
A1: The impurities in a pyrazole synthesis are highly dependent on the specific reaction, but several common side products and unreacted starting materials are frequently observed. In the widely used Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a primary issue is the potential for regioisomer formation if an unsymmetrical dicarbonyl compound is used.[1][2] Additionally, the reaction of α,β-unsaturated carbonyl compounds with hydrazines can yield pyrazoline intermediates, which may persist in the crude product if the subsequent oxidation or dehydration to the aromatic pyrazole is incomplete.[1][3] Unreacted 1,3-dicarbonyl compounds and hydrazine starting materials are also common impurities.
Q2: My pyrazole product has poor solubility in common organic solvents. How can I effectively work up my reaction?
A2: Poor solubility can indeed complicate a work-up. One effective strategy is to leverage the basicity of the pyrazole ring.[4] Pyrazoles can be protonated by strong acids to form water-soluble salts. This allows for an acid-base extraction to separate the desired pyrazole from non-basic impurities.[4][5] Conversely, if your pyrazole possesses an acidic functional group, treatment with a base can form a soluble salt. For purification of poorly soluble solids, recrystallization from a high-boiling point solvent or the use of a co-solvent system can be effective.[4][6]
Q3: I've obtained a mixture of regioisomers. What are the best strategies for their separation?
A3: Separating regioisomers is a significant challenge in pyrazole synthesis.[1] Fractional recrystallization can be an effective method if the isomers exhibit sufficiently different solubilities in a specific solvent system.[6] This technique involves a series of recrystallization steps to enrich one isomer progressively. For more challenging separations, column chromatography is often necessary.[7][8] Optimization of the mobile phase is critical, and sometimes deactivating the silica gel with triethylamine or ammonia in methanol can prevent tailing and improve separation, especially for basic pyrazole compounds.[4][5]
Troubleshooting Guide: From Reaction Quench to Purified Product
This section provides a systematic approach to troubleshooting common issues encountered during the work-up of pyrazole condensation reactions.
Problem 1: Low Yield of Isolated Product
A low yield can stem from an incomplete reaction, product loss during work-up, or significant side product formation.
Initial Diagnosis:
-
Reaction Monitoring: Before initiating the work-up, it is crucial to confirm the reaction has gone to completion using Thin Layer Chromatography (TLC) or another suitable analytical technique.[9][10]
-
Work-up Analysis: Analyze aqueous layers and filter cakes for the presence of your product.
Troubleshooting Workflow for Low Yield
A decision tree for troubleshooting low product yield.
Problem 2: Formation of a Persistent Emulsion During Extraction
Emulsions are a common frustration during the work-up of many organic reactions, including pyrazole synthesis. They are often caused by finely dispersed solids or amphiphilic molecules at the aqueous-organic interface.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break up the emulsion.
-
Filtration: Filter the entire mixture through a pad of Celite® or glass wool to remove any particulate matter that may be stabilizing the emulsion.
-
Patience and Gentle Agitation: Sometimes, allowing the mixture to stand undisturbed for an extended period can lead to separation. Gentle swirling, rather than vigorous shaking, can also be beneficial.
Problem 3: Product Oiling Out or Precipitating During Recrystallization Attempts
This issue arises when the product is not sufficiently soluble in the hot solvent or when the solution cools too rapidly.
Solutions:
-
Solvent Selection: The ideal recrystallization solvent will dissolve the pyrazole compound when hot but have very low solubility for it when cold.[6] A systematic approach to solvent screening is recommended.
-
Co-Solvent System: A powerful technique involves dissolving the pyrazole in a "good" solvent (e.g., ethanol, methanol) at an elevated temperature and then adding a "poor" solvent (e.g., water, hexane) dropwise until turbidity is observed.[6] A few drops of the "good" solvent are then added to redissolve the solid, and the solution is allowed to cool slowly.
-
Slow Cooling: Rapid cooling often leads to the formation of small, impure crystals or an oil. Allowing the solution to cool slowly to room temperature, followed by further cooling in an ice bath, promotes the growth of larger, purer crystals.[6][11]
Table 1: Common Solvents for Pyrazole Recrystallization
| Solvent/System | Polarity | Typical Use Cases |
| Ethanol, Methanol | Protic, Polar | General purpose for a wide range of pyrazole derivatives.[6] |
| Water | Protic, Very Polar | Suitable for some polar pyrazoles.[6] |
| Ethyl Acetate | Aprotic, Polar | Good for moderately polar compounds. |
| Hexane, Cyclohexane | Aprotic, Nonpolar | Often used as the "poor" solvent in a co-solvent system.[6] |
| Ethanol/Water | Mixed Protic | A versatile co-solvent system for polar pyrazoles.[6] |
| Hexane/Ethyl Acetate | Mixed Aprotic | Effective for less polar pyrazole derivatives.[6] |
Experimental Protocols
Protocol 1: General Work-up and Acid-Base Extraction
This protocol is designed for a basic pyrazole product that is soluble in a common organic solvent like ethyl acetate or dichloromethane.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. books.rsc.org [books.rsc.org]
Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling with 3-Bromo-Pyrazoles
Prepared by: Gemini, Senior Application Scientist
Welcome, researchers and drug development professionals. This guide provides in-depth technical support for a crucial yet often challenging reaction: the Suzuki-Miyaura cross-coupling of 3-bromo-pyrazoles. Pyrazoles are privileged scaffolds in medicinal chemistry, and mastering their functionalization is key to accelerating discovery programs.
Optimizing palladium catalyst loading is not merely about cost reduction; it is about achieving robust, reproducible, and scalable reactions. High catalyst loading can mask underlying issues, lead to difficult purifications, and generate metallic residues in your final compound. Conversely, starting with an unoptimized, low-loading protocol can result in failed reactions and wasted starting materials. This guide is designed to help you navigate this optimization process logically and efficiently, transforming failed or low-yielding reactions into successful outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level challenges and strategic questions encountered when working with 3-bromo-pyrazole substrates.
Q1: My Suzuki coupling of a 3-bromo-pyrazole is giving a low yield, even with a high catalyst loading (e.g., 5-10 mol%). What's going wrong?
This is a classic sign that the issue is not the amount of catalyst but its stability or activity in your specific reaction environment. Several factors could be at play:
-
Catalyst Inhibition by the Pyrazole: Unprotected N-H groups on pyrazoles can coordinate to the palladium center, inhibiting its catalytic activity.[1] This is a common reason standard protocols fail for such nitrogen-rich heterocycles.
-
Catalyst Deactivation: The active Pd(0) species might be unstable under your reaction conditions, leading to the formation of inactive palladium black. This can be caused by ligand degradation or the presence of oxygen.[2][3]
-
Dominant Side Reactions: At elevated temperatures, side reactions like debromination (protodehalogenation) can consume your starting material, giving the illusion of a failed cross-coupling.[4] This is particularly problematic with electron-rich heteroaryl bromides.
Simply increasing the catalyst loading is an expensive way to overcome these fundamental problems. A better approach is to diagnose the root cause and select more appropriate reaction conditions.
Q2: What is a reasonable starting catalyst loading for a new 3-bromo-pyrazole Suzuki coupling?
For an initial screening experiment, a catalyst loading of 1-2 mol% of the palladium source is a robust starting point.[1] This is high enough to ensure a reaction will proceed if the conditions are viable, but not so high that it masks significant optimization potential. If you see promising conversion at this level, you can then begin systematically lowering the loading. Modern, highly active catalyst systems can often achieve excellent yields with loadings well below 0.5 mol%.[5][6]
Q3: How can I quickly determine if my low yield is due to catalyst issues or a side reaction like debromination?
Careful analysis of your crude reaction mixture by LC-MS or GC-MS is critical.
-
Look for the Debrominated Pyrazole: If you see a significant peak corresponding to the mass of your pyrazole starting material minus bromine, then protodehalogenation is a major competing pathway.[4]
-
Look for Homocoupled Products: The presence of biaryl products derived from your boronic acid/ester indicates that oxidative homocoupling is occurring, often due to the presence of oxygen.[7][8]
-
Observe the Reaction Vessel: If your reaction mixture turns black, it is a strong visual indicator of palladium black precipitation, signaling catalyst deactivation.[3][9]
If you primarily see unreacted starting materials with no significant side products, the issue is more likely poor catalyst activity or inhibition.
Q4: Are there specific ligands that are known to work well for pyrazole substrates?
Yes, the choice of ligand is paramount. Because pyrazoles are electron-rich heterocycles, they require electron-rich and sterically bulky phosphine ligands to promote the challenging oxidative addition step and stabilize the active catalyst.[10][11]
Highly effective ligands for this class of substrate include:
-
Biarylphosphines: Ligands like SPhos and XPhos are frequently the top performers.[1][12] XPhos, in particular, has been shown to suppress the debromination side reaction in pyrazolo[1,5-a]pyrimidin-5-ones.[4]
-
N-Heterocyclic Carbenes (NHCs): These are also excellent choices for electron-rich substrates and can offer high stability.[13]
Avoid using simple, less bulky ligands like triphenylphosphine (PPh₃) as a starting point, as they are often ineffective for these challenging couplings.[10][11]
Section 2: Troubleshooting Guide
This guide provides a systematic approach to resolving specific experimental failures.
| Problem | Potential Cause(s) | Suggested Solutions & Rationale |
| Low or No Conversion (Starting materials remain) | 1. Inactive Catalyst System: The chosen Pd source/ligand combination is not active enough for the 3-bromo-pyrazole.[14] 2. Inappropriate Base/Solvent: The base may not be strong enough to facilitate transmetalation, or the solvent may not provide adequate solubility.[15][16][17] 3. Catalyst Inhibition: The pyrazole N-H is coordinating to and poisoning the palladium catalyst.[1] | 1. Screen Ligands: Test a panel of electron-rich, bulky ligands (e.g., XPhos, SPhos, RuPhos) with a standard Pd source like Pd(OAc)₂ or a pre-catalyst (e.g., XPhos-Pd-G2/G3).[4] Pre-catalysts are often superior as they ensure efficient generation of the active Pd(0) species. 2. Change Base/Solvent: Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[7][18] Screen solvent systems such as Dioxane/H₂O, 2-MeTHF/H₂O, or EtOH/H₂O.[4][19] 3. Use a Pre-catalyst: Buchwald-type pre-catalysts are often more resistant to inhibition by N-heterocycles.[1] |
| Significant Debromination (Protodehalogenation) | 1. Proton Source: Water or alcohol solvents can serve as a proton source, especially at high temperatures.[8] 2. Reaction Temperature Too High: Higher temperatures can accelerate this side reaction.[14] 3. Inefficient Catalysis: If the main catalytic cycle is slow, competing pathways like debromination become more prevalent. | 1. Use Anhydrous Conditions: Employ a strong, anhydrous base like K₃PO₄ in an anhydrous solvent (e.g., Dioxane, Toluene). 2. Lower Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C), even if it requires a longer reaction time.[1] 3. Optimize Ligand: As noted, ligands like XPhos can be very effective at promoting the desired coupling over debromination.[4] |
| Catalyst Turns Black (Pd Black Formation) | 1. Ligand Instability: The phosphine ligand may be oxidizing or otherwise degrading, leaving the Pd(0) center unsupported.[7] 2. Presence of Oxygen: Failure to properly degas the reaction mixture can lead to oxidation and decomposition of the Pd(0) catalyst.[7][8] | 1. Use Robust Pre-catalysts: G2, G3, or G4 pre-catalysts are generally more air- and moisture-stable and generate the active L-Pd(0) species more cleanly in situ. 2. Rigorous Degassing: Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the reaction. |
| Reaction Stalls (Incomplete Conversion) | 1. Catalyst Deactivation Over Time: The catalyst may be initially active but degrades before the reaction reaches completion.[2][3] 2. Boronic Acid/Ester Degradation: Boronic acids can be unstable and undergo protodeboronation, especially under prolonged heating.[7] | 1. Add a Second Charge of Catalyst: While not ideal, adding a small second portion of the catalyst mid-reaction can sometimes drive it to completion and confirms deactivation is the issue. 2. Use a More Stable Boron Reagent: Consider using the corresponding pinacol boronate ester (Bpin) or MIDA boronate, which are generally more stable than boronic acids.[7][13] 3. Consider Microwave Irradiation: Microwave heating can dramatically shorten reaction times, minimizing the opportunity for both catalyst and reagent degradation.[4][14][20] |
Section 3: Key Experimental Protocols
Protocol 1: Initial Catalyst System Screening
This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst, ligand, and base for your specific 3-bromo-pyrazole.
Setup:
-
Use an array of reaction vials (e.g., in a heating block) to test multiple conditions simultaneously.
-
Prepare a stock solution of your 3-bromo-pyrazole and boronic acid/ester in the chosen solvent to ensure consistent dispensing.
-
All manipulations should be performed under an inert atmosphere (glovebox or Schlenk line).
Step-by-Step Methodology:
-
To each reaction vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., XPhos, 2.4 mol%). If using a pre-catalyst (e.g., XPhos-Pd-G3), add it directly (2 mol%).
-
Add the base (e.g., K₃PO₄, 3.0 equivalents).
-
Add a stir bar to each vial.
-
Seal the vials and purge thoroughly with argon or nitrogen.
-
Using a syringe, add the stock solution containing the 3-bromo-pyrazole (1.0 eq) and the boronic acid partner (1.5 eq) in the degassed solvent (e.g., Dioxane/H₂O 4:1).
-
Place the vials in the preheated block (e.g., 100 °C) and stir for a set time (e.g., 12 hours).
-
After cooling, take a small aliquot from each vial, dilute, and analyze by LC-MS to determine the conversion and identify major side products.
Sample Screening Table:
| Entry | Pd Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (3) | Dioxane/H₂O | <5% |
| 2 | Pd(OAc)₂ (2) | SPhos (2.4) | K₃PO₄ (3) | Dioxane/H₂O | 75% |
| 3 | Pd(OAc)₂ (2) | XPhos (2.4) | K₃PO₄ (3) | Dioxane/H₂O | 92% |
| 4 | XPhos-Pd-G3 (2) | - | K₃PO₄ (3) | Dioxane/H₂O | 95% |
| 5 | XPhos-Pd-G3 (2) | - | Cs₂CO₃ (3) | 2-MeTHF | 91% |
Protocol 2: Catalyst Loading Optimization
Once the best catalytic system is identified (e.g., XPhos-Pd-G3 with K₃PO₄ from the example above), systematically reduce the catalyst loading.
-
Set up a series of identical reactions using the optimized conditions from Protocol 1.
-
Vary the catalyst loading in each reaction (e.g., 2 mol%, 1 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).
-
Run the reactions for the same amount of time and analyze the conversion.
-
Identify the lowest catalyst loading that provides a high, reproducible yield in a reasonable timeframe. This is your optimized loading.
Section 4: Visualizing the Process
Understanding the underlying mechanisms and workflows is crucial for effective troubleshooting and optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-defined cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Workflow for Catalyst Loading Optimization
This decision tree illustrates a logical path from an initial unoptimized reaction to a robust, low-loading protocol.
Caption: A logical workflow for optimizing catalyst loading.
References
- Benchchem.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- National Institutes of Health (NIH). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- ResearchGate. Why can't I achieve good yields for this Suzuki reaction?.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.
- Andrew G. Myers Research Group. The Suzuki Reaction.
- ResearchGate. Importance of some factors on the Suzuki‐Miyaura cross‐coupling reaction.
- wwjmrd. Recent Advances in the development of Suzuki Miyaura Coupling Reactions.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- National Institutes of Health (NIH).
- ResearchGate. Solvent, base and Pd source effects on the model SM cross-coupling (CC)....
- ChemRxiv.
- Royal Society of Chemistry. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides.
- Journal of the American Chemical Society. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.
- PubMed Central. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
- ResearchGate. New Pyrazole-Tethered Schiffs Bases as Ligands for the Suzuki Reaction.
- ResearchGate. Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction.
- ResearchGate.
- MDPI.
- Journal of the American Chemical Society. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols.
- Wikipedia. Suzuki reaction.
- RSC Publishing.
- American Chemical Society.
- ResearchGate. Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium....
- Wiley Online Library. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction.
- Organic Chemistry Portal. Suzuki Coupling.
- Reddit. Diagnosing issues with a failed Suzuki coupling?.
- National Institutes of Health (NIH). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II)
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- 3. mdpi.com [mdpi.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
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- 11. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
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Validation & Comparative
A Senior Application Scientist's Comparative Guide to the Analytical Characterization of Pyrazole Derivatives
Introduction: The Significance of Precise Pyrazole Characterization
Pyrazole derivatives represent a cornerstone in medicinal chemistry and materials science, serving as the structural core for a multitude of pharmacologically active agents, including anticancer, anti-inflammatory, and antimicrobial compounds.[1][2] The biological activity of these molecules is intrinsically linked to their precise three-dimensional structure, the nature and position of substituents, and their purity.[1] Therefore, the rigorous and unambiguous characterization of newly synthesized pyrazole derivatives is not merely a procedural step but a fundamental requirement for meaningful structure-activity relationship (SAR) studies, quality control, and regulatory compliance.[3][4]
This guide provides a comparative analysis of the principal analytical methods employed for the characterization of pyrazole derivatives. Moving beyond a simple listing of techniques, this document delves into the causality behind experimental choices, offers field-proven insights into data interpretation, and presents a logical workflow for achieving comprehensive structural elucidation. Each technique is evaluated for its strengths, limitations, and specific applicability to the unique chemical nature of the pyrazole scaffold, ensuring that researchers, scientists, and drug development professionals can make informed decisions in their analytical strategy.
Core Spectroscopic and Chromatographic Techniques: A Comparative Overview
The complete characterization of a molecule as multifaceted as a pyrazole derivative is rarely achieved by a single analytical technique. Instead, a synergistic approach, leveraging the orthogonal information provided by multiple methods, is essential. The most powerful techniques in the analytical chemist's arsenal for this purpose are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography.
The relationship between these techniques and the structural information they provide is illustrated below.
Caption: Logical relationship between primary analytical techniques and the structural information they yield for pyrazole characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most powerful and indispensable tool for determining the precise molecular structure of pyrazole derivatives in solution. It provides detailed information about the chemical environment, connectivity, and relative number of ¹H (proton) and ¹³C nuclei.
Causality in Experimental Choices: The choice of deuterated solvent (e.g., CDCl₃, DMSO-d₆) is critical; it must dissolve the sample without containing protons that would obscure the analyte signals. Tetramethylsilane (TMS) is often added as an internal standard to calibrate the chemical shift scale to 0.00 ppm, ensuring data comparability across different experiments and instruments.[5]
Application to Pyrazoles:
-
Structural Isomerism: NMR is definitive in distinguishing between regioisomers that often arise during pyrazole synthesis.[6] For example, ¹H and ¹³C chemical shifts are highly sensitive to the substitution pattern on the pyrazole ring.
-
Tautomerism: NH-pyrazoles can exist in tautomeric forms, and NMR is a key technique for studying this dynamic process.[7] Variable temperature (VT) NMR experiments can resolve the averaged signals observed at room temperature into distinct signals for each tautomer, allowing for their quantification.[8]
-
Proton and Carbon Assignment: 2D NMR techniques like HSQC (correlates directly bonded ¹H-¹³C) and HMBC (correlates ¹H-¹³C over two or three bonds) are essential for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives.[8]
Data Interpretation Highlights for ¹H NMR of a Pyrazole Ring:
| Proton(s) | Typical Chemical Shift (δ, ppm) | Multiplicity | Key Insights |
| H3 / H5 | ~7.4 - 7.6 | Doublet | The chemical shifts of these protons are highly dependent on the substituent at the other position. |
| H4 | ~6.2 - 6.4 | Triplet (if H3/H5 present) | Typically the most upfield of the ring protons due to its electronic environment. |
| N-H | Highly variable, often broad | Singlet (broad) | Signal may be broad or absent due to chemical exchange with residual water or other pyrazole molecules.[8] |
| N-CH₃ | ~3.9 | Singlet | A sharp singlet confirming the presence and environment of an N-methyl group.[5] |
Standard Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the pyrazole derivative.[9]
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) containing 0.03% (v/v) TMS.[5]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Instrument Setup: Use a spectrometer with a field strength of 400 MHz or higher for better resolution.[5]
-
Data Acquisition:
-
Pulse Sequence: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds (a longer delay is crucial for accurate integration in quantitative NMR).
-
Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise.[5]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
Integrate the peaks to determine the relative ratios of protons.
-
Mass Spectrometry (MS): Confirming Molecular Weight and Formula
MS is a destructive analytical technique that provides the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to deduce the elemental formula.
Causality in Experimental Choices: Gas Chromatography (GC) is often coupled with MS (GC-MS) for the analysis of volatile and semi-volatile pyrazole derivatives.[6] The GC separates components of a mixture before they enter the mass spectrometer, making it an excellent tool for both identification and purity assessment. The choice of ionization technique (e.g., Electron Ionization - EI) is critical as it dictates the fragmentation pattern, which can be used for structural elucidation.[6]
Application to Pyrazoles:
-
Molecular Ion Peak: The primary piece of information is the molecular ion peak (M⁺), which corresponds to the molecular weight of the pyrazole derivative.
-
Fragmentation Patterns: The fragmentation of pyrazoles under EI conditions is often characteristic. Common fragmentation pathways include the loss of HCN, N₂, or substituents from the molecular ion, providing clues to the molecule's structure.[10][11] For instance, the position of substituents can influence the stability and relative abundance of fragment ions, aiding in isomer differentiation.[6]
Standard Protocol: GC-MS Analysis
-
Sample Preparation:
-
Accurately weigh ~1 mg of the pyrazole sample into a 2 mL GC vial.
-
Dissolve the sample in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of ~100 µg/mL.[6]
-
-
Instrument Setup (Typical):
-
Mass Spectrometer Setup:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Data Acquisition and Analysis:
-
Inject 1 µL of the sample solution into the GC-MS system.
-
Analyze the resulting total ion chromatogram (TIC) to assess purity.
-
Examine the mass spectrum of the peak of interest to identify the molecular ion and characteristic fragment ions.
-
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Quantification
HPLC is a powerful technique used to separate, identify, and quantify each component in a mixture.[12] For pyrazole derivatives, it is the primary method for determining purity, quantifying the compound in various matrices, and performing stability studies.[13]
Causality in Experimental Choices: Reversed-phase HPLC (RP-HPLC) is most common, utilizing a non-polar stationary phase (like C18) and a polar mobile phase.[13][14] The mobile phase composition (e.g., a mixture of acetonitrile or methanol and water) is optimized to achieve good separation between the main compound, impurities, and starting materials.[14] A UV detector is typically used, and the detection wavelength is chosen at the λmax of the pyrazole derivative to ensure maximum sensitivity.[13]
Application to Pyrazoles:
-
Purity Assessment: HPLC can separate the target pyrazole from regioisomers, unreacted starting materials, and by-products, allowing for accurate purity determination (e.g., >99%).[15]
-
Quantification: When validated, an HPLC method can be used to accurately quantify the concentration of a pyrazole derivative in formulations, such as nanosuspensions.[13]
-
Method Validation: For use in pharmaceutical quality control, HPLC methods must be validated according to ICH Q2(R1) guidelines, demonstrating parameters like accuracy, precision, linearity, specificity, and range.[4][13]
Standard Protocol: RP-HPLC Purity Analysis
-
Mobile Phase Preparation: Prepare the mobile phase, for example, a 75:25 (v/v) mixture of acetonitrile and 0.1% trifluoroacetic acid in water.[13] Filter and degas the mobile phase.
-
Sample Preparation: Prepare a stock solution of the pyrazole derivative by dissolving ~10 mg in 10 mL of the mobile phase. Further dilute to a working concentration of approximately 50-100 µg/mL.[14]
-
Instrument Setup (Typical):
-
Data Acquisition and Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram for a sufficient runtime (e.g., 10-15 minutes).
-
Integrate the peaks and calculate the purity of the main compound as a percentage of the total peak area.
-
Complementary Spectroscopic Techniques: FT-IR and X-ray Crystallography
While NMR and MS provide the core structural framework, FT-IR and X-ray Crystallography offer critical complementary information.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12]
Application to Pyrazoles:
-
Functional Group Confirmation: Confirms the presence of key functional groups such as N-H (if unsubstituted), C=O (in pyrazolone derivatives), C=N, and C-N stretching vibrations of the pyrazole ring.[16][17]
-
Reaction Monitoring: Can be used to monitor the progress of a reaction, for example, by observing the disappearance of a carbonyl stretch from a starting material and the appearance of new bands corresponding to the pyrazole product.[18]
X-ray Crystallography
For compounds that can be grown as single crystals, X-ray crystallography provides the ultimate, unambiguous determination of the three-dimensional molecular structure.[1]
Application to Pyrazoles:
-
Absolute Structure Confirmation: Provides precise bond lengths, bond angles, and the absolute stereochemistry of the molecule in the solid state.[19][20] This is invaluable for confirming the structure of a novel compound or resolving isomeric ambiguity.[2]
-
Intermolecular Interactions: Elucidates how molecules pack in the crystal lattice, revealing intermolecular interactions like hydrogen bonding, which can be crucial for understanding physical properties and for rational drug design.[1][21]
Comparative Summary and Strategic Workflow
The choice of analytical technique depends on the specific question being asked. The following table provides a comparative summary to guide this decision-making process.
| Technique | Primary Information Provided | Sample State | Destructive? | Key Advantage for Pyrazoles | Key Limitation |
| NMR | Atom connectivity, chemical environment, stereochemistry | Solution | No | Unambiguous structural elucidation and isomer differentiation. | Lower sensitivity than MS; requires soluble sample. |
| MS | Molecular weight, elemental formula (HRMS), fragmentation | Solid, Liquid, Gas | Yes | High sensitivity, confirmation of molecular formula.[5] | Isomers may have identical mass and similar fragmentation. |
| HPLC | Purity, quantification, separation of mixtures | Solution | No (analytical) | Gold standard for purity assessment and quantification. | Provides limited structural information on its own. |
| FT-IR | Functional groups | Solid, Liquid | No | Rapid confirmation of functional groups and reaction progress.[16] | Provides limited information on the overall molecular skeleton. |
| X-ray | Absolute 3D structure, intermolecular interactions | Single Crystal | No | Definitive, unambiguous structural determination.[1] | Requires a suitable single crystal, which can be difficult to obtain. |
Logical Characterization Workflow
For a newly synthesized pyrazole derivative, a logical and efficient analytical workflow is paramount. This ensures that the maximum amount of information is gathered in a stepwise, self-validating manner.
Caption: A logical workflow for the comprehensive characterization of a novel pyrazole derivative.
Conclusion
The characterization of pyrazole derivatives is a multi-faceted process that relies on the synergistic application of several powerful analytical techniques. While NMR and Mass Spectrometry provide the foundational data for structural elucidation and molecular formula confirmation, HPLC is indispensable for establishing purity and enabling quantification. FT-IR and X-ray Crystallography offer vital complementary and confirmatory information. By understanding the principles, strengths, and limitations of each method, and by following a logical, self-validating workflow, researchers can characterize these vital compounds with the highest degree of scientific integrity and confidence. This rigorous analytical approach is the bedrock upon which successful drug discovery and materials science advancements are built.
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A Comparative Guide to the Analysis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde: HPLC vs. GC-MS
Executive Summary
For researchers and drug development professionals engaged in the synthesis and characterization of novel heterocyclic compounds, the selection of an appropriate analytical technique is paramount for ensuring purity, identity, and quality. This guide provides an in-depth comparison of two powerful chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde.
Our analysis concludes that Reversed-Phase HPLC (RP-HPLC) with UV detection is the superior choice for routine quality control, purity assessment, and quantification due to its robustness, high precision, and non-destructive nature. Conversely, GC-MS is the indispensable tool for definitive structural confirmation, impurity identification, and sensitive detection of volatile trace contaminants , leveraging the unparalleled specificity of mass spectrometry. The choice between these methods is therefore contingent on the analytical objective, be it routine quantification or in-depth structural elucidation.
Introduction to the Analyte and Analytical Imperatives
This compound is a substituted pyrazole, a class of heterocyclic compounds that are critical scaffolds in pharmaceutical and agrochemical development.[1] The presence of a reactive carbaldehyde group, a bromine atom, and the pyrazole core makes this molecule a versatile intermediate for synthesizing more complex drug candidates.
Accurate and reliable analytical methods are crucial for:
-
Confirming the identity of the synthesized compound.
-
Quantifying its purity and identifying process-related impurities.
-
Monitoring reaction kinetics and optimizing synthesis protocols.
-
Assessing stability under various conditions.
This guide explores the causal relationships between the analyte's physicochemical properties and the selection of instrumental parameters, providing a logical framework for method development.
Methodology Deep Dive: High-Performance Liquid Chromatography (HPLC)
Principle of Suitability
HPLC is exceptionally well-suited for the analysis of moderately polar, non-volatile organic molecules.[2] this compound possesses sufficient polarity due to the nitrogen heteroatoms and the carbonyl group, making it ideal for separation via reversed-phase chromatography.[3][4] The conjugated π-system of the pyrazole ring and the carbaldehyde group creates a strong chromophore, enabling sensitive detection by UV-Vis spectrophotometry.[5][6]
Experimental Protocol: Reversed-Phase HPLC-UV
This protocol is designed for robust quantification and purity determination.
-
Sample Preparation: Accurately weigh 10 mg of the analyte and dissolve in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute with the mobile phase to a working concentration of 50 µg/mL.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). A C18 column is the workhorse of reversed-phase chromatography, chosen for its hydrophobic interactions with the moderately non-polar pyrazole ring and methyl groups.[7][8]
-
Mobile Phase: A gradient mixture of (A) 0.1% Formic Acid in Water and (B) Acetonitrile. Formic acid is a volatile modifier used to control pH and improve peak shape by minimizing analyte interactions with free silanol groups on the silica support.[8]
-
Gradient Program: Start at 30% B, ramp to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes. This gradient ensures that any impurities with different polarities are effectively separated from the main analyte peak.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Temperature control ensures reproducible retention times.
-
Detection: UV at 254 nm. This wavelength is commonly used for aromatic and conjugated systems and is expected to provide a strong signal for the analyte.
-
Injection Volume: 10 µL.
-
HPLC Workflow Diagram
Caption: Workflow for quantitative analysis via HPLC-UV.
Methodology Deep Dive: Gas Chromatography-Mass Spectrometry (GC-MS)
Principle of Suitability
GC-MS is a premier technique for the analysis of volatile and thermally stable compounds.[9] It offers the dual benefit of high-resolution chromatographic separation (GC) and definitive structural identification through mass analysis (MS).[10] The suitability for our analyte hinges on its thermal stability; while many pyrazoles are amenable to GC, the aldehyde group could be a point of thermal degradation.[11] Careful optimization of the injector temperature is therefore critical. The presence of bromine is a key advantage for MS detection, as its characteristic isotopic pattern (79Br and 81Br in an approximate 1:1 ratio) provides a clear signature in the mass spectrum.[12]
Experimental Protocol: GC-MS with Electron Ionization
This protocol is designed for definitive identification and sensitive impurity profiling.
-
Sample Preparation: Prepare a 100 µg/mL solution of the analyte in a volatile solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: A GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.
-
Chromatographic & Spectrometric Conditions:
-
Column: A low-polarity, 5% phenyl-methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness). This phase provides excellent separation for a wide range of semi-volatile compounds.[9]
-
Injector: Split/Splitless inlet.
-
Inlet Temperature: 250 °C. This temperature is a starting point; it must be low enough to prevent analyte degradation but high enough for efficient volatilization.
-
Injection Mode: Split (e.g., 20:1 ratio) to avoid column overloading.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Initial temperature 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C (hold 5 min). This program allows for the separation of potential volatile impurities from the main analyte.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source: Electron Ionization (EI) at 70 eV. Standard EI energy provides reproducible fragmentation patterns for library matching and structural elucidation.[13]
-
Ion Source Temp: 230 °C.
-
Mass Range: Scan from m/z 40 to 450. This range will capture the molecular ion and key fragment ions.
-
GC-MS Workflow Diagram
Caption: Workflow for structural confirmation via GC-MS.
Performance Comparison & Data Analysis
The following table summarizes the expected performance of each technique for the analysis of this compound, based on established principles of chromatography and mass spectrometry. The validation parameters are guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15]
| Performance Metric | RP-HPLC-UV | GC-MS | Causality & Justification |
| Specificity / Selectivity | Good | Excellent | HPLC separates based on polarity. GC-MS separates on boiling point and provides mass-based identification, offering orthogonal selectivity and definitive peak identity. |
| Linearity (R²) | ≥ 0.999 | ≥ 0.995 | HPLC-UV detectors typically offer a wider linear dynamic range compared to MS detectors under standard EI conditions. |
| Limit of Detection (LOD) | ~50 ng/mL | ~5 ng/mL | MS is inherently more sensitive, especially in Selected Ion Monitoring (SIM) mode, which filters out chemical noise. |
| Limit of Quantitation (LOQ) | ~150 ng/mL | ~15 ng/mL | Follows the same trend as LOD. GC-MS provides superior sensitivity for trace-level quantification. |
| Precision (%RSD) | < 1.0% | < 3.0% | The liquid-phase injection and flow in HPLC are generally more reproducible than the gas-phase injection and flow control in GC, leading to better precision. |
| Throughput | High | Moderate | A typical HPLC run (including equilibration) is around 15 minutes. GC runs with oven ramping are often longer. |
| Key Advantage | Robust Quantification | Definitive Identification | HPLC is the gold standard for accurate and precise quantification in QC environments. GC-MS is unparalleled for confirming molecular weight and structure.[16][17] |
| Primary Limitation | Does not provide molecular weight information. | Potential for thermal degradation of the analyte. | UV detection is not structurally specific. The aldehyde group may be labile at high temperatures in the GC inlet. |
Expert Recommendations: Choosing the Right Tool for the Job
The choice between HPLC and GC-MS is not a matter of which is "better," but which is most appropriate for the analytical question at hand.
-
Choose HPLC for:
-
Routine Purity Checks and QC: When you need to quickly and precisely determine the purity of multiple batches against a reference standard.
-
Quantitative Assays: For accurately determining the concentration of the active ingredient in a formulation.
-
Stability Studies: To quantify the degradation of the parent compound over time under stress conditions.
-
-
Choose GC-MS for:
-
Initial Structural Confirmation: To verify the molecular weight (via the molecular ion peak) and confirm the presence of bromine (via the M+2 isotopic pattern) of a newly synthesized batch.
-
Impurity Identification: When unknown peaks are observed in the HPLC chromatogram, GC-MS can be used to elucidate their structures.
-
Detecting Volatile Contaminants: To screen for residual solvents or volatile by-products from the synthesis.
-
Conclusion
Both HPLC and GC-MS are powerful, complementary techniques for the comprehensive analysis of this compound. A robust analytical workflow in a drug development setting will leverage HPLC for its quantitative precision and high throughput in routine testing, while reserving the definitive structural power of GC-MS for initial characterization, troubleshooting, and in-depth impurity profiling. Understanding the fundamental principles and inherent strengths of each method allows the modern researcher to deploy the right tool for the right task, ensuring data integrity and accelerating the development timeline.
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy. 14
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. 20
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Chlorine and bromine isotope fractionations of halogenated organic compounds in fragmentation by gas chromatography-electron ionization high resolution mass spectrometry. PubMed. 22
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Reversed-Phase Chromatography: An Overview. AZoLifeSciences. 3
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Reversed-phase chromatography. Wikipedia. 7
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A Comparative Guide to the Reactivity of 3-Bromo- vs. 3-Chloro-1H-pyrazole-4-carbaldehydes in Key Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole-4-carbaldehyde scaffold is a cornerstone in medicinal chemistry, serving as a versatile intermediate for the synthesis of a diverse array of bioactive molecules.[1][2][3] The strategic functionalization of the pyrazole ring is paramount in drug discovery programs, and the halogens at the 3-position, specifically bromine and chlorine, are common starting points for molecular elaboration. The choice between a 3-bromo or a 3-chloro substituent is not arbitrary; it has profound implications for reaction efficiency, cost, and synthetic strategy.
This guide provides a detailed, evidence-based comparison of the reactivity of 3-bromo-1H-pyrazole-4-carbaldehyde and 3-chloro-1H-pyrazole-4-carbaldehyde. We will delve into the fundamental principles governing their differential reactivity in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions, supported by experimental data and validated protocols to inform your synthetic planning.
Part 1: Fundamental Principles Governing Reactivity
The divergent behavior of bromo- and chloropyrazoles stems from the intrinsic properties of the carbon-halogen bond.
-
Bond Dissociation Energy (BDE): The C-Cl bond is significantly stronger than the C-Br bond. Theoretical calculations show that C-Cl bond dissociation energies are, on average, about 7.5-11.5 kcal/mol higher than their C-Br counterparts in heterocyclic systems.[4] This means more energy is required to cleave the C-Cl bond.
-
Electronegativity: Chlorine is more electronegative than bromine, leading to a more polarized C-Cl bond. This increases the partial positive charge on the carbon atom, making it more susceptible to nucleophilic attack.
These two factors dictate the suitability of each halide for different reaction classes.
-
Palladium-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, and Buchwald-Hartwig amination typically proceed via a catalytic cycle where the initial, often rate-limiting, step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond. The weaker C-Br bond undergoes this step more readily than the stronger C-Cl bond, making brominated substrates inherently more reactive.[5][6]
-
Nucleophilic Aromatic Substitution (SNAr): This reaction proceeds via a two-step addition-elimination mechanism.[7][8] The rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized carbanion intermediate (a Meisenheimer complex).[7][9] The greater polarization of the C-Cl bond, induced by chlorine's higher electronegativity, makes the carbon atom more electrophilic and thus accelerates this initial attack. Consequently, the reactivity order is often reversed, with chlorides being more reactive than bromides.[10]
Part 2: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
The superior reactivity of 3-bromopyrazole aldehydes in palladium-catalyzed reactions is a consistent theme, though modern catalysis has developed potent systems to activate the more challenging C-Cl bond.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds.[11][12] While 3-bromopyrazoles couple readily under various conditions, 3-chloropyrazoles often require more specialized catalysts.[13]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Substrate | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Typical Yield | Notes |
| 3-Bromo-pyrazole aldehyde | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent | Standard, widely applicable conditions.[13] |
| 3-Chloro-pyrazole aldehyde | Pd₂(dba)₃ / XPhos or SPhos | K₃PO₄ | Dioxane/H₂O | 100-120 | Moderate to Good | Requires electron-rich, bulky phosphine ligands to facilitate oxidative addition.[13] |
Expert Analysis: The data clearly illustrates the higher intrinsic reactivity of the bromo-derivative. Achieving comparable yields with the 3-chloro analogue necessitates the use of more advanced, and often more expensive, catalyst systems like those developed by Buchwald (e.g., XPhos, SPhos). These ligands create a more electron-rich and sterically demanding palladium center, which is more effective at breaking the strong C-Cl bond.
Part 4: Practical Considerations and Experimental Protocols
Choosing Your Halogen: A Strategic Decision
-
Choose 3-Bromo-1H-pyrazole-4-carbaldehyde when:
-
Your primary goal is diversification via palladium-catalyzed cross-coupling (Suzuki, Sonogashira, etc.).
-
You need to ensure the mildest possible reaction conditions to preserve sensitive functional groups.
-
Reliability and high yields are prioritized over raw material cost.
-
-
Choose 3-Chloro-1H-pyrazole-4-carbaldehyde when:
-
Your synthetic route involves Nucleophilic Aromatic Substitution (SNAr) as the key step.
-
Cost-effectiveness is a major driver, as aryl chlorides are generally less expensive than bromides.
-
You have access to robust, modern catalyst systems for cross-coupling and are performing late-stage functionalization where activating a less reactive bond is a viable strategy.
-
Validated Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a direct comparison for coupling 4-methoxyphenylboronic acid with both 3-bromo and 3-chloro-1H-pyrazole-4-carbaldehyde (assuming N-protection, e.g., with a SEM group, which is common practice to improve solubility and prevent side reactions).
Protocol A: For 3-Bromo-1-(SEM)-1H-pyrazole-4-carbaldehyde
-
Reagents: To a 10 mL microwave vial, add 3-bromo-1-(SEM)-1H-pyrazole-4-carbaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent: Add 1,4-dioxane and water (4:1 ratio, to make a 0.1 M solution based on the pyrazole).
-
Degassing: Seal the vial and sparge with nitrogen gas for 15 minutes.
-
Catalyst: Under a positive pressure of nitrogen, add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.05 eq).
-
Reaction: Place the vial in a preheated oil bath or heating block at 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.
Protocol B: For 3-Chloro-1-(SEM)-1H-pyrazole-4-carbaldehyde
-
Reagents: To a 10 mL microwave vial, add 3-chloro-1-(SEM)-1H-pyrazole-4-carbaldehyde (1.0 eq), 4-methoxyphenylboronic acid (1.5 eq), and powdered potassium phosphate (K₃PO₄, 3.0 eq).
-
Solvent: Add 1,4-dioxane and water (4:1 ratio, to make a 0.1 M solution).
-
Degassing: Seal the vial and sparge with nitrogen gas for 15 minutes.
-
Catalyst: Under a positive pressure of nitrogen, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.025 eq) and XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.06 eq).
-
Reaction: Place the vial in a preheated oil bath or heating block at 110 °C and stir for 12-18 hours, monitoring by TLC or LC-MS.
-
Workup: Follow the same procedure as in Protocol A.
-
Purification: Follow the same procedure as in Protocol A.
This side-by-side protocol system is self-validating, as it explicitly details the more demanding conditions required to achieve a successful outcome with the less reactive chloro-substrate, reflecting the core principles discussed in this guide.
Conclusion
The choice between 3-bromo- and 3-chloro-1H-pyrazole-4-carbaldehyde is a critical decision in synthetic design. The 3-bromo derivative is the workhorse for palladium-catalyzed cross-coupling reactions, offering high reactivity and reliability under relatively mild conditions. In contrast, the 3-chloro derivative is the substrate of choice for nucleophilic aromatic substitution, benefiting from the activating effect of chlorine's electronegativity. While modern catalysis has made the cross-coupling of chlorides more accessible, it often requires specialized, costly reagents and more forcing conditions. A thorough understanding of these reactivity dichotomies, grounded in the fundamental principles of the C-X bond, empowers the medicinal and process chemist to build more efficient, robust, and cost-effective synthetic routes.
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A Comparative Guide to X-ray Crystallography for the Definitive Structure Confirmation of Pyrazole Products
Introduction: The Pyrazole Scaffold and the Imperative of Unambiguous Structural Data
Pyrazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a vast spectrum of pharmacological activities and functional properties.[1][2] Their therapeutic potential as anticancer, anti-inflammatory, and antimicrobial agents is intimately linked to their precise three-dimensional atomic arrangement, which governs their interaction with biological targets.[3][4][5] Consequently, the unambiguous determination of their molecular structure is not merely a confirmatory step but a critical foundation for rational drug design, understanding structure-activity relationships (SAR), and securing intellectual property.
This guide provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural elucidation of pyrazole products. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to navigate the challenges of structure confirmation.
The Analytical Landscape: A Comparative Overview
While several techniques provide structural information, they differ significantly in the detail and certainty they offer. The choice of method is dictated by the specific question being asked, the nature of the sample, and the required level of structural detail.
Why Single-Crystal X-ray Crystallography is the Gold Standard
Single-crystal X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[6] It provides a complete, three-dimensional picture of the molecule, revealing:
-
Unambiguous Connectivity: The precise arrangement and bonding of all atoms in the molecule.
-
Absolute Stereochemistry: The absolute configuration of chiral centers.
-
Molecular Conformation: The spatial orientation of different parts of the molecule.
-
Intermolecular Interactions: Details of hydrogen bonding, π-π stacking, and other non-covalent interactions that define the crystal packing.[7]
This level of detail is unparalleled and is often required to resolve ambiguities that other methods cannot. For instance, in the synthesis of pyrazole derivatives, multiple isomers may be formed, which can be difficult to distinguish by other means.[8]
Complementary Techniques and Their Limitations
While powerful, X-ray crystallography is not always the first or only technique employed. NMR, Mass Spectrometry, and Elemental Analysis are crucial tools in the chemist's arsenal.
| Technique | Information Provided | Advantages | Limitations for Pyrazole Structure Confirmation |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing.[6] | Provides the most complete and unambiguous structural data.[6] | Requires a suitable single crystal, which can be difficult to obtain; structure is in the solid state. |
| NMR Spectroscopy | Connectivity, chemical environment of nuclei (¹H, ¹³C), through-bond and through-space correlations.[1][9] | Provides structural information in solution; can study dynamic processes. | Can be ambiguous for complex isomers or tautomers; interpretation can be complex.[10] |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), fragmentation patterns.[8] | High sensitivity; requires very small sample amounts. | Does not provide 3D structural information; isomers often have identical masses and similar fragmentation.[11] |
| Elemental Analysis | Percentage composition of elements (C, H, N, etc.). | Confirms the empirical formula of the compound. | Provides no information on connectivity or isomerism.[12][13] |
The following diagram illustrates a typical decision-making workflow for structure elucidation.
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A Comparative Guide to Pyrazole Synthesis: Conventional vs. Microwave-Assisted Methods
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazole scaffold is a privileged structure in medicinal chemistry, integral to numerous FDA-approved drugs.[1][2] Consequently, the efficiency of pyrazole synthesis is a critical factor in the drug discovery pipeline. This guide provides an in-depth comparison of conventional reflux-based methods and modern microwave-assisted organic synthesis (MAOS) for pyrazole construction. We will explore the mechanistic rationale behind each technique, present detailed, side-by-side experimental protocols, and offer a quantitative analysis of their respective performances. The evidence strongly indicates that microwave-assisted synthesis offers significant advantages in terms of reaction time, yield, and sustainability, positioning it as a superior methodology for contemporary drug development.[3][4]
The Strategic Importance of Pyrazoles in Drug Discovery
The prevalence of the pyrazole motif in pharmaceuticals underscores its importance as a versatile pharmacophore. Its ability to participate in various non-covalent interactions and serve as a bioisosteric replacement for other functional groups has led to its incorporation into a wide array of therapeutic agents, including anti-cancer drugs.[2][5] The demand for rapid synthesis and derivatization of pyrazole-containing compound libraries necessitates the adoption of the most efficient and robust synthetic methodologies.
Foundational Chemistry: The Knorr Pyrazole Synthesis
A cornerstone of pyrazole synthesis is the Knorr reaction, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[6][7] This reaction proceeds through an acid-catalyzed formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.[8]
Figure 1: A simplified representation of the Knorr pyrazole synthesis pathway.
The choice of energy input—conventional heating versus microwave irradiation—profoundly impacts the kinetics and overall efficiency of this transformation.
Methodologies Under the Microscope: Conventional vs. Microwave
The Traditional Approach: Conventional Reflux
Conventional synthesis via reflux has been a long-standing technique in organic chemistry. It relies on conductive heating from an external source to the reaction vessel, which then transfers heat to the solvent and reactants. While effective, this method is often characterized by long reaction times and potential for byproduct formation due to prolonged exposure to high temperatures.[1]
Experimental Protocol: Conventional Synthesis of Phenyl-1H-pyrazoles
-
Reaction Setup: In a round-bottom flask fitted with a reflux condenser, dissolve the appropriate aryl hydrazine and β-ketoester in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid to the solution.
-
Heating: Heat the reaction mixture to 75°C and maintain reflux for 2 hours.
-
Workup and Purification: After cooling, the solvent is evaporated, and the crude product is purified, often by recrystallization, to yield the final pyrazole derivative.[1]
A Modern Alternative: Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis has emerged as a transformative technology in drug development, offering a more rapid and efficient means of synthesizing complex molecules.[5][9] Unlike conventional heating, MAOS utilizes microwave radiation to directly and uniformly heat the reactants and solvent, leading to a significant acceleration of reaction rates.[10] This is particularly advantageous for high-throughput screening and library synthesis in drug discovery.[11]
Experimental Protocol: Microwave-Assisted Synthesis of Phenyl-1H-pyrazoles
-
Reaction Setup: In a dedicated microwave reactor vessel, combine the aryl hydrazine and β-ketoester in ethanol.
-
Catalysis: Add a catalytic amount of glacial acetic acid.
-
Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a constant temperature of 60°C for 5 minutes with a power of 50 W.[1]
-
Workup and Purification: After the reaction is complete and the vessel has cooled, the solvent is evaporated, and the product is purified as in the conventional method.[1]
Figure 2: A comparative workflow of conventional versus microwave-assisted pyrazole synthesis.
A Data-Driven Comparison: Performance Metrics
The advantages of microwave-assisted synthesis are most evident when comparing the quantitative data from both methods. The following table summarizes key performance indicators for the synthesis of phenyl-1H-pyrazoles.
| Parameter | Conventional Reflux Method | Microwave-Assisted Method |
| Reaction Time | 2 hours | 5 minutes[1][12] |
| Temperature | 75°C | 60°C[1][12] |
| Yield | 72-90% | 91-98%[1][12] |
| Energy Consumption | Generally higher | Generally lower[3] |
Table 1: Head-to-head comparison of conventional and microwave-assisted synthesis of phenyl-1H-pyrazoles.[1][12]
The data clearly demonstrates that the microwave-assisted approach offers a dramatic reduction in reaction time and a significant improvement in product yield.[4][12] This enhanced efficiency translates to faster lead optimization and a more sustainable synthetic process.[3]
Causality and Mechanistic Insights
The superior performance of MAOS can be attributed to several factors:
-
Rapid and Uniform Heating: Microwaves directly excite polar molecules, leading to rapid and homogenous heating throughout the reaction mixture. This avoids the localized overheating often associated with conventional methods.[10]
-
Superheating Effects: In sealed microwave vials, solvents can be heated to temperatures well above their atmospheric boiling points, further accelerating reaction rates.[13]
-
Potential Non-Thermal Effects: While a topic of ongoing research, some studies suggest that the oscillating electromagnetic field may have specific, non-thermal effects that contribute to rate enhancement.
Conclusion and Future Outlook
While conventional heating remains a valid technique, microwave-assisted organic synthesis presents a compelling and superior alternative for the synthesis of pyrazole derivatives.[1][3] The substantial reductions in reaction time, coupled with higher yields and a greener footprint, make MAOS an invaluable tool for researchers, scientists, and professionals in the fast-paced field of drug development.[5] The adoption of such advanced technologies is crucial for accelerating the discovery of novel therapeutics.
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A Senior Application Scientist's Guide to Validating the Mechanism of Action for Pyrazole-Based Enzyme Inhibitors
Authored for Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous enzyme inhibitors targeting a wide array of diseases, from inflammation to cancer.[1][2] However, synthesizing a potent pyrazole-based inhibitor is only the beginning. Rigorously validating its mechanism of action (MoA) is a critical step to ensure its specificity, understand its biological effects, and build a solid foundation for further drug development.
This guide provides an in-depth comparison of key experimental approaches for validating the MoA of pyrazole-based enzyme inhibitors. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present comparative data to benchmark these inhibitors against relevant alternatives.
The Logic of MoA Validation: A Multi-faceted Approach
A single experiment is never sufficient to definitively elucidate an inhibitor's MoA. A robust validation strategy employs a combination of techniques that probe the inhibitor-enzyme interaction from different angles: from the initial binding event to the catalytic inhibition and the structural basis of this interaction. This orthogonal approach provides a self-validating system, where the results from each experiment should converge to tell a consistent story.
Here, we present a logical workflow for MoA validation, starting with the foundational enzyme kinetics and progressing to more detailed biophysical and structural characterization.
Figure 2: Schematic of an Isothermal Titration Calorimetry (ITC) experiment for measuring enzyme-inhibitor binding.
Comparative Case Study: Akt Kinase Inhibition
The serine/threonine kinase Akt is a key node in cell survival pathways and a major cancer drug target. AT7867 is a pyrazole-based ATP-competitive inhibitor of Akt. [3]We can compare its binding thermodynamics to a non-pyrazole Akt inhibitor like MK-2206. While a direct head-to-head ITC study is not readily available in the literature, published data for similar kinase-inhibitor interactions show that ITC can reveal subtle differences in binding thermodynamics that may not be apparent from IC50 values alone. [4]
Experimental Protocol: ITC Analysis of a Kinase Inhibitor
This protocol provides a general framework for an ITC experiment. [5][6][7] Materials:
-
Isothermal titration calorimeter
-
Purified kinase (e.g., Akt)
-
Pyrazole-based inhibitor (e.g., AT7867)
-
ITC Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM TCEP, 5% DMSO)
-
Degasser
Procedure:
-
Sample Preparation:
-
Prepare a solution of the kinase (e.g., 20 µM) in ITC buffer.
-
Prepare a solution of the inhibitor (e.g., 200 µM) in the exact same ITC buffer, including the final DMSO concentration.
-
Thoroughly degas both solutions.
-
-
Instrument Setup:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Rinse the sample cell and syringe extensively with ITC buffer.
-
-
Titration:
-
Load the kinase solution into the sample cell.
-
Load the inhibitor solution into the injection syringe.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of larger injections (e.g., 2 µL) at regular intervals (e.g., 150 seconds).
-
-
Data Analysis:
-
Integrate the raw heat-flow data to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to enzyme.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS) of binding using the equation: ΔG = -RTln(1/Kd) = ΔH - TΔS .
-
Surface Plasmon Resonance (SPR): Unraveling Binding Kinetics
SPR is a powerful label-free technique for monitoring biomolecular interactions in real-time. [8]It allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka). [9] Comparative Case Study: PDE5 Inhibition
Phosphodiesterase-5 (PDE5) is the target of the pyrazole-containing drug sildenafil for the treatment of erectile dysfunction. Vardenafil is another potent PDE5 inhibitor that is not based on a pyrazole scaffold. Studies have shown that vardenafil has a higher potency than sildenafil, which is attributed to differences in their ring systems that play a critical role in binding. [10][11]
| Inhibitor | Target | IC50 (nM) | Potency vs. Sildenafil | Reference |
|---|---|---|---|---|
| Sildenafil | PDE5 | 40 | 1x | [10] |
| Vardenafil | PDE5 | 1 | 40x | [10]|
Experimental Protocol: SPR Analysis of a Small Molecule Inhibitor
This protocol outlines the general steps for an SPR experiment. [2][8] Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified enzyme
-
Test inhibitor
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified enzyme over the activated surface to achieve covalent immobilization via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of the test inhibitor (analyte) over the immobilized enzyme surface.
-
Monitor the change in the SPR signal (response units, RU) over time to generate sensorgrams for the association and dissociation phases.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove the bound inhibitor without denaturing the immobilized enzyme.
-
-
Data Analysis:
-
Subtract the signal from a reference channel to correct for bulk refractive index changes.
-
Globally fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd.
-
Structural Characterization: Visualizing the Interaction
X-ray crystallography provides the ultimate validation of an inhibitor's MoA by revealing its precise binding mode at atomic resolution. [12][13]This structural information is invaluable for understanding the basis of an inhibitor's potency and selectivity and for guiding structure-based drug design. [14]
Comparative Case Study: JAK Inhibition
Janus kinases (JAKs) are a family of tyrosine kinases involved in cytokine signaling. The pyrazole-containing drug ruxolitinib is a potent inhibitor of JAK1 and JAK2. [15]Tofacitinib is another JAK inhibitor with a different selectivity profile, preferentially inhibiting JAK1 and JAK3. [16]X-ray crystal structures of these inhibitors in complex with their target kinases have been instrumental in explaining their selectivity profiles.
| Inhibitor | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Reference |
| Ruxolitinib | 3.3 | 2.8 | 428 | [15] |
| Tofacitinib | 1 | 20 | 112 | [16] |
Experimental Protocol: X-ray Crystallography of an Enzyme-Inhibitor Complex
Obtaining high-quality crystals of a protein-ligand complex can be challenging, but the following provides a general workflow. [8][17] Materials:
-
Highly purified and concentrated enzyme
-
Inhibitor
-
Crystallization screens and plates
-
X-ray diffraction equipment (in-house or synchrotron)
Procedure:
-
Complex Formation:
-
Co-crystallization: Incubate the purified enzyme with a molar excess of the inhibitor to form a stable complex before setting up crystallization trials. * Soaking: Grow crystals of the apo-enzyme first, then soak them in a solution containing the inhibitor. 2. Crystallization:
-
Screen a wide range of crystallization conditions (precipitants, buffers, salts, additives) using high-throughput robotic systems.
-
Optimize the initial "hit" conditions to obtain diffraction-quality crystals.
-
-
Data Collection:
-
Cryo-protect the crystals and flash-cool them in liquid nitrogen.
-
Collect X-ray diffraction data using a high-intensity X-ray source.
-
-
Structure Determination and Refinement:
-
Process the diffraction data and solve the crystal structure using molecular replacement (if a homologous structure is available) or other phasing methods.
-
Build and refine the atomic model of the enzyme-inhibitor complex, paying close attention to the electron density for the inhibitor to accurately model its binding pose and interactions with the protein.
-
Conclusion
Validating the mechanism of action of a pyrazole-based enzyme inhibitor is a multi-step process that requires a combination of experimental approaches. By integrating data from enzyme kinetics, biophysical characterization, and structural biology, researchers can build a comprehensive and self-validating model of how their inhibitor functions. This detailed understanding is not only crucial for advancing a specific drug discovery program but also contributes to the broader knowledge of enzyme inhibition and the design of next-generation therapeutics.
References
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- 10. Vardenafil: structural basis for higher potency over sildenafil in inhibiting cGMP-specific phosphodiesterase-5 (PDE5) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
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- 17. JoVE - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Guide to N-Methyl and N-Phenyl Pyrazole Derivatives
For researchers, scientists, and professionals in drug development, the precise characterization of heterocyclic compounds is a foundational requirement for progress. Pyrazole derivatives, in particular, represent a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents.[1][2][3] The substituent at the N1 position of the pyrazole ring dramatically influences the molecule's electronic properties, conformation, and, consequently, its biological activity and spectroscopic signature.
This guide provides an in-depth spectroscopic comparison of two fundamental classes of pyrazole derivatives: N-methylpyrazoles and N-phenylpyrazoles. We will explore how the substitution of a simple alkyl group (methyl) versus an aromatic group (phenyl) at the nitrogen atom creates distinct and predictable differences in their NMR, IR, UV-Vis, and Mass Spectrometry profiles. Understanding these differences is crucial for unambiguous structural elucidation, purity assessment, and the rational design of new chemical entities.
The Structural and Electronic Impact of N-Substitution
The core difference between N-methyl and N-phenyl pyrazoles lies in the electronic nature of the substituent. The methyl group is a weak electron-donating group through an inductive effect. In contrast, the phenyl group can engage in π-stacking and extended conjugation with the pyrazole ring, acting as an electron-withdrawing group by resonance, which significantly alters the electron density distribution across the heterocyclic system.[4] This fundamental electronic disparity is the primary driver of the spectroscopic differences detailed in this guide.
Caption: General structures of N-methyl and N-phenyl pyrazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of pyrazole derivatives, providing detailed information about the carbon-hydrogen framework.[5][6]
¹H NMR Spectroscopy
The protons on the pyrazole ring (H3, H4, and H5) are sensitive to the electronic environment modulated by the N1-substituent.
-
N-Methyl Pyrazoles: The methyl protons typically appear as a sharp singlet around 3.9 ppm .[7] The pyrazole protons H3 and H5 are found at approximately 7.5 ppm and 7.4 ppm respectively, while the H4 proton is more shielded, appearing around 6.2 ppm .[7]
-
N-Phenyl Pyrazoles: The introduction of the phenyl ring causes a general deshielding (downfield shift) of the pyrazole protons due to the ring current effect of the aromatic substituent. The signals for the phenyl protons themselves typically appear as a multiplet in the 7.20-7.80 ppm range.[5][8] The pyrazole protons are also shifted downfield compared to their N-methyl counterparts. For instance, in 4-Nitro-1-phenylpyrazole, the H3 and H5 protons are observed at 8.05 ppm and 8.50 ppm, respectively.[5]
¹³C NMR Spectroscopy
The electronic effects of the N-substituent are clearly observed in the ¹³C NMR spectra.
-
N-Methyl Pyrazoles: The methyl carbon gives a characteristic signal at approximately 39.1 ppm .[7] The pyrazole ring carbons appear at distinct chemical shifts: C3 at ~138.7 ppm, C5 at ~129.2 ppm, and C4 at ~105.4 ppm.[7]
-
N-Phenyl Pyrazoles: The phenyl group introduces additional signals in the aromatic region (115-140 ppm). The ipso-carbon (the phenyl carbon attached to the pyrazole nitrogen) is also observable. The resonance effect of the phenyl ring influences the chemical shifts of the pyrazole carbons, often leading to a downfield shift for C3 and C5 compared to N-methyl derivatives.[6][9]
| Position | Typical ¹H NMR Shift (δ, ppm) in CDCl₃ | Typical ¹³C NMR Shift (δ, ppm) in CDCl₃ |
| N-Methyl Pyrazole [7] | N-Phenyl Pyrazole [5] | |
| N-Substituent | ~3.9 (s, 3H, -CH₃) | 7.20-7.80 (m, 5H, Ar-H) |
| H3 / C3 | ~7.5 (d) | Shifted downfield |
| H4 / C4 | ~6.2 (t) | Shifted downfield |
| H5 / C5 | ~7.4 (d) | Shifted downfield |
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy helps identify the functional groups and the vibrational modes of the molecule.
-
N-Methyl Pyrazoles: The spectra are characterized by aliphatic C-H stretching vibrations of the methyl group around 2950-2850 cm⁻¹ . The pyrazole ring C=N and C=C stretching vibrations are typically observed in the 1400-1600 cm⁻¹ region.[10][11]
-
N-Phenyl Pyrazoles: These derivatives show aromatic C-H stretching vibrations above 3000 cm⁻¹ . They also exhibit characteristic C=C stretching bands for the phenyl ring in the 1450-1600 cm⁻¹ region, which can sometimes overlap with the pyrazole ring vibrations.[12] The presence of strong absorptions in this region is a key indicator of the phenyl substituent.
| Vibrational Mode | N-Methyl Pyrazole (cm⁻¹) | N-Phenyl Pyrazole (cm⁻¹) |
| Aromatic C-H Stretch | N/A | >3000 |
| Aliphatic C-H Stretch | ~2950-2850 | N/A |
| C=N / C=C Ring Stretch | ~1400-1600 | ~1400-1600 (often more complex) |
| C-N Stretch | ~1100-1200 | ~1100-1200 |
Electronic Spectroscopy (UV-Vis)
UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The key transition for pyrazoles is the π → π* transition within the aromatic ring.
-
N-Methyl Pyrazoles: Simple pyrazoles exhibit a π → π* transition with a maximum absorption (λ_max) around 210-220 nm .[5][7] The methyl group has a minimal effect on this absorption.
-
N-Phenyl Pyrazoles: The presence of the phenyl group extends the conjugated π-system. This extension lowers the energy gap between the π and π* orbitals, resulting in a bathochromic shift (a shift to a longer wavelength). N-phenylpyrazole shows a significantly red-shifted λ_max, typically around 252 nm .[5] This pronounced shift is a reliable diagnostic feature for N-aryl substitution.[13]
| Derivative | Typical λ_max (nm) | Effect |
| Pyrazole | ~210[5] | Baseline |
| N-Methyl Pyrazole | ~210-220[7] | Minimal shift |
| N-Phenyl Pyrazole | ~252[5] | Significant bathochromic (red) shift |
Mass Spectrometry (MS)
Mass spectrometry elucidates the molecular weight and fragmentation patterns of the compounds. The N-substituent strongly directs the fragmentation pathways.
-
N-Methyl Pyrazoles: Fragmentation often involves the loss of the methyl group or cleavage of the pyrazole ring.
-
N-Phenyl Pyrazoles: The fragmentation is more complex. A notable feature is often an abundant peak at m/z 118 , which can be evidence for the presence of a 5-methyl-1-phenylpyrazole moiety in more complex structures.[14] The fragmentation of the N-phenylpyrazole moiety is highly dependent on the nature and position of other substituents.[14][15]
Standardized Experimental Protocols
Reproducible data is contingent on standardized methodologies. The following protocols are recommended for acquiring high-quality spectroscopic data.
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A Senior Application Scientist's Guide to the In-Vitro Cytotoxicity of Substituted Pyrazole-4-Carbaldehydes
In the landscape of oncological research, the pyrazole scaffold has emerged as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and clinical candidates.[1][2] This guide offers a comparative analysis of the in-vitro cytotoxicity of various substituted pyrazole-4-carbaldehydes, a promising subclass of pyrazole derivatives. We will delve into the experimental data, elucidate the methodologies for assessing cytotoxicity, and explore the structure-activity relationships that govern their anticancer potential.
The Rationale for Investigating Pyrazole-4-Carbaldehydes
The versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of its pharmacological properties.[3] The introduction of a carbaldehyde group at the 4-position, along with various substituents on the pyrazole core, can significantly influence the molecule's interaction with biological targets. These derivatives have demonstrated a range of anticancer activities by interacting with diverse targets such as tubulin, various kinases, and DNA.[2][4] This guide aims to provide researchers with a comparative framework to understand how different substitution patterns on the pyrazole-4-carbaldehyde scaffold impact its cytotoxic efficacy against various cancer cell lines.
Comparative Analysis of In-Vitro Cytotoxicity
The cytotoxic potential of substituted pyrazole-4-carbaldehydes is typically evaluated using a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit cell growth by 50%, is a key metric for comparison.
A study on novel 1H-pyrazole-4-carbaldehydes and 1-(4-vinylbenzyl)-3-aryl-1H-pyrazole-4-carbaldehydes revealed varying degrees of cytotoxicity against the HeLa (human cervix carcinoma) cell line.[5] For instance, compound 4a , which features a phenyl group, demonstrated the highest potency in reducing cell viability. In contrast, compounds 4b , 4c , and 4d exhibited moderate cytotoxicity, with cell viability around 50%.[5] This suggests that the nature of the aryl substituent at the 3-position plays a crucial role in the cytotoxic activity.
Another investigation into polysubstituted pyrazoles identified that a compound with a chlorine atom substitution at the para position of a benzene group attached to the pyrazole core (4a ) showed significant activity against the murine P815 mastocytoma cell line, with an IC50 of 32 µg/mL.[6] This highlights the potential of halogen substitutions in enhancing cytotoxic effects.
The following table summarizes the cytotoxic activity of selected substituted pyrazole derivatives from various studies to provide a comparative overview.
| Compound ID | Substituents | Cancer Cell Line | IC50 Value | Reference |
| 4a | Phenyl group at position 3, 4-vinylbenzyl at position 1 | HeLa | High potency | [5] |
| 4b, 4c, 4d | Varied aryl groups at position 3, 4-vinylbenzyl at position 1 | HeLa | Moderate (approx. 50% cell viability) | [5] |
| 4a | Chlorine at para-position of N-aryl group | P815 | 32 µg/mL | [6] |
| 4c, 4g | Varied N-aryl substituents | P815 | Slight activity | [6] |
| 3f | Thiophene-2-yl at position 3 | HeLa | Not specified, but showed antimicrobial activity | [5] |
| 4f | Thiophene-2-yl at position 3, 4-vinylbenzyl at position 1 | HeLa | Not specified, but showed antimicrobial activity | [5] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Standardized Experimental Protocol: MTT Assay for Cytotoxicity Assessment
To ensure reliable and reproducible data, a standardized protocol for assessing in-vitro cytotoxicity is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for evaluating cell viability and proliferation.[7][8]
Principle of the MTT Assay
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[7] The resulting formazan is insoluble and can be dissolved in a suitable solvent, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells.
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell line in a suitable medium supplemented with fetal bovine serum and antibiotics.
-
Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5 × 10^4 cells/well) in a final volume of 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted pyrazole-4-carbaldehyde in a suitable solvent, such as DMSO.
-
Prepare serial dilutions of the test compound in the culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the test compounds) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Addition and Incubation:
-
Solubilization of Formazan:
-
After the 4-hour incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.[7]
-
Gently mix the plate on an orbital shaker for about 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[9]
-
Experimental Workflow: MTT Assay
Caption: Workflow of the MTT assay for determining in-vitro cytotoxicity.
Potential Mechanisms of Action
The cytotoxic effects of pyrazole derivatives are often attributed to their ability to interfere with critical cellular processes. While the precise mechanism for every substituted pyrazole-4-carbaldehyde is compound-specific, several pyrazole-based compounds have been shown to induce apoptosis and cause cell cycle arrest.[10] One of the key mechanisms of action for some pyrazole derivatives is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle and ultimately leads to cell death.[10][11]
The following diagram illustrates a simplified pathway of apoptosis induction, a common mechanism of action for many anticancer agents.
Caption: Simplified pathway of apoptosis induced by tubulin polymerization inhibitors.
Conclusion and Future Directions
Substituted pyrazole-4-carbaldehydes represent a promising class of compounds for the development of novel anticancer agents. The in-vitro cytotoxicity data, while varied, clearly indicate that the nature and position of substituents on the pyrazole ring are critical determinants of their biological activity. The methodologies outlined in this guide provide a robust framework for the systematic evaluation and comparison of these compounds.
Future research should focus on synthesizing a broader range of derivatives and conducting comprehensive structure-activity relationship (SAR) studies. Furthermore, elucidating the specific molecular targets and mechanisms of action for the most potent compounds will be crucial for their advancement as potential therapeutic candidates. The integration of in-vitro cytotoxicity data with in-silico modeling and in-vivo studies will ultimately pave the way for the rational design of next-generation pyrazole-based anticancer drugs.
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Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014). Taylor & Francis Online. [Link]
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Cytotoxic assays for screening anticancer agents. (2006). PubMed. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing. [Link]
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Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
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Pyrazoles as anticancer agents: Recent advances. (2023). SRR Publications. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). PubMed. [Link]
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Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025). ResearchGate. [Link]
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Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discov. (2024). SciELO. [Link]
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Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. (2024). Indian Journal of Heterocyclic Chemistry. [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]
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A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2024). PMC - NIH. [Link]
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Cell Viability Assays. (2013). NCBI Bookshelf - NIH. [Link]
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Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences. [Link]
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Synthesis and in Vitro Cytotoxic Activity of Novel Pyrazole-3,4-dicarboxylates. (2013). Scirp.org. [Link]
-
In vitro cytotoxicity of synthesized compounds. (2025). ResearchGate. [Link]
-
Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. (n.d.). PubMed Central. [Link]
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A Researcher's Guide to Navigating the Regioselectivity of Pyrazole Functionalization
For Researchers, Scientists, and Drug Development Professionals
The pyrazole core is a cornerstone in medicinal chemistry and materials science, lending its unique electronic and structural properties to a vast array of functional molecules. However, the inherent asymmetry of the pyrazole ring presents a significant challenge: controlling the site of functionalization. Achieving precise regioselectivity is paramount for the rational design of novel therapeutics and advanced materials. This guide provides an in-depth comparison of key strategies for the regioselective functionalization of pyrazoles, supported by experimental data and mechanistic insights, to empower researchers in navigating this complex chemical landscape.
The Challenge of Pyrazole Regioselectivity
The pyrazole ring possesses three carbon atoms (C3, C4, and C5) and two nitrogen atoms (N1 and N2) that are all potential sites for functionalization. The inherent electronic properties of the ring dictate a general reactivity pattern: the C4 position is the most nucleophilic and prone to electrophilic substitution, while the C3 and C5 positions are more electrophilic. The two nitrogen atoms, with their similar electronic environments, often lead to mixtures of N1 and N2 substituted products in alkylation and arylation reactions.[1] This guide will dissect the methodologies developed to overcome these intrinsic tendencies and achieve selective functionalization at each position.
C-H Functionalization: A Direct Approach to C-Arylation
Direct C-H activation has emerged as a powerful and atom-economical strategy for pyrazole functionalization, offering a more streamlined alternative to traditional cross-coupling reactions that require pre-functionalized starting materials.[2] The regioselectivity of these reactions is heavily influenced by the choice of catalyst, directing groups, and reaction conditions.
The C5 Position: The Path of Least Resistance
The C5 proton is generally the most acidic C-H bond on the pyrazole ring, making it the most accessible site for direct C-H activation. Palladium-catalyzed C5 arylation of N-substituted pyrazoles can be achieved with high regioselectivity.
The Elusive C3 Position: A Test of Catalytic Ingenuity
Functionalization at the C3 position is notoriously challenging due to its lower reactivity compared to C5.[3] However, recent advances have demonstrated that the use of specific ligand systems, such as phenanthroline (Phen) with a palladium catalyst, can effectively promote C3 arylation.[3][4] The choice of solvent has also been found to be crucial, with non-polar solvents like toluene and chlorobenzene favoring C3 selectivity.[4]
Directing Groups: The Key to Unlocking Non-Canonical Reactivity
The use of directing groups (DGs) is a cornerstone of modern C-H activation chemistry, allowing for the functionalization of otherwise unreactive positions.[5] In the context of pyrazoles, a directing group installed on an N-aryl substituent can steer the metal catalyst to a specific C-H bond, overriding the inherent reactivity of the pyrazole ring. For instance, a pyrazole group itself can act as a directing group to facilitate C-H activation on an attached alkyl chain.[6]
N-Functionalization: Taming the Two Nitrogens
The selective functionalization of one nitrogen atom over the other in an unsymmetrical pyrazole is a persistent challenge. The outcome of N-alkylation and N-arylation is a delicate interplay of steric and electronic effects, as well as the reaction conditions employed.
N-Alkylation: A Balancing Act of Sterics and Electronics
The regioselectivity of N-alkylation is primarily governed by the steric environment around the two nitrogen atoms.[1] Alkylation typically occurs at the less sterically hindered nitrogen. Therefore, by modulating the size of the substituents at the C3 and C5 positions, one can direct the alkylation to the desired nitrogen.
Furthermore, the choice of base and solvent can dramatically influence the N1/N2 ratio. For instance, using sodium hydride (NaH) in tetrahydrofuran (THF) or potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO) often favors the formation of the N1-alkylated product.[7] Conversely, magnesium-catalyzed reactions have been shown to selectively yield N2-alkylated pyrazoles.[8]
N-Arylation: Leveraging Cross-Coupling Chemistry
Copper- and palladium-catalyzed cross-coupling reactions are the workhorses for the N-arylation of pyrazoles. Similar to N-alkylation, steric factors play a significant role in determining the regioselectivity. The use of diamine ligands with copper(I) iodide has proven effective for the N-arylation of a wide range of pyrazoles with both aryl iodides and bromides, often with good to excellent yields.[9][10]
Comparative Analysis of Functionalization Strategies
| Functionalization Site | Method | Key Advantages | Key Considerations |
| C3-Arylation | Pd/Phen Catalyzed C-H Activation | Direct functionalization of an unactivated C-H bond. | Requires specific ligand and solvent systems; C3 is inherently less reactive.[3][4] |
| C5-Arylation | Pd-Catalyzed C-H Activation | High regioselectivity due to the higher acidity of the C5-H bond. | Generally proceeds under milder conditions than C3-arylation. |
| N1-Alkylation | Base-mediated (e.g., NaH/THF) | Good to excellent regioselectivity for many substrates. | Sensitive to steric hindrance at C5.[7] |
| N2-Alkylation | Mg-catalyzed | Provides access to the N2-alkylated isomer, which can be challenging to obtain otherwise. | Requires an inert atmosphere (glovebox).[8] |
| N-Arylation | Cu/Diamine Catalyzed Cross-Coupling | Broad substrate scope, tolerating various functional groups. | Regioselectivity is influenced by sterics.[9][10] |
Case Studies in Regioselective Pyrazole Functionalization
The practical importance of mastering pyrazole regioselectivity is exemplified in the synthesis of numerous commercial products and drug candidates.
Tebufenpyrad: A Tale of Solvent-Controlled Regioselectivity
Tebufenpyrad is a widely used acaricide whose synthesis relies on the regioselective formation of a pyrazole core.[11][12] The condensation of a 1,3-diketone with methylhydrazine can lead to a mixture of regioisomers. However, it has been demonstrated that the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), as solvents dramatically increases the regioselectivity towards the desired isomer required for Tebufenpyrad synthesis.[13][14]
Celecoxib Analogs: Exploring Structure-Activity Relationships
Celecoxib, a selective COX-2 inhibitor, features a 1,5-diarylpyrazole core. The synthesis of analogs of Celecoxib to explore structure-activity relationships often requires the regioselective functionalization of the pyrazole ring.[15][16][17][18][19] The ability to selectively introduce substituents at the N1, C3, and C5 positions is crucial for fine-tuning the biological activity of these compounds.
Experimental Protocols
Protocol 1: General Procedure for Pd/Phen-Catalyzed C3-Arylation of 1H-Pyrazoles[3][4]
-
To an oven-dried reaction vessel, add the 1H-pyrazole (1.0 equiv.), aryl iodide or bromide (1.5 equiv.), Pd(OAc)₂ (5-10 mol%), and 1,10-phenanthroline (5-10 mol%).
-
Add K₂CO₃ (2.0 equiv.) as the base.
-
Add anhydrous toluene as the solvent.
-
Seal the vessel and heat the reaction mixture at 120-140 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.
Protocol 2: General Procedure for Mg-Catalyzed N2-Selective Alkylation of 3-Substituted Pyrazoles[8]
-
Inside a nitrogen-filled glovebox, charge a vial with the 3-substituted-1H-pyrazole (1.0 equiv.) and MgBr₂ (20 mol%).
-
Add anhydrous THF as the solvent.
-
Add the α-bromoacetate or α-bromoacetamide alkylating agent (1.5-2.0 equiv.).
-
Add N,N-diisopropylethylamine (DIPEA) (2.1 equiv.) dropwise at room temperature.
-
Stir the resulting mixture at room temperature for the specified time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N2-alkylated regioisomer.
Conclusion
The regioselective functionalization of pyrazoles is a vibrant area of research with profound implications for drug discovery and materials science. By understanding the interplay of steric and electronic effects, and by judiciously selecting catalysts, directing groups, and reaction conditions, chemists can now access a wide array of specifically substituted pyrazoles that were previously difficult to synthesize. This guide has provided a comparative overview of the key strategies for achieving regiocontrol in pyrazole functionalization, offering both a conceptual framework and practical protocols to aid researchers in their synthetic endeavors.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde Analogs
In the landscape of modern drug discovery, the pyrazole scaffold stands as a cornerstone for the development of novel therapeutic agents. Its inherent physicochemical properties and synthetic tractability have led to a plethora of biologically active molecules.[1][2][3] This guide delves into the structure-activity relationship (SAR) studies of analogs derived from 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde, a promising starting point for the design of potent and selective therapeutic candidates. By objectively comparing the performance of various analogs and providing supporting experimental data, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the intricate process of lead optimization.
The Core Scaffold: this compound
The parent compound, this compound, presents a unique combination of structural features that are ripe for exploration. The pyrazole core, with its two adjacent nitrogen atoms, offers multiple points for hydrogen bonding and metabolic stability. The substituents on this core—a bromine atom at the 3-position, two methyl groups at the 1 and 5-positions, and a carbaldehyde group at the 4-position—each play a crucial role in defining the molecule's overall biological profile.
The bromine atom, an electron-withdrawing halogen, can significantly influence the molecule's lipophilicity and its ability to form halogen bonds, which are increasingly recognized as important interactions in ligand-protein binding. The methyl groups can modulate steric interactions within a binding pocket and impact metabolic stability. Finally, the carbaldehyde group at the 4-position is a versatile synthetic handle, allowing for the straightforward generation of a diverse library of analogs, most notably Schiff bases.
Synthetic Strategies: From the Core to its Analogs
The synthesis of the core scaffold, this compound, and its subsequent derivatization are critical steps in any SAR campaign. A common and efficient method for the formylation of pyrazoles at the 4-position is the Vilsmeier-Haack reaction.[2][4] This reaction typically involves the treatment of a suitable pyrazole precursor with a formylating agent such as a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
The true power of this scaffold lies in the reactivity of the 4-carbaldehyde group. This aldehyde functionality serves as an excellent electrophile for condensation reactions with various primary amines to form Schiff bases (imines). This straightforward reaction allows for the introduction of a wide array of substituents, enabling a systematic exploration of the chemical space around the core pyrazole structure.
Caption: Key structure-activity relationship principles for the antimicrobial activity of pyrazole-4-carbaldehyde Schiff base analogs.
Anticancer Activity
The pyrazole scaffold is a well-established pharmacophore in the design of anticancer agents. [5][6]Derivatives of 1,5-dimethyl-pyrazole have been investigated for their cytotoxic effects on various cancer cell lines. For example, a study on pyrazolo[3,4-d]pyrimidin-4-one derivatives, synthesized from a 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate precursor, demonstrated significant antitumor activity against the MCF-7 human breast adenocarcinoma cell line. [5][6] While these are not direct analogs of our core compound, they share the 1,5-disubstituted pyrazole motif. The study revealed that modifications at the 5-position of the fused pyrimidine ring led to a range of cytotoxic potencies.
| Compound | R-Group (at position 5 of pyrimidine) | IC₅₀ (µM) on MCF-7 |
| Doxorubicin (Standard) | - | 0.45 |
| Analog 10e | 4-Nitrobenzylideneamino | 11 |
| Analog 10d | 4-Chlorobenzylideneamino | 12 |
| Analog 10b | 4-Methoxybenzylideneamino | 12 |
| Analog 10a | Benzylideneamino | 17 |
| Analog 10c | 4-Methylbenzylideneamino | 18 |
| Data extracted from a study on pyrazolo[3,4-d]pyrimidin-4-ones.[6] |
These findings highlight that electron-withdrawing groups (nitro and chloro) on the benzylideneamino moiety at the 5-position of the pyrazolo[3,4-d]pyrimidine system resulted in the most potent anticancer activity. [6]This suggests that for the this compound scaffold, derivatization of the carbaldehyde into Schiff bases with electron-withdrawing substituents on the aromatic ring could be a promising strategy for developing novel anticancer agents.
Experimental Protocols
To ensure the reproducibility and validation of SAR studies, detailed experimental protocols are essential.
General Procedure for the Synthesis of Schiff Base Analogs
-
To a solution of this compound (1 mmol) in a suitable solvent (e.g., ethanol, methanol), add the corresponding primary amine (1 mmol).
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for an appropriate time (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid is collected by filtration, washed with a cold solvent, and dried.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
In Vitro Antibacterial Activity Assay (Agar Well Diffusion Method)
-
Prepare a nutrient agar medium and sterilize it by autoclaving.
-
Pour the sterilized agar into sterile petri dishes and allow it to solidify.
-
Inoculate the agar surface uniformly with a standardized suspension of the test bacterium.
-
Create wells of a specific diameter in the agar using a sterile borer.
-
Add a defined concentration of the test compound (dissolved in a suitable solvent like DMSO) and a standard antibiotic into separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antibacterial activity.
Conclusion and Future Directions
The this compound scaffold represents a versatile platform for the development of novel bioactive compounds. The available literature on related pyrazole derivatives strongly suggests that:
-
The 3-bromo substituent is likely to contribute positively to biological activity, potentially through enhanced lipophilicity and the ability to form halogen bonds.
-
The 1,5-dimethyl substitution provides a stable and well-defined core.
-
The 4-carbaldehyde group is an excellent point for diversification, with the formation of Schiff bases being a particularly fruitful avenue for generating analog libraries.
Future SAR studies should focus on a systematic exploration of a wide range of primary amines for the synthesis of Schiff base derivatives. This should include aliphatic, aromatic, and heteroaromatic amines with diverse electronic and steric properties. Quantitative structure-activity relationship (QSAR) studies, coupled with molecular docking, could further elucidate the key structural features required for potent and selective biological activity. Such a data-driven approach will undoubtedly accelerate the journey from a promising scaffold to a clinically viable drug candidate.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals and researchers, handling novel or specialized compounds like 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde requires a disposal protocol grounded in both regulatory compliance and a deep understanding of the compound's chemical nature. This guide provides a comprehensive, step-by-step framework for its safe disposal, moving beyond simple instructions to explain the critical reasoning behind each procedural choice.
I. Hazard Profile and Risk Assessment
Before any handling or disposal, a thorough risk assessment is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be accessible, its classification as a halogenated organic compound provides a clear directive for its management.[1][2][3] The presence of the bromine atom necessitates a disposal pathway distinct from non-halogenated organic waste.
Based on data from structurally similar brominated pyrazole compounds, the following hazards should be anticipated:
| Hazard Classification | Description | Recommended Precaution |
| Skin Corrosion/Irritation | May cause skin irritation upon contact.[4][5] | Avoid all direct skin contact; wash hands and any exposed skin thoroughly after handling.[5] |
| Serious Eye Damage/Irritation | Poses a risk of serious eye irritation.[4][5] | Wear chemical safety goggles or a face shield as described by OSHA regulations. |
| Respiratory Irritation | Inhalation of dust or vapors may cause respiratory irritation.[5][6][7] | Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[1] |
| Acute Oral Toxicity | May be harmful if swallowed.[8] | Do not eat, drink, or smoke when using this product.[8] In case of ingestion, rinse mouth with water and consult a physician.[7] |
| Environmental Hazard | Halogenated organics can pose long-term environmental risks if not disposed of correctly. Discharge into the environment must be avoided.[9] | Never dispose of this chemical down the drain.[1][10] |
II. Immediate Safety & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable. The causality is simple: creating a barrier between the researcher and the chemical is the most effective way to mitigate the risks identified above.
Mandatory PPE for Handling and Disposal:
-
Eye Protection: Chemical safety goggles are required. For tasks with a higher splash risk, a full-face shield should be worn over goggles.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile. Gloves must be inspected for integrity before use and disposed of properly after handling the chemical.[7]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a significant spill, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and commingling of waste should occur within a chemical fume hood to prevent inhalation of dust or vapors.[1][3] If a fume hood is not available, a NIOSH-approved respirator may be necessary.[5]
III. The Critical Importance of Waste Segregation
The single most important step in the disposal of this compound is its correct segregation. As a halogenated organic compound , it must be collected in a waste container specifically designated for this class of chemicals.[1][2]
Why is this segregation so critical? The primary disposal method for halogenated organic waste is high-temperature incineration.[2] Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal, as the entire volume must then be treated as halogenated waste.[3] Improper incineration of halogenated compounds can lead to the formation of highly toxic and persistent environmental pollutants, such as dioxins and furans. Therefore, correct segregation at the source—the laboratory—is essential for both economic and environmental reasons.
IV. Step-by-Step Disposal Protocol
Follow this validated workflow to ensure safe and compliant disposal.
1. Container Selection and Preparation:
- Select a container designated for "Halogenated Organic Waste." [2] This may be a glass bottle or a high-density polyethylene carboy, as directed by your institution's Environmental Health & Safety (EHS) department.[11]
- Ensure the container is clean, dry, and in good condition with a tightly sealing cap. It must be compatible with the chemical.
- Do not use containers that previously held incompatible materials, such as strong acids or oxidizers.[12]
2. Labeling the Waste Container:
- The moment the first drop of waste is added, the container must be labeled.[3]
- Affix a "Hazardous Waste" tag provided by your institution.[3]
- Clearly write the full chemical name: "this compound." List all other components in the waste mixture if applicable.
- Indicate the associated hazards (e.g., "Irritant," "Toxic").
3. Accumulating Waste:
- Add the chemical waste to the container inside a chemical fume hood.
- Keep the waste container securely closed at all times, except when actively adding waste.[3][13][14] This prevents the release of volatile organic compounds (VOCs) into the lab environment.
- Do not overfill the container. Leave adequate headspace (at least 10%) to allow for expansion.
4. Storage in a Satellite Accumulation Area (SAA):
- Store the labeled waste container in a designated SAA within your laboratory.[13][14]
- The SAA must be at or near the point of generation and under the control of the laboratory personnel.
- Ensure the waste container is stored in secondary containment (e.g., a spill tray) to contain any potential leaks.[3][15]
- Segregate the halogenated waste container from incompatible waste streams, particularly acids and bases.[2][12]
5. Arranging for Final Disposal:
- Once the container is full or the project is complete, arrange for pickup through your institution's EHS department or equivalent authority.[11][13]
- Complete any required waste disposal forms, ensuring all chemical constituents are accurately listed.
This entire process is governed by federal and state regulations, primarily the Resource Conservation and Recovery Act (RCRA), which is enforced by the Environmental Protection Agency (EPA).[14][16][17][18]
V. Emergency Procedures: Spill and Exposure
Spill Response: In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate the immediate area and alert nearby personnel.[11]
-
Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.[11] Do not use combustible materials like paper towels or sawdust. [11]
-
Carefully collect the absorbed material and contaminated debris using spark-proof tools and place it into a new, properly labeled hazardous waste container.[9]
-
Clean the spill area with soap and water.
-
Report the spill to your EHS department.[11] All materials used for cleanup must be disposed of as hazardous waste.[19]
First Aid and Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, using an eyewash station. Seek immediate medical attention.[5][7]
-
Skin Contact: Wash the affected area thoroughly with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention.[5][7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[5][7]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]
VI. Proactive Waste Minimization
A core principle of modern laboratory management is waste minimization.[13][14] This not only reduces environmental impact but also lowers disposal costs.
-
Source Reduction: Order and use the smallest quantity of the chemical necessary for your experiment.[13][14]
-
Scale Reduction: Whenever feasible, reduce the scale of experiments to generate less waste.[13][14]
-
Inventory Management: Maintain an accurate chemical inventory to avoid ordering duplicates and to track chemicals that are nearing their expiration date.[13][15]
Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow from generation to EHS collection.
References
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES . UPenn EHRS - University of Pennsylvania. Available from: [Link]
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MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde . Capot Chemical. Available from: [Link]
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Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group, University of Illinois Urbana-Champaign. Available from: [Link]
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HAZARDOUS WASTE SEGREGATION . Bucknell University. Available from: [Link]
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SAFETY DATA SHEET - 4-Bromo-3,5-dimethylpyrazole . Thermo Fisher Scientific. Available from: [Link]
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Personal protective equipment for handling 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
Essential Safety Protocols for Handling 3-Bromo-1,5-dimethyl-1H-pyrazole-4-carbaldehyde
A Senior Application Scientist's Guide to Personal Protective Equipment, Safe Handling, and Emergency Procedures
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like this compound demands a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to build a culture of safety that becomes second nature in the laboratory environment.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, authoritative data for the closely related compound, 3-Bromo-1,5-dimethyl-1H-pyrazole, provides critical hazard information. According to the European Chemicals Agency (ECHA) GHS classification, this structural analog is a significant hazard, causing severe skin burns, serious eye damage, and respiratory irritation[1]. This information forms the basis of the rigorous protective measures outlined below. The procedural guidance is further synthesized from best practices for handling other brominated pyrazole derivatives.[2][3][4]
Hazard Assessment and GHS Classification
Understanding the specific dangers is the first step in mitigating risk. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for hazard communication.
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage | Corrosion | Danger |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage | Corrosion | Danger |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Exclamation Mark | Warning |
This data is based on the GHS classification for the closely related compound 3-Bromo-1,5-dimethyl-1H-pyrazole and should be treated as the minimum standard for handling this compound.[1][5]
Personal Protective Equipment (PPE): The Final Barrier
PPE is your last line of defense against chemical exposure. Its selection and use must be deliberate and informed by the compound's specific hazards. For this compound, a comprehensive PPE strategy is mandatory.
Primary Engineering Controls
First and foremost, all handling of this compound, including weighing and dilutions, must be performed within a certified chemical fume hood to control inhalation exposure.[2][6] Facilities must also be equipped with readily accessible eyewash stations and safety showers.[2][7]
Mandatory PPE Ensemble
-
Eye and Face Protection : Given the risk of severe eye damage, standard safety glasses are insufficient.[8]
-
Skin and Body Protection : Direct contact can cause severe burns.[1]
-
Gloves : Wear chemically resistant gloves at all times. Nitrile gloves are a common choice, but it is crucial to inspect them before each use and employ proper removal techniques to avoid contaminating your skin.[3] For tasks with a higher risk of splash, double-gloving is recommended.[10]
-
Lab Coat : A flame-resistant lab coat is required.[8] Ensure it is fully buttoned with the sleeves rolled down.
-
Full-Body Protection : Long pants and closed-toe shoes are mandatory.[8] For large-scale operations or in the event of a spill, disposable coveralls ("bunny suits") offer enhanced protection.[11]
-
-
Respiratory Protection : To prevent respiratory tract irritation, respiratory protection is essential.[1]
-
Within a Fume Hood : When working exclusively within a properly functioning fume hood, additional respiratory protection may not be necessary.
-
Outside of a Fume Hood/Emergency Situations : If exposure limits are exceeded or in the case of a spill, a NIOSH/MSHA or European Standard EN 149 approved respirator with appropriate cartridges (e.g., OV/AG/P99 or ABEK-P2) must be used.[3][4] All personnel requiring a respirator must be fit-tested and trained in accordance with OSHA's Respiratory Protection Program.[9][10]
-
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to ensuring safety at every stage of the chemical's lifecycle in the lab.
Receiving and Storage
-
Upon receipt, inspect the container for damage.
-
Store the compound in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][7]
Handling and Preparation
-
Preparation : Before handling, ensure the fume hood is operational and all necessary PPE is donned.
-
Aliquotting : Minimize the generation of dust. If the compound is a solid, handle it carefully.
-
Labeling : Clearly label all containers with the chemical name and appropriate hazard warnings.
-
Transport : When moving the chemical within the lab, use a secondary container.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Disposal Plan and Emergency Procedures
Proper disposal and emergency preparedness are non-negotiable aspects of laboratory safety.
Waste Disposal
-
Segregation : Do not mix waste containing this compound with other waste streams.[12]
-
Containerization : Collect waste in designated, clearly labeled, and sealed containers.[2][12]
-
Disposal : All waste must be disposed of as hazardous chemical waste through a licensed disposal company.[3][6] Do not discharge down the drain.[2][3]
Emergency Response
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact : Immediately rinse with plenty of water, including under the eyelids, for at least 15 minutes. Seek immediate medical attention.[2][3]
-
Inhalation : Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[2][9]
-
Ingestion : Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
-
Spill : Evacuate the area. Wearing full PPE, including respiratory protection, cover the spill with a non-combustible absorbent material like dry sand or earth.[9] Sweep up the material, place it in a suitable container for disposal, and decontaminate the area.[2][3]
By adhering to these rigorous protocols, you are not only ensuring your personal safety but also fostering a responsible and secure research environment for your entire team.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Methyl-1H-pyrazole-1-carboxamide.
- Cole-Parmer. (n.d.). Material Safety Data Sheet.
- Fisher Scientific. (2019, March 28). Safety Data Sheet - 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid.
- Capot Chemical. (2025, December 21). MSDS of 3-bromo-1-methyl-1H-pyrazole-5-carbaldehyde.
- Fisher Scientific. (n.d.). Safety Data Sheet.
- ChemicalBook. (2025, August 23). Chemical Safety Data Sheet MSDS / SDS - 3-BroMo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid.
- Sigma-Aldrich. (2025, October 15). Safety Data Sheet.
- Thermo Fisher Scientific. (2026, January 2). Safety Data Sheet.
- PubChem. (n.d.). 3-Bromo-1,5-dimethyl-1H-pyrazole.
- Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry.
- PubChem. (n.d.). 1H-pyrazole-4-carbaldehyde.
- Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
- Centers for Disease Control and Prevention. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- PubChem. (n.d.). GHS Classification (Rev.10, 2023) Summary.
- Benchchem. (n.d.). Proper Disposal of 5-Bromo-1-butyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
